molecular formula C3H5N5O B029363 Ammeline CAS No. 645-92-1

Ammeline

Cat. No.: B029363
CAS No.: 645-92-1
M. Wt: 127.11 g/mol
InChI Key: MASBWURJQFFLOO-UHFFFAOYSA-N
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Description

Ammeline (4,6-diamino-1,3,5-triazin-2-ol) is a triazine derivative that serves as a key intermediate in the bacterial metabolism of melamine . This compound is a valuable building block in supramolecular chemistry and materials science research; computational studies indicate that this compound forms stronger hydrogen bonds and exhibits more significant cooperative effects in self-assembled rosettes compared to melamine, making it a superior component for fabricating stable cyclic complexes and nanostructures . In analytical chemistry, this compound is an important reagent and reference standard for detecting and quantifying certain metal ions, and is a critical target analyte in methods developed to screen for melamine and its related compounds in food products and ingredients . Its role in environmental chemistry is also being investigated, as bacterial guanine deaminases can metabolize this compound via deamination, a promiscuous enzymatic activity relevant to understanding the environmental fate of melamine and related triazines . Furthermore, this compound is utilized in polymer science research for synthesizing specialized resins, such as this compound-melamine-formaldehyde (AMF) thermosets, which can exhibit properties like increased water solubility compared to traditional melamine resins .

Properties

IUPAC Name

4,6-diamino-1H-1,3,5-triazin-2-one
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InChI

InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9)
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InChI Key

MASBWURJQFFLOO-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=O)N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H5N5O
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DSSTOX Substance ID

DTXSID3060950
Record name 1,3,5-Triazin-2(1H)-one, 4,6-diamino-
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Molecular Weight

127.11 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Ammeline
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CAS No.

645-92-1
Record name Ammeline
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Foundational & Exploratory

A Technical Guide to the Synthesis of Ammeline from Urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammeline (4,6-diamino-2-hydroxy-1,3,5-triazine) is a triazine derivative and a key hydrolysis product of melamine. Its structure and reactive sites make it a compound of interest in the development of resins, polymers, and as a potential scaffold in medicinal chemistry. The most economically viable and widely studied pathway for this compound synthesis is the thermal decomposition (pyrolysis) of urea (B33335). This process involves a series of complex, temperature-dependent reactions, yielding several intermediates and byproducts. This technical guide provides an in-depth overview of the synthesis pathway, relevant quantitative data, experimental protocols, and key influencing factors.

Core Synthesis Pathway: Thermal Decomposition of Urea

The synthesis of this compound from urea is not a direct conversion but a multi-step process that occurs at elevated temperatures. The reaction proceeds through several key intermediates, with the product distribution being highly dependent on the reaction temperature.[1][2]

The primary steps are as follows:

  • Urea Decomposition: When heated above its melting point (~133°C), urea begins to decompose. Above 152°C, it breaks down into ammonia (B1221849) (NH₃) and isocyanic acid (HNCO).[1][3]

  • Biuret (B89757) Formation: The highly reactive isocyanic acid can then react with an intact urea molecule to form biuret. This reaction typically occurs at temperatures around 160°C.[3]

  • Cyanuric Acid (CYA) Formation: At temperatures exceeding 175°C, biuret can decompose and cyclize, or three molecules of isocyanic acid can trimerize to form cyanuric acid.[1][3] The reaction rate increases significantly at temperatures above 193°C.[1][4]

  • Ammelide (B29360) Formation: Cyanuric acid can then react with ammonia, a byproduct of the initial urea decomposition, to form ammelide through a dehydroxylation-amination reaction.[3]

  • This compound Formation: Finally, ammelide reacts with another molecule of ammonia to yield this compound. This step is reported to begin at approximately 250°C.[3]

The overall process can be summarized as a sequential amination of cyanuric acid, which is itself formed from urea.[5][6]

Pathway and Workflow Diagrams

The logical progression of the chemical transformations and a general experimental workflow are depicted below.

G Urea Urea Isocyanic_Acid Isocyanic Acid + Ammonia Urea->Isocyanic_Acid >152°C Biuret Biuret Isocyanic_Acid->Biuret ~160°C (+ Urea) Cyanuric_Acid Cyanuric Acid Isocyanic_Acid->Cyanuric_Acid >175°C (Trimerization) Biuret->Cyanuric_Acid >190°C Ammelide Ammelide Cyanuric_Acid->Ammelide >175°C (+ NH3) This compound This compound Ammelide->this compound ~250°C (+ NH3) G cluster_prep Preparation cluster_reaction Pyrolysis Reaction cluster_analysis Analysis Urea Urea Sample Reactor Reaction Vessel (e.g., Pyrex Beaker) Urea->Reactor Heating_Step Heat to Target Temperature (e.g., 250°C) Reactor->Heating_Step Heating Heating Mantle or Sand Bath Hold Hold at Temperature Heating_Step->Hold Cooling Rapid Cooling (e.g., Water Bath) Hold->Cooling Residue Collect Solid Residue Cooling->Residue Analysis Analyze Products (HPLC, FT-IR) Residue->Analysis

References

Spectroscopic Characterization of Ammeline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ammeline (4,6-diamino-2-hydroxy-1,3,5-triazine), a derivative of melamine (B1676169), is a nitrogen-rich heterocyclic compound.[1] It is the first hydrolysis product of melamine and plays a role in the synthesis of other nitrogen-containing compounds.[1][2] Due to its chemical structure, featuring a triazine core with amino and hydroxyl substituents, spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation in various research and development settings, including materials science and pharmaceutical development.[2] This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. However, like many s-triazine derivatives, this compound exhibits low solubility in common deuterated solvents, which can pose a challenge for NMR analysis.[3] Co-solvents such as trifluoroacetic acid (TFA) or the use of solvents like DMSO-d6 are often employed to achieve sufficient concentration for analysis.[3][4]

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple. Due to tautomerism and proton exchange with the solvent, the signals from the -OH and -NH₂ protons can be broad and may exchange with D₂O. The chemical environment of these protons is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Data

The ¹³C NMR spectrum of this compound is characterized by signals corresponding to the carbon atoms in the triazine ring. Due to the symmetry of the molecule (assuming the diamino-hydroxy tautomer), two distinct signals are expected for the three carbon atoms of the triazine ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H6.0 - 8.0Broad Singlet-NH₂ protons. Position and intensity are solvent and concentration-dependent.
¹H9.0 - 11.0Broad Singlet-OH proton. Position is highly variable and depends on hydrogen bonding and solvent.
¹³C~168SingletC=O carbon of the triazine ring.
¹³C~155SingletC-NH₂ carbons of the triazine ring.

Note: These are predicted values based on the analysis of similar triazine structures. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Solvent Selection: Due to solubility challenges, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a recommended starting solvent for polar, nitrogen-containing heterocyclic compounds.[4] Alternatively, a mixture of CDCl₃ with a small percentage of trifluoroacetic acid (TFA) can be used to improve solubility by protonating the triazine nitrogens.[3]

  • Procedure:

    • Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6).[4]

    • Vortex the mixture until the sample is fully dissolved. Gentle heating may be applied if necessary.

    • Transfer the solution to a 5 mm high-resolution NMR tube.[4]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0.00 ppm).[4]

2. Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

  • ¹H NMR Acquisition Parameters (Typical): [5]

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Acquisition Parameters (Typical): [4][5]

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the spectrum using the TMS signal at 0.00 ppm.[4]

  • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for its N-H, O-H, C=O, and C-N bonds, as well as the vibrations of the triazine ring.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3400 - 3100N-H and O-H StretchingAmino (-NH₂) and Hydroxyl (-OH) groups
1750 - 1650C=O StretchingCarbonyl group in the triazine ring (keto-tautomer)
1650 - 1550N-H Bending (Scissoring)Amino (-NH₂) groups
~1550, ~1470, ~810Ring Stretching/BreathingTriazine ring vibrations

Note: The exact positions of the peaks can be influenced by hydrogen bonding in the solid state.

Experimental Protocol for IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

1. Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Transfer the fine powder to a pellet-forming die.

  • Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or semi-transparent pellet.

2. Instrumentation and Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The triazine ring in this compound contains π-electrons, which can undergo π → π* transitions upon absorption of UV radiation.

Table 3: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε)Transition
Water205[6]Not reportedπ → π*
Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound in a solution.

1. Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water).[6]

  • From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5.

  • Use a solvent that is transparent in the UV region of interest (typically 200-400 nm).[7]

2. Instrumentation and Data Acquisition:

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matching quartz cuvette with the this compound solution.

    • Place both cuvettes in the spectrophotometer.

    • Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

    • The wavelength at which the maximum absorbance occurs is the λmax.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a generalized workflow for the complete spectroscopic characterization of an this compound sample.

G Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A This compound Sample B Dissolution for NMR (e.g., DMSO-d6) A->B C KBr Pellet Preparation for IR A->C D Aqueous Solution for UV-Vis A->D E NMR Spectrometer (¹H & ¹³C Spectra) B->E F FTIR Spectrometer C->F G UV-Vis Spectrophotometer D->G H NMR Data Processing (Chemical Shifts, Integration) E->H I IR Spectrum Analysis (Functional Group ID) F->I J UV-Vis Spectrum Analysis (λmax Determination) G->J K Structural Elucidation & Purity Assessment H->K I->K J->K

Caption: General workflow for the spectroscopic characterization of this compound.

References

Ammeline Crystal Structure and Polymorphism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammeline, a triazine derivative and a hydrolysis product of melamine (B1676169), has been a compound of interest for nearly two centuries. However, a detailed understanding of its solid-state structure has only recently been elucidated. This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of this compound. It consolidates crystallographic data, details experimental protocols for synthesis and characterization, and presents this information in a format accessible to researchers, scientists, and professionals in drug development. The guide emphasizes the importance of solid-state characterization in understanding the physicochemical properties of this versatile molecule.

Introduction

This compound (4,6-diamino-1,3,5-triazin-2(1H)-one) is a key intermediate in the hydrolytic degradation pathway of melamine to cyanuric acid.[1] Its structure, featuring both hydrogen bond donor and acceptor sites, predisposes it to form complex supramolecular assemblies, making its solid-state properties of significant interest.[2][3] Despite its long history, a definitive crystal structure of this compound remained elusive until recently, leaving its prevalent tautomeric form in the solid state unconfirmed.[1][4][5] This guide summarizes the latest findings on the crystal structure of this compound and introduces its known polymorphic forms, primarily observed in its protonated salts.

Crystal Structure of this compound

Recent groundbreaking research has successfully established the crystal structure of this compound through single-crystal X-ray diffraction (SCXRD).[4][5] This has confirmed the prevalent tautomer and revealed a densely packed, layered structure stabilized by an extensive network of hydrogen bonds.

Tautomerism in the Solid State

In the solid state, this compound exclusively exists as the 4,6-diamino-1,3,5-triazin-2(1H)-one tautomer.[4][5] This finding is crucial for understanding its intermolecular interactions and physicochemical properties. While theoretical calculations suggested a slight preference for the enol form in the gas phase, the keto form is stabilized in the solid state through extensive hydrogen bonding.[6]

Crystallographic Data

The crystallographic data for the primary polymorph of this compound is summarized in the table below.

Parameter Value
Chemical FormulaC₃H₅N₅O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5396(3)
b (Å)9.7135(3)
c (Å)12.0468(4)
α (°)90
β (°)109.239(1)
γ (°)90
Volume (ų)942.29(6)
Z8
Density (calculated) (g/cm³)1.785

Data extracted from the work of Koller et al. (2024).[4][5]

Polymorphism of this compound and Its Salts

While polymorphism of neutral this compound has not been extensively reported, studies on its salts have revealed the existence of multiple crystalline forms. This is particularly evident in the case of ammelinium perchlorate (B79767), for which three distinct polymorphs have been identified.[4][5]

Polymorphs of Ammelinium Perchlorate

The investigation into the amphoteric nature of this compound led to the synthesis and characterization of its salts, revealing a rich polymorphic landscape.[4][5] The crystallographic data for the three polymorphs of ammelinium perchlorate are presented below.

Parameter Polymorph I Polymorph II Polymorph III
Crystal SystemMonoclinicOrthorhombicMonoclinic
Space GroupP2₁/nPnmaP2₁/c
a (Å)7.086(1)13.985(1)7.148(1)
b (Å)11.289(1)6.811(1)11.196(1)
c (Å)10.089(1)8.214(1)10.165(1)
α (°)909090
β (°)109.13(1)90109.87(1)
γ (°)909090
Volume (ų)762.5(2)782.1(2)766.1(2)
Z444

Data extracted from the work of Koller et al. (2024).[4][5]

The existence of these polymorphs highlights the conformational flexibility of the ammelinium cation and the influence of crystal packing on the solid-state structure. The transformation conditions between these polymorphs have also been studied, providing insights into their relative stabilities.[4]

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and characterization of this compound and its polymorphic salts, based on published literature.[4][5][7][8]

Synthesis of this compound

This compound can be synthesized through various methods, including the pyrolysis of urea (B33335) or the condensation reaction of dicyandiamide (B1669379) and biuret.[7] A common laboratory-scale synthesis involves the hydrolysis of melamine.

Protocol: Hydrolysis of Melamine to this compound

  • Dissolve melamine in a suitable aqueous acidic or basic solution.

  • Heat the solution under reflux for a specified period to facilitate hydrolysis.

  • Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to induce precipitation of the product.

  • Isolate the crude this compound by filtration.

  • Purify the product by recrystallization from a suitable solvent, such as water or a water-ethanol mixture.

Crystallization of this compound and its Salts

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation or controlled cooling methods.

Protocol: Single Crystal Growth of this compound

  • Prepare a saturated solution of purified this compound in a suitable solvent (e.g., deionized water) at an elevated temperature.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • Alternatively, allow the solvent to evaporate slowly from the saturated solution at a constant temperature.

  • Harvest the resulting single crystals for analysis.

Protocol: Crystallization of Ammelinium Perchlorate Polymorphs

The different polymorphs of ammelinium perchlorate can be obtained by varying the crystallization conditions, such as solvent and temperature.

  • Polymorph I: Crystallized from an aqueous solution of this compound and perchloric acid by slow evaporation at ambient temperature.

  • Polymorph II & III: Obtained through controlled thermal treatment of Polymorph I, as monitored by differential scanning calorimetry (DSC) and X-ray diffraction (XRD).

Characterization Techniques

A suite of analytical techniques is essential for the comprehensive characterization of this compound's crystal structure and polymorphism.

  • Single-Crystal X-ray Diffraction (SCXRD): Provides definitive information on the crystal structure, including unit cell parameters, space group, and atomic coordinates.

  • Powder X-ray Diffraction (PXRD): Used to identify crystalline phases, assess sample purity, and analyze polymorphic forms.

  • Differential Scanning Calorimetry (DSC): A thermoanalytical technique to study thermal events like phase transitions, melting, and decomposition. It is instrumental in identifying and characterizing polymorphs and their interconversion.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

  • Spectroscopy (FTIR, Raman): Vibrational spectroscopy techniques that can be used to probe the molecular structure and identify different polymorphic forms based on their unique spectral fingerprints.

Visualizations

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the synthesis, crystallization, and characterization of this compound and its polymorphs.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_characterization Characterization synthesis Synthesis of this compound (e.g., Hydrolysis of Melamine) purification Purification (Recrystallization) synthesis->purification single_crystal Single Crystal Growth (Slow Evaporation/Cooling) purification->single_crystal polymorph_screening Polymorph Screening (Varying Solvents, Temp.) purification->polymorph_screening scxrd SCXRD single_crystal->scxrd pxrd PXRD polymorph_screening->pxrd dsc_tga DSC/TGA polymorph_screening->dsc_tga spectroscopy Spectroscopy (FTIR, Raman) polymorph_screening->spectroscopy

Caption: Experimental workflow for this compound synthesis and characterization.

Logical Relationship of this compound and its Polymorphic Salts

The following diagram illustrates the relationship between this compound and its protonated forms, leading to the formation of polymorphic salts.

logical_relationship cluster_polymorphs This compound This compound (Neutral) protonation Protonation (Acidic Conditions) This compound->protonation ammelinium Ammelinium Cation [this compound-H]+ protonation->ammelinium polymorphs Polymorphic Salts (e.g., Ammelinium Perchlorate) ammelinium->polymorphs polymorph1 Polymorph I polymorph2 Polymorph II polymorph3 Polymorph III polymorph1->polymorph2 polymorph1->polymorph3 polymorph2->polymorph3

Caption: Relationship between this compound and its polymorphic salts.

Conclusion

The recent elucidation of the crystal structure of this compound has provided a foundational understanding of its solid-state properties. The discovery of polymorphism in its salts, particularly ammelinium perchlorate, opens new avenues for research into the controlled crystallization and characterization of this important triazine derivative. For professionals in drug development, the potential for polymorphism underscores the critical need for thorough solid-state screening and characterization to ensure the stability, solubility, and bioavailability of any this compound-containing active pharmaceutical ingredients. This guide serves as a foundational resource for researchers and scientists working with this compound, providing the necessary structural and methodological information to advance their studies.

References

Theoretical and Computational Insights into Ammeline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammeline, a derivative of s-triazine, has garnered significant interest in various scientific domains, including supramolecular chemistry and materials science. Its structural relationship to melamine (B1676169) and its hydrolysis product, cyanuric acid, places it at a crucial juncture in understanding the transformation and potential biological interactions of this class of compounds. Theoretical studies and computational modeling have proven to be invaluable tools in elucidating the fundamental properties of this compound, offering insights into its structure, reactivity, and intermolecular interactions at an atomic level. This technical guide provides a comprehensive overview of the theoretical and computational approaches applied to study this compound, with a focus on quantum chemical calculations and molecular dynamics simulations.

Theoretical Approaches to Understanding this compound

Computational chemistry provides a powerful lens through which to examine the nuanced behavior of this compound. Key areas of investigation have included its tautomeric forms, dimerization capabilities, and electronic properties.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in clarifying the structural and energetic landscape of this compound. These studies have addressed the longstanding questions regarding the dominant tautomeric form of the molecule.

Recent investigations have employed dispersion-corrected density functional theory (DFT-D) to explore the delicate balance between the enol and keto tautomers.[1][2] While the enol form is marginally preferred for an isolated molecule, computational and spectroscopic data suggest that the keto form is more stable in the solid phase and in aqueous solutions.[2] This stability is attributed to the formation of strong intermolecular hydrogen bonds in dimers and the large electric dipole moment of the peptide group in the keto form.[2] Ab initio calculations at the SCF-level have also contributed to our understanding, predicting the hydroxy tautomer to be more stable than the carbonyl tautomers by 4.82 kcal/mol.[3]

The prebiotic formation of triazines, including this compound, from urea (B33335) has also been investigated using DFT, proposing free radical-mediated mechanisms.[4] Furthermore, DFT calculations have been successfully used to determine the acid dissociation constants (pKa) of this compound and related melamine derivatives, showing excellent agreement with experimental values.[5]

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its aggregation and self-assembly in different environments. MD studies have been employed to understand the aggregation mechanism of this compound in both chloroform (B151607) and water.[1] These simulations have highlighted the critical role of hydrogen bonding involving the amine groups with both pyridine-type nitrogen atoms and carbonyl groups in the formation of dimers and larger aggregates.[1]

In less polar solvents like chloroform, this compound self-assembly is more pronounced, while in water, interactions with solvent molecules can disrupt self-association to some extent.[1] Nevertheless, various dimer configurations stabilized by N-H···O interactions are observed even in aqueous solutions.[1]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data obtained from various computational studies on this compound.

ParameterValueMethodReference
Tautomer Stability (Hydroxy vs. Carbonyl)4.82 kcal/molab initio SCF[3]
Deamination Activation Energy (this compound with 3H₂O/OH⁻)129 kJ/molG4MP2[4]
pKa~9Experimental[6]

Note: The stability value represents the energy difference, with the hydroxy tautomer being more stable.

Experimental and Computational Protocols

Detailed experimental protocols for the synthesis and characterization of this compound can be found in the cited literature.[6] The focus of this guide is on the computational methodologies employed in its theoretical investigation.

Density Functional Theory (DFT) Calculations

A common computational protocol for investigating the properties of this compound involves the following steps:

  • Geometry Optimization: The initial structures of this compound tautomers and dimers are optimized to find the lowest energy conformation. This is typically performed using a functional such as B3LYP or M06-2X with a suitable basis set, for instance, 6-311++G(d,p).[5] Dispersion corrections (e.g., DFT-D) are often included to accurately model non-covalent interactions.[1]

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Energy Calculations: Single-point energy calculations are then carried out at a higher level of theory or with a larger basis set to obtain more accurate electronic energies for the optimized geometries.

  • Property Calculations: Various molecular properties such as dipole moments, molecular electrostatic potentials, and frontier molecular orbital energies (HOMO-LUMO) are calculated to understand the electronic structure and reactivity.[7][8][9]

Molecular Dynamics (MD) Simulations

A typical workflow for MD simulations of this compound in solution is as follows:

  • System Setup: A simulation box is created containing one or more this compound molecules and a specified number of solvent molecules (e.g., water or chloroform).

  • Force Field Parameterization: An appropriate force field (e.g., OPLS-AA or AMOEBA) is chosen to describe the interactions between all atoms in the system.[10][11]

  • Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable contacts or steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.

  • Production Run: Once equilibrated, the production simulation is run for a significant length of time (nanoseconds to microseconds) to collect trajectory data.

  • Analysis: The saved trajectories are analyzed to study various properties, including radial distribution functions, hydrogen bond dynamics, and the formation and stability of aggregates.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate fundamental concepts in the theoretical study of this compound.

Ammeline_Tautomerism Keto Keto Tautomer (4,6-diamino-1,3,5-triazin-2(1H)-one) Enol Enol Tautomer (4,6-diamino-1,3,5-triazin-2-ol) Keto->Enol Tautomerization

This compound Tautomerism

Ammeline_Dimerization cluster_monomers This compound Monomers Monomer1 This compound Dimer This compound Dimer Monomer1->Dimer Hydrogen Bonding Monomer2 This compound Monomer2->Dimer

This compound Dimerization Pathway

Melamine_Hydrolysis_Pathway Melamine Melamine This compound This compound Melamine->this compound Hydrolysis Ammelide Ammelide This compound->Ammelide Hydrolysis Cyanuric_Acid Cyanuric Acid Ammelide->Cyanuric_Acid Hydrolysis

Hydrolysis Pathway of Melamine

Conclusion

Theoretical studies and computational modeling have significantly advanced our understanding of this compound's intrinsic properties and behavior in various environments. Quantum chemical calculations have provided definitive insights into its tautomeric preferences and electronic structure, while molecular dynamics simulations have shed light on its self-assembly and intermolecular interactions. The synergy between computational predictions and experimental validations continues to be a powerful paradigm in the scientific exploration of this compound and related triazine compounds, with important implications for materials science, environmental chemistry, and drug development.

References

Ammeline as a Hydrolysis Product of Melamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Melamine (B1676169) (C₃H₆N₆), a nitrogen-rich industrial chemical, is known for its use in plastics, resins, and flame retardants. Its presence as a contaminant in food products has raised significant health concerns, primarily due to its renal toxicity, which is exacerbated when co-ingested with its hydrolysis by-products. This technical guide provides an in-depth examination of ammeline, the first hydrolysis product of melamine. It details the chemical transformation process, presents comprehensive experimental protocols for both the enzymatic synthesis of this compound and its analytical quantification, and summarizes key quantitative data. This document is intended for researchers, scientists, and drug development professionals investigating the metabolism, toxicity, and detection of melamine and its derivatives.

Introduction

Melamine is a triazine compound that can undergo stepwise hydrolysis, where its amino groups are sequentially replaced by hydroxyl groups. This process yields this compound, followed by ammelide, and ultimately cyanuric acid.[1][2] The metabolic pathway in certain bacteria also involves this sequential deamination process.[3] While melamine itself has low acute toxicity, its combination with cyanuric acid can lead to the formation of insoluble melamine-cyanurate crystals in the renal tubules, causing severe kidney damage and failure.[2][4][5] Consequently, understanding the formation of hydrolysis products like this compound is crucial for assessing the toxicological risks associated with melamine exposure. This guide focuses on the conversion of melamine to this compound, providing the necessary technical details for its study in a laboratory setting.

The Hydrolysis Pathway: From Melamine to Cyanuric Acid

The hydrolysis of melamine is a sequential deamination process. In the first step, one of the three amino groups of the melamine molecule is replaced by a hydroxyl group, forming this compound (4,6-diamino-2-hydroxy-1,3,5-triazine).[1] This reaction can be catalyzed by acids, bases, or enzymes. Further hydrolysis converts this compound to ammelide, and a final hydrolysis step yields cyanuric acid.[1][2]

Hydrolysis_Pathway Melamine Melamine This compound This compound Melamine->this compound + H₂O - NH₃ Ammelide Ammelide This compound->Ammelide + H₂O - NH₃ Cyanuric_Acid Cyanuric Acid Ammelide->Cyanuric_Acid + H₂O - NH₃

Caption: Stepwise hydrolysis of melamine to cyanuric acid.

Experimental Protocols

This section provides detailed methodologies for the enzymatic conversion of melamine to this compound and the subsequent analytical quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Enzymatic Conversion of Melamine to this compound

This protocol is based on the use of a melamine deaminase enzyme to facilitate the specific conversion of melamine to this compound in a controlled "solid-to-solid" reaction, where the substrate and product are primarily in a solid phase due to their low solubility.[6]

A. Materials and Reagents:

  • Melamine

  • Potassium phosphate (B84403) buffer (e.g., 100 mM K₂HPO₄)

  • Magnesium sulfate (B86663) (e.g., 1 mM MgSO₄·7H₂O)

  • Sodium hydroxide (B78521) (1 M NaOH) for pH adjustment

  • Cell-free extract containing melamine deaminase (e.g., from E. coli expressing the enzyme)[6]

  • Reaction vessel with stirring and pH-stat equipment

B. Procedure:

  • Prepare a buffered solution (e.g., 47 g of 100 mM K₂HPO₄ / 1 mM MgSO₄) in the reactor and bring it to the desired temperature (e.g., 37°C).[6]

  • Add melamine powder (e.g., 555 mg) to the buffer to create a slurry. The melamine loading can be around 1.1% w/w.[6]

  • Adjust the pH of the reaction mixture to the optimal range for the enzyme using 1 M NaOH. A pH above 7.5 is often effective.[6]

  • Initiate the reaction by adding the cell-free enzyme extract to the slurry (e.g., to a final concentration of 0.5 vol%).[6]

  • Maintain constant stirring and temperature throughout the reaction. Monitor and control the pH using the pH-stat.

  • Allow the reaction to proceed for a set duration. The conversion can be monitored by taking aliquots over time and analyzing them via LC-MS/MS as described in Protocol 2.

  • Upon completion, the solid product, consisting mainly of this compound, can be separated from the reaction mixture by filtration.

Protocol 2: Quantification of this compound by HILIC-MS/MS

This protocol outlines a sensitive method for the simultaneous determination of melamine and this compound in a sample matrix using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. This method is adapted from established analytical procedures.[2][7][8]

A. Sample Preparation and Extraction:

  • For solid samples (e.g., pet food, milk powder), weigh a homogenized portion (e.g., 1-2 g).[9][10]

  • Add an extraction solvent. A common choice is a mixture of acetonitrile (B52724), water, and diethylamine (B46881) (e.g., 50:40:10, v/v/v).[9][11]

  • Vortex or sonicate the sample for 15-20 minutes to ensure thorough extraction.

  • Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet solid debris.[9]

  • Collect the supernatant. For cleaner samples, an additional solid-phase extraction (SPE) cleanup step using a cation exchange cartridge may be employed.[2]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[11]

  • Reconstitute the residue in the mobile phase, such as 90:10 acetonitrile/water with 10 mM ammonium (B1175870) acetate, for analysis.[7][10]

B. LC-MS/MS Analysis:

  • Chromatography: Perform separation on a HILIC column (e.g., ACQUITY UPLC BEH HILIC, 2.1 x 100 mm).[7][10]

  • Mobile Phase: Use an isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate). A typical composition is 90:10 acetonitrile:buffer.[2][7]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[7]

  • Detection: Use Multiple Reaction Monitoring (MRM) for detection and quantification. Monitor at least two transitions for each compound—one for quantification and a second for confirmation.[7][11]

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Supernatant Cleanup (SPE or Evaporation) Centrifugation->Cleanup LC_MSMS HILIC-MS/MS Analysis Cleanup->LC_MSMS Data_Processing Data Processing (Quantification) LC_MSMS->Data_Processing

Caption: General workflow for this compound analysis from a solid matrix.

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of melamine and this compound.

Table 1: Representative Mass Spectrometry Parameters (Data sourced from Waters Corporation Application Note)[7]

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z) (Quantification)Product Ion (m/z) (Confirmation)Cone Voltage (V)Collision Energy (eV)
MelamineESI+127.185.168.12518
This compoundESI+128.186.143.13020

Table 2: Typical HILIC Conditions (Data compiled from multiple sources)[2][7][10]

ParameterValue
ColumnACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase AAcetonitrile
Mobile Phase B10 mM Ammonium Acetate in Water
Elution ProfileIsocratic, 90% A / 10% B
Flow Rate0.3 - 0.5 mL/min
Column Temperature30 - 40 °C
Injection Volume5 - 10 µL

Table 3: Method Performance Characteristics (Data compiled from multiple sources)[2][9][11]

ParameterMelamineThis compound
Linearity Range (mg/kg)0.004 - 1.60.004 - 1.6
Correlation (r²)> 0.999> 0.999
Limit of Detection (LOD)~0.002 mg/kg (in milk)~0.002 mg/kg (in milk)
Limit of Quant. (LOQ)~0.01 µg/L (in water)~0.01 µg/L (in water)
Recovery61.4% - 117.2% (in milk)61.4% - 117.2% (in milk)

Biological Relevance and Toxicity

This compound is a metabolite of melamine in soil bacteria and can also be formed in mammals.[4][12] While toxicological data on this compound alone are limited, studies have shown that mixtures containing this compound, melamine, and other derivatives can lead to nephrolithiasis.[13] The primary health concern remains the co-exposure of melamine and its final hydrolysis product, cyanuric acid, which leads to crystal formation in the kidneys.[5][13] Therefore, the hydrolysis of melamine to this compound is the initial step in a pathway that can significantly increase its overall toxicity.

Conclusion

This compound is a key intermediate in the hydrolysis and metabolic degradation of melamine. Understanding its formation is vital for a complete risk assessment of melamine contamination. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to produce, detect, and accurately quantify this compound. The use of sensitive analytical techniques like HILIC-MS/MS is essential for monitoring these compounds at trace levels in various matrices, from environmental samples to biological systems.

References

Physical and chemical properties of Ammeline (solubility, pKa)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Ammeline

Introduction

This compound (4,6-diamino-1,3,5-triazin-2-ol) is a chemical compound of the triazine family. It is structurally related to melamine (B1676169) and is a primary hydrolysis product in the metabolic or environmental degradation of melamine.[1][2] Understanding the physicochemical properties of this compound is critical for researchers in toxicology, environmental science, and drug development, particularly for developing analytical methods to detect its presence in various matrices and for assessing its biological activity and fate. This guide provides a comprehensive overview of the solubility and acidity (pKa) of this compound, complete with experimental protocols and logical workflows.

Chemical and Physical Properties

This compound is a white powder that decomposes at temperatures above 300°C before melting.[3][4] It is a polar molecule capable of extensive hydrogen bonding, which significantly influences its solubility and other physical properties.

Table 1: General Properties of this compound

Property Value Source(s)
IUPAC Name 4,6-Diamino-1,3,5-triazin-2-ol [1]
Molecular Formula C₃H₅N₅O [1]
Molar Mass 127.107 g·mol⁻¹ [1]
Appearance White powder [1][5]

| Melting Point | >300 °C (decomposes) |[3][4] |

Solubility

The solubility of this compound is a critical parameter for its extraction, quantification, and understanding its behavior in biological and environmental systems. Its solubility is highly dependent on the solvent, pH, and temperature.[6] While sometimes described as having good water solubility,[7] most evidence points to it being only slightly soluble in water and traditional organic solvents under neutral conditions.[1][8] Its amphoteric nature allows for increased solubility in acidic and alkaline solutions.[1][9]

Table 2: Solubility of this compound in Various Solvents

Solvent Solubility Temperature Source(s)
Water Trace 25 °C [1]
Water 75 mg/L 23 °C [3]
Acetic Acid Insoluble Not specified [1]
Aqueous Mineral Acids Soluble Not specified [1][9]
Aqueous Alkalies Soluble Not specified [1][9]

| Traditional Extraction Solvents | Extremely low solubility | Not specified |[8] |

The low solubility in neutral solvents necessitates specific sample preparation techniques for analytical purposes. Alkaline conditions are often employed to deprotonate the molecule and enhance its solubility in aqueous media.[10][11][12]

Acidity and Basicity (pKa)

This compound is an amphoteric compound, meaning it can act as both an acid and a base. It possesses two basic amino groups and an acidic hydroxyl group (in its enol tautomeric form) or N-H group (in its keto tautomeric form). The reported pKa values for this compound vary, which may be attributed to different experimental methods or theoretical calculations.

Table 3: Dissociation Constants (pKa) of this compound

pKa Value Description Method Source(s)
~9.0 Weakly acidic Not specified [1][13]
4.5 pKa₁ (Protonated species) UV absorption / Capillary Electrophoresis [14]
9.4 pKa₂ (Neutral species) Not specified [15]

| 6.20 ± 0.70 | Not specified | Predicted |[3] |

The pKa value of ~4.5 corresponds to the equilibrium between the dicationic and monocationic forms (protonation of a ring or amino nitrogen), while the pKa of ~9.4 corresponds to the deprotonation of the neutral molecule to form an anion.[14][15] These values are crucial for developing separation methods like liquid chromatography and capillary electrophoresis, as they determine the charge state of the molecule at a given pH.[14]

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the aqueous solubility of this compound.

  • Preparation of Solutions : Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 4, 7, 9, 11).

  • Equilibration : Add an excess amount of solid this compound to a known volume of each buffered solution in a sealed flask.

  • Shaking : Agitate the flasks at a constant temperature (e.g., 25 °C) using an orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Allow the suspensions to settle. Centrifuge the samples at high speed (e.g., 5000 x g) for 15-20 minutes to pellet the undissolved solid.[16]

  • Sampling and Dilution : Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., the corresponding buffer or a mobile phase for analysis) to a concentration within the calibrated range of the analytical instrument.

  • Quantification : Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as UPLC-MS/MS or HPLC-DAD.[10]

  • Calculation : Calculate the solubility in mg/L or mol/L from the measured concentration and the dilution factor.

Protocol for pKa Determination (UV-Spectrophotometric Titration)

This method relies on the change in the UV absorbance spectrum of this compound as its ionization state changes with pH.[14]

  • Stock Solution Preparation : Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., 0.1 M NaOH).

  • Buffer Preparation : Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). A universal buffer system can be used.

  • Sample Preparation : For each pH value, add a small, constant volume of the this compound stock solution to a larger, constant volume of the buffer solution in a quartz cuvette. The final concentration of this compound should be low enough to be within the linear range of the spectrophotometer.

  • pH Measurement : Accurately measure the pH of the solution in each cuvette.

  • UV Spectrum Acquisition : Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each sample against a buffer blank.

  • Data Analysis : Plot the absorbance at a specific wavelength (where the change between ionized and non-ionized forms is maximal) as a function of pH.

  • pKa Calculation : Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or use appropriate software to determine the inflection point of the curve, which corresponds to the pKa value.

Visualized Pathways and Workflows

Melamine Hydrolysis Pathway

This compound is the first intermediate in the stepwise hydrolysis of melamine, which proceeds through ammelide (B29360) to finally yield cyanuric acid. This pathway is relevant in both biological metabolism by microorganisms and environmental degradation.[1][15]

Melamine_Hydrolysis Melamine Melamine This compound This compound Melamine->this compound +H₂O -NH₃ Ammelide Ammelide This compound->Ammelide +H₂O -NH₃ CyanuricAcid Cyanuric Acid Ammelide->CyanuricAcid +H₂O -NH₃

Caption: Hydrolytic degradation pathway of Melamine to Cyanuric Acid.

Synthesis Routes of this compound

This compound can be synthesized through several chemical reactions, including the pyrolysis of urea (B33335) or a condensation reaction involving dicyandiamide (B1669379) and biuret.[1]

Ammeline_Synthesis cluster_0 Route 1 cluster_1 Route 2 Urea Urea Ammeline1 This compound Urea->Ammeline1 Pyrolysis DCDA Dicyandiamide (2 moles) Ammeline2 This compound DCDA->Ammeline2 Condensation Biuret Biuret (1 mole) Biuret->Ammeline2 Condensation

Caption: Primary synthesis routes for this compound.

Analytical Workflow for this compound in Complex Matrices

The analysis of this compound in samples like food or environmental matrices requires a multi-step process involving extraction, cleanup, and instrumental analysis, often by LC-MS/MS.[11][16]

Analytical_Workflow Sample Sample Homogenization (e.g., Milk Powder) Extraction Extraction (Solvent: DEA/Water/ACN) Sample->Extraction Centrifuge Centrifugation / Filtration Extraction->Centrifuge Cleanup Supernatant Cleanup (e.g., SPE) Centrifuge->Cleanup Analysis Instrumental Analysis (LC-MS/MS) Cleanup->Analysis Quant Quantification Analysis->Quant

Caption: General workflow for the analysis of this compound in complex samples.

References

Tautomerism in Ammeline and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammeline, a key derivative of melamine, exhibits pronounced tautomerism, a phenomenon critical to its chemical behavior, reactivity, and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the tautomeric equilibria of this compound and its derivatives. It delves into the structural and physicochemical characterization of the predominant tautomers, supported by quantitative data from computational and experimental studies. Detailed experimental protocols for the elucidation of tautomeric forms are provided, alongside visualizations of the tautomeric equilibrium and a general workflow for tautomer analysis. This document is intended to be a valuable resource for researchers engaged in the study and application of triazine-based compounds.

Introduction to Tautomerism in this compound

This compound (4,6-diamino-1,3,5-triazin-2-ol) is a heterocyclic compound that can exist in several tautomeric forms due to the migration of a proton. The most significant equilibrium is the keto-enol tautomerism, involving the interconversion between an oxo (lactam) form and a hydroxy (lactim) form. The predominant tautomer is dictated by various factors, including the physical state (gas, solution, or solid), solvent polarity, and the electronic nature of substituents.

Recent structural and physicochemical characterizations have definitively established the prevalence of the keto tautomer, 4,6-diamino-1,3,5-triazin-2(1H)-one, in the solid state and in aqueous solutions.[1][2] In the solid phase, this preference is attributed to the formation of a dense network of hydrogen bonds.[1] For an isolated molecule in the gas phase, theoretical calculations suggest a slight preference for the enol form.[3] The greater stability of the keto form in aqueous solution is due to the large electric dipole moment of the peptide group.[3][4]

Quantitative Analysis of this compound Tautomers

Computational studies, primarily employing Density Functional Theory (DFT), have provided quantitative insights into the relative stabilities of this compound tautomers. The energy differences between the tautomers are crucial for understanding their population distribution under various conditions.

Table 1: Relative Energies of this compound Tautomers (kcal/mol)

TautomerGas Phase (Relative Energy)Water (Relative Energy)
a-AM' (amino-oxo)0.000.00
b-AM' (amino-hydroxy)-0.692.19

Data sourced from DFT-D calculations.[5] a-AM' corresponds to the keto form and b-AM' to the enol form.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium between the keto and enol forms of this compound is a dynamic process. The position of this equilibrium is a key determinant of the molecule's chemical properties and reactivity.

Caption: Tautomeric equilibrium between the keto and enol forms of this compound.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is employed to identify and characterize the tautomeric forms of this compound and its derivatives.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides unambiguous structural information in the solid state, allowing for the direct visualization of the predominant tautomer.

Protocol:

  • Crystal Growth: Suitable single crystals of this compound are grown. A reported method involves the slow evaporation of a saturated aqueous solution of this compound.[6] For salts of this compound, crystals can be obtained by reacting this compound with the corresponding acid or base in an appropriate solvent.[6]

  • Data Collection: A selected single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined to obtain precise atomic coordinates, bond lengths, and angles.

  • Tautomer Identification: The positions of hydrogen atoms, particularly on the triazine ring and the exocyclic oxygen/nitrogen atoms, are carefully determined to identify the predominant tautomeric form.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for studying the structure and dynamics of molecules in the solid state and can be used to distinguish between different tautomers.

Protocol:

  • Sample Preparation: A powdered crystalline sample of this compound is packed into an NMR rotor (e.g., 4 mm zirconia rotor).

  • Spectra Acquisition: 13C and 15N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra are acquired on a solid-state NMR spectrometer.

  • Data Analysis: The chemical shifts of the carbon and nitrogen atoms in the triazine ring and the exocyclic groups are analyzed. The observed chemical shifts are compared with theoretical values calculated for different tautomers to identify the predominant form. For instance, the 13C chemical shift of the C2 carbon can distinguish between a carbonyl group (keto form) and a carbon atom bonded to a hydroxyl group (enol form).[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is sensitive to the vibrational modes of functional groups and can be used to detect the presence of specific tautomeric forms.

Protocol:

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Spectra Acquisition: The FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm-1).

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands. For this compound, a strong absorption band around 1715 cm-1 is indicative of a C=O stretching vibration, confirming the presence of the keto tautomer.[7] The absence of a strong O-H stretching band for an isolated hydroxyl group further supports the predominance of the keto form.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria in solution by observing changes in the absorption spectra under different conditions (e.g., solvent polarity, pH).

Protocol:

  • Solution Preparation: Solutions of this compound are prepared in various solvents of differing polarity (e.g., water, ethanol, dioxane).

  • Spectra Acquisition: The UV-Vis absorption spectra are recorded over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: The absorption maxima (λmax) and molar absorptivities (ε) are determined. The spectra of the sample are compared with those of "fixed" derivatives (e.g., N-methylated or O-methylated analogs) that can only exist in one tautomeric form. This comparison allows for the assignment of absorption bands to specific tautomers and the determination of the equilibrium constant in different solvents.

Experimental Workflow for Tautomer Analysis

The systematic investigation of tautomerism in this compound and its derivatives typically follows a multi-step workflow, integrating both experimental and computational methods.

Tautomer_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_computational Computational Analysis cluster_analysis Data Analysis & Conclusion synthesis Synthesis of this compound or Derivative purification Purification (e.g., Recrystallization) synthesis->purification scxrd Single-Crystal X-ray Diffraction (Solid State) purification->scxrd ssnmr Solid-State NMR (Solid State) purification->ssnmr ftir FTIR Spectroscopy (Solid & Solution) purification->ftir uvvis UV-Vis Spectroscopy (Solution) purification->uvvis dft DFT Calculations (Relative Energies) purification->dft analysis Comparative Analysis of Experimental & Computational Data scxrd->analysis ssnmr->analysis ftir->analysis uvvis->analysis dft->analysis conclusion Identification of Predominant Tautomer(s) & Equilibrium analysis->conclusion

Caption: A generalized experimental workflow for the analysis of tautomerism.

Tautomerism in this compound Derivatives

The tautomeric behavior of this compound can be significantly influenced by the introduction of substituents on the triazine ring or the exocyclic amino groups. The electronic properties of these substituents can alter the relative stabilities of the keto and enol forms.

For many 1,3,5-triazine (B166579) derivatives, the amino-oxo form is generally the most stable tautomer.[8] However, the specific nature and position of substituents can shift the equilibrium. For instance, in a study of N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine, a complex derivative, computational studies revealed the presence of three predominant tautomers in the aqueous phase, suggesting that the tautomeric equilibrium is fundamental to its biological activity.[4]

The synthesis of various this compound derivatives, such as N-substituted analogs, is an active area of research.[9] Understanding the tautomerism of these derivatives is crucial for predicting their physicochemical properties, biological activity, and potential applications in drug design.[10]

Conclusion

The tautomerism of this compound is a well-established phenomenon with the 4,6-diamino-1,3,5-triazin-2(1H)-one (keto) form being the most stable tautomer in the solid state and in solution. This preference is driven by the formation of extensive hydrogen bonding networks and the polarity of the surrounding medium. A multi-technique approach, combining single-crystal X-ray diffraction, solid-state NMR, FTIR, and UV-Vis spectroscopy, alongside computational methods, is essential for a thorough characterization of the tautomeric landscape of this compound and its derivatives. A comprehensive understanding of these tautomeric equilibria is paramount for the rational design of novel triazine-based compounds with tailored properties for applications in medicinal chemistry and materials science.

References

Ammeline CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Ammeline, a triazine derivative of significant interest in various scientific fields. This document details its chemical identifiers, experimental protocols for its analysis, and its relationship with related compounds.

Core Chemical Data

This compound is a metabolite of melamine (B1676169) and is often found as an impurity in melamine and cyanuric acid feedstocks.[1] A comprehensive summary of its key chemical identifiers is presented below for easy reference.

Identifier TypeData
CAS Number 645-92-1[1][2][3][4][5][6]
IUPAC Name 4,6-diamino-1,3,5-triazin-2-ol[3]
Synonyms 2,4-Diamino-6-hydroxy-1,3,5-triazine, Ammelin, Cyanurodiamide[1][2]
Chemical Formula C₃H₅N₅O[1][2][4][5][6]
Molecular Weight 127.11 g/mol [1][4]
InChI InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9)[3][4][6]
InChIKey MASBWURJQFFLOO-UHFFFAOYSA-N[3][4][6]
SMILES C1(=NC(=NC(=O)N1)N)N[6][7]
PubChem CID 135408770[7][8]

Hydrolysis Pathway of Melamine

This compound is a key intermediate in the stepwise hydrolysis of melamine to cyanuric acid. This pathway is of significant interest in toxicology and environmental science, as the co-presence of melamine and cyanuric acid can lead to the formation of insoluble crystals, causing kidney failure. The sequential deamination process is illustrated below.

Hydrolysis_Pathway melamine Melamine This compound This compound melamine->this compound +H₂O -NH₃ ammelide (B29360) Ammelide This compound->ammelide +H₂O -NH₃ cyanuric_acid Cyanuric Acid ammelide->cyanuric_acid +H₂O -NH₃

Stepwise hydrolysis of melamine to cyanuric acid.

Experimental Protocol: Analysis of this compound in Infant Formula by LC-MS/MS

This section provides a detailed methodology for the quantitative analysis of this compound in a complex matrix such as infant formula, based on established and validated methods.[1]

1. Objective: To determine the concentration of this compound in infant formula samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Materials and Reagents:

  • This compound analytical standard (≥95% purity)

  • ¹³C₃-Ammeline (internal standard, ≥98% purity, 99% isotopic purity)

  • Acetonitrile (ACN), LC-MS grade

  • Water, Milli-Q or equivalent

  • Dichloromethane (DCM)

  • Methanol (MeOH), LC-MS grade

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Hydrochloric acid (HCl)

  • Acetic acid

  • Oasis MCX and MAX solid-phase extraction (SPE) cartridges

3. Sample Preparation:

  • Weigh 1.0 g of the infant formula sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Fortify the sample with a known concentration of ¹³C₃-Ammeline to serve as an internal standard for quantification.

  • Add 20 mL of a 1:1 (v/v) acetonitrile-water solution and 10 mL of dichloromethane.

  • Cap the tube and mix on a rotary mixer for 10 minutes at approximately 60 rpm.

  • Centrifuge the tubes for 10 minutes at 12,800 g and 4°C.

  • Transfer two 1.0 mL aliquots of the supernatant into separate 15 mL glass tubes.

  • To one aliquot, add 2 mL of 0.1 N HCl. To the other, add 2 mL of 0.1 N NaOH.

4. Solid-Phase Extraction (SPE) Clean-up:

  • Condition Oasis MCX and MAX SPE cartridges according to the manufacturer's instructions.

  • Load the acidified and basified sample extracts onto the MCX and MAX cartridges, respectively.

  • Wash the cartridges to remove interfering matrix components.

  • Elute the analytes from the MCX cartridges with 3 mL of 5% NH₄OH in methanol.

  • Elute the analytes from the MAX cartridges with 3 mL of 2% acetic acid in methanol.

  • Evaporate the eluates to dryness under a gentle stream of nitrogen in a 50°C water bath.

  • Reconstitute the residue in 500 µL of 90:10 (v/v) acetonitrile-water.

  • Filter the reconstituted sample through a 0.2 µm nylon syringe filter into an autosampler vial.

5. LC-MS/MS Analysis:

  • Liquid Chromatograph: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Waters Quattro-Premier XE triple-quadrupole mass spectrometer or equivalent

  • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium acetate (B1210297) in water

  • Gradient: Optimized for the separation of this compound from other matrix components.

  • Injection Volume: 5.0 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation. The primary transition is used for quantification, and the secondary for confirmation.[2]

6. Data Analysis:

  • Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a matrix-matched calibration curve.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure for determining this compound in a food matrix.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis weigh Weigh Sample spike Spike Internal Standard weigh->spike extract Solvent Extraction spike->extract centrifuge Centrifugation extract->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Workflow for the analysis of this compound in food samples.

References

The Thermal Decomposition Pathway of Ammeline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammeline (4,6-diamino-2-hydroxy-1,3,5-triazine), a key hydrolysis product of melamine (B1676169), exhibits high thermal stability. Understanding its thermal decomposition pathway is crucial for applications in materials science, environmental science, and toxicology. This technical guide provides a comprehensive overview of the thermal degradation of this compound, synthesizing available data on its decomposition temperatures, intermediates, and final products. While direct, detailed experimental evidence for the complete pathway of this compound is limited, this guide constructs a likely decomposition sequence based on thermogravimetric analysis (TGA) data and analogies with the well-studied decomposition of melamine and other s-triazine compounds. This document also outlines the key experimental protocols used in the thermal analysis of such compounds.

Introduction

This compound is a heterocyclic compound belonging to the s-triazine family. It is structurally related to melamine and is one of its primary hydrolysis products.[1][2] The thermal behavior of s-triazines is of significant interest due to their use in flame retardants, polymers, and as potential environmental contaminants. The thermal decomposition of these compounds typically involves a series of condensation reactions leading to the formation of more thermally stable, cross-linked structures with the evolution of ammonia (B1221849). This guide focuses specifically on the thermal decomposition of this compound, providing a detailed, albeit partially inferred, pathway and the experimental methodologies used for its investigation.

Thermal Decomposition Profile of this compound

Thermogravimetric analysis (TGA) indicates that this compound is a thermally stable compound, requiring high temperatures for complete decomposition. TGA profiles show that both this compound and the related compound ammelide (B29360) need to be heated to nearly 700°C for full decomposition.[3] this compound decomposes before it melts, with a decomposition temperature cited as being above 300°C.[2][4]

Quantitative Thermal Decomposition Data
CompoundOnset of Decomposition (°C)Temperature of Maximum Decomposition Rate (°C)Final Decomposition Temperature (°C)Reference
This compound > 300Not specified~700[2][3][4]
AmmelideNot specifiedNot specified~700[3]
Melamine~280-300~350-400> 600[5][6][7]

Proposed Thermal Decomposition Pathway of this compound

Based on the known thermal behavior of melamine and other s-triazines, a plausible thermal decomposition pathway for this compound can be proposed. The decomposition is expected to proceed through a series of condensation reactions involving the amino and hydroxyl groups, leading to the release of ammonia and water, and the formation of more condensed, nitrogen-rich structures.

The following diagram illustrates the proposed logical relationship in the thermal decomposition of this compound.

G Proposed Thermal Decomposition Pathway of this compound cluster_products Decomposition Products This compound This compound (C3H5N5O) Intermediate1 Dimeric/Oligomeric Intermediates This compound->Intermediate1 ~300-400°C - NH3, -H2O Gaseous_Products Gaseous Byproducts (NH3, H2O, CO2) This compound->Gaseous_Products Melem_like Melem-like Structures Intermediate1->Melem_like ~400-500°C - NH3 Intermediate1->Gaseous_Products Melon_like Melon-like Polymeric Networks Melem_like->Melon_like ~500-600°C - NH3 Melem_like->Gaseous_Products Carbon_Nitride Carbon Nitride Residue (g-C3N4-like) Melon_like->Carbon_Nitride > 600°C Melon_like->Gaseous_Products

Caption: Proposed multi-step thermal decomposition of this compound.

Pathway Description:

  • Initial Condensation (approx. 300-400°C): this compound molecules are expected to undergo intermolecular condensation. This would involve the reaction between the amino (-NH2) and hydroxyl (-OH) groups of adjacent molecules, leading to the elimination of ammonia (NH3) and water (H2O) and the formation of dimeric or oligomeric structures.

  • Formation of Melem-like Structures (approx. 400-500°C): As the temperature increases, further condensation and deamination reactions would lead to the formation of more cross-linked and thermally stable structures, analogous to melem (B72624), which is an intermediate in melamine decomposition.[5][6][7] The reaction of this compound with boiling dilute hydrochloric acid to form melem and ammonia supports the formation of melem-like structures.[6]

  • Polymerization to Melon-like Structures (approx. 500-600°C): With continued heating, these melem-like structures would likely polymerize further, eliminating more ammonia to form extended polymeric networks similar to melon.

  • Formation of Carbon Nitride Residue (> 600°C): At very high temperatures, the melon-like structure would undergo further rearrangement and densification to form a graphitic carbon nitride (g-C3N4)-like residue, which is the final solid product of the thermal decomposition of many s-triazines.

Experimental Protocols

The study of the thermal decomposition of this compound and related compounds relies on several key analytical techniques. The following sections detail the general experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C.

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: The analysis is typically carried out under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

The following diagram illustrates a typical experimental workflow for TGA.

G Thermogravimetric Analysis (TGA) Workflow Sample_Prep Sample Preparation (5-10 mg of this compound) TGA_Instrument Place Sample in TGA Instrument Sample_Prep->TGA_Instrument Set_Parameters Set Experimental Parameters (Inert Atmosphere, Heating Rate) TGA_Instrument->Set_Parameters Run_Analysis Run TGA Analysis Set_Parameters->Run_Analysis Data_Acquisition Data Acquisition (Mass vs. Temperature) Run_Analysis->Data_Acquisition Data_Analysis Data Analysis (TGA/DTG Curves) Data_Acquisition->Data_Analysis

Caption: A generalized workflow for thermogravimetric analysis.

Evolved Gas Analysis (EGA)

To identify the gaseous products released during thermal decomposition, TGA is often coupled with other analytical techniques such as Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR).

  • TGA-MS Protocol: The outlet of the TGA is connected to the inlet of a mass spectrometer via a heated transfer line. As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS, which ionizes the gas molecules and separates them based on their mass-to-charge ratio. This allows for the identification of the evolved gases at different temperatures.

  • TGA-FTIR Protocol: Similar to TGA-MS, the evolved gases from the TGA are passed through a heated gas cell in an FTIR spectrometer. The FTIR measures the infrared absorption of the gases, providing information about the functional groups present and allowing for the identification of the gaseous products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is another powerful technique for analyzing thermal decomposition products.

  • Protocol: A small amount of the sample is rapidly heated to a specific temperature in a pyrolysis unit. The resulting decomposition products are then swept into a gas chromatograph (GC) column, where they are separated based on their boiling points and affinity for the stationary phase. The separated components then enter a mass spectrometer (MS) for identification. This technique provides a detailed profile of the volatile and semi-volatile decomposition products.

The following diagram illustrates the logical flow of a Py-GC-MS experiment.

G Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Workflow Sample This compound Sample Pyrolyzer Pyrolyzer (Rapid Heating) Sample->Pyrolyzer GC Gas Chromatograph (Separation of Products) Pyrolyzer->GC Decomposition Products MS Mass Spectrometer (Identification of Products) GC->MS Separated Components Data_System Data System (Chromatogram & Mass Spectra) MS->Data_System

Caption: Workflow for Py-GC-MS analysis.

Conclusion

The thermal decomposition of this compound is a complex process that occurs at high temperatures, proceeding through a series of condensation and polymerization reactions. While a definitive, experimentally verified pathway is yet to be fully elucidated, the available data and analogies with related s-triazine compounds allow for the construction of a plausible decomposition mechanism. This pathway involves the initial formation of oligomeric intermediates, followed by the formation of more condensed melem- and melon-like structures, and ultimately a carbon nitride residue, with the concurrent evolution of ammonia, water, and potentially other small molecules. Further research employing evolved gas analysis techniques such as TGA-MS and Py-GC-MS is necessary to fully characterize the intermediates and gaseous products of this compound's thermal decomposition and to provide quantitative kinetic data. The experimental protocols outlined in this guide provide a foundation for such future investigations.

References

Ammeline mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Ammeline in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a triazine derivative and a primary metabolite of melamine (B1676169), has garnered significant attention in the fields of toxicology and environmental health. While its presence as a contaminant in food and animal feed has been linked to severe health issues, a comprehensive understanding of its mechanism of action at the molecular level in biological systems remains an area of active investigation. This technical guide provides a detailed overview of the current knowledge regarding this compound's biological effects, focusing on its established role in nephrotoxicity, its metabolism in bacterial systems, and potential cellular mechanisms of action extrapolated from studies on its parent compound, melamine. This document aims to serve as a resource for researchers, scientists, and drug development professionals by summarizing quantitative data, detailing relevant experimental protocols, and visualizing key pathways to facilitate further research into the biological implications of this compound exposure.

Introduction

This compound (4,6-diamino-2-hydroxy-1,3,5-triazine) is a chemical compound that is structurally related to melamine. It is formed through the hydrolysis of melamine and can be found as an impurity in commercial melamine products or as a metabolite produced by microbial activity.[1] The primary concern surrounding this compound stems from its association with incidents of food and feed contamination, where its presence, often in conjunction with melamine and cyanuric acid, has been linked to renal failure in both humans and animals.[2] While the toxicological profile of melamine has been more extensively studied, understanding the specific contribution and mechanism of action of this compound is crucial for a complete risk assessment and for the development of potential therapeutic interventions. This guide will delve into the known biological activities of this compound, with a focus on its molecular interactions and the downstream cellular consequences.

Core Mechanism of Action: Nephrotoxicity via Crystal Formation

The most well-documented mechanism of toxicity associated with this compound, particularly in the context of co-exposure with melamine and cyanuric acid, is the formation of insoluble crystals in the renal tubules.[3] This physical mechanism leads to kidney damage and, in severe cases, acute renal failure.

Key Events in Nephrotoxicity:

  • Ingestion and Absorption: this compound, along with melamine and cyanuric acid, is absorbed from the gastrointestinal tract.

  • Renal Excretion: These compounds are primarily excreted unchanged in the urine.[3]

  • Supersaturation and Crystal Formation: High concentrations of these triazine compounds in the renal tubules lead to supersaturation and the subsequent formation of insoluble melamine-cyanurate-ammeline crystals.

  • Tubular Obstruction and Damage: These crystals physically obstruct the renal tubules, leading to inflammation, cell death, and impaired kidney function.[3]

While dietary this compound alone has been shown to cause crystalluria in sheep, its nephrotoxic effects are significantly exacerbated when combined with melamine and cyanuric acid.[3][4]

Logical Relationship: Crystal-Induced Nephrotoxicity

Ingestion Ingestion of this compound, Melamine, and Cyanuric Acid Absorption Gastrointestinal Absorption Ingestion->Absorption Excretion Renal Excretion Absorption->Excretion Supersaturation Supersaturation in Renal Tubules Excretion->Supersaturation Crystals Formation of Insoluble Crystals Supersaturation->Crystals Obstruction Tubular Obstruction and Inflammation Crystals->Obstruction Damage Renal Tubular Damage and Cell Death Obstruction->Damage Failure Acute Kidney Injury and Renal Failure Damage->Failure

Caption: Pathway of crystal-induced nephrotoxicity.

Bacterial Metabolism of this compound

In contrast to the limited metabolic transformation in mammals, certain bacteria possess enzymatic pathways to degrade melamine and its derivatives. This is a significant aspect of this compound's biological activity, particularly in environmental and gut microbiology contexts. The primary metabolic pathway involves a series of deamination reactions.

Bacterial Deamination Pathway:

  • Melamine to this compound: Melamine is first hydrolyzed to this compound by the enzyme melamine deaminase (TriA).[5]

  • This compound to Ammelide (B29360): this compound is then deaminated to ammelide. This reaction is catalyzed by the enzyme guanine (B1146940) deaminase, which exhibits promiscuous activity towards this compound.[6][7][8]

  • Ammelide to Cyanuric Acid: Finally, ammelide is hydrolyzed to cyanuric acid.

Signaling Pathway: Bacterial Metabolism of Melamine

Caption: Bacterial metabolic pathway of melamine.

Potential Cellular Mechanisms of Action

Direct studies on the molecular targets and signaling pathways of this compound in mammalian cells are limited. However, research on melamine suggests that oxidative stress may be a mechanism of toxicity independent of crystal formation.[9][10] It is plausible that this compound could exert similar effects.

Potential Oxidative Stress Pathway:

  • Cellular Uptake: this compound may enter cells through various transporters.

  • Induction of Reactive Oxygen Species (ROS): Intracellular this compound could lead to an increase in the production of ROS. Studies on melamine have shown that it can increase ROS levels and induce granulosa cell apoptosis.[9][10]

  • Depletion of Antioxidant Defenses: The increased ROS can overwhelm the cell's antioxidant capacity, leading to a decrease in the activity of enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX).[9][10]

  • Cellular Damage: The resulting oxidative stress can cause damage to lipids, proteins, and DNA, leading to apoptosis and cellular dysfunction.

Hypothetical Signaling Pathway: this compound-Induced Oxidative Stress

This compound This compound Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake ROS Increased ROS Production Cellular_Uptake->ROS Antioxidants Decreased Antioxidant (SOD, GPX) Activity ROS->Antioxidants Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Hypothetical pathway of this compound-induced oxidative stress.

Quantitative Data

Quantitative data on the direct interaction of this compound with specific molecular targets in mammalian systems is not currently available in the scientific literature. The following table summarizes the available cytotoxicity data for melamine and cyanuric acid, which are often co-contaminants with this compound. This data provides a context for the general toxicity of these related triazine compounds.

CompoundCell LineAssayEndpointValueReference
MelamineNRK-52E (rat kidney)MTTIC501.89 mg/mL[11]
Cyanuric AcidNRK-52E (rat kidney)MTTIC504.20 mg/mL[11]
Melamine293T (human kidney)MTTIC502.07 mg/mL[11]
Cyanuric Acid293T (human kidney)MTTIC503.71 mg/mL[11]
MelamineL929 (mouse fibroblast)MTTCell Viability~50% at 1000 µg/mL[4][6]
Cyanuric AcidL929 (mouse fibroblast)MTTCell Viability~50% at 1000 µg/mL[4][6]
Melamine + Cyanuric Acid (1:1)L929 (mouse fibroblast)MTTCell Viability<50% at 1000 µg/mL[4][6]
MelamineCHO (Chinese hamster ovary)MTTCell Viability~50% at 1000 µg/mL[4][6]
Cyanuric AcidCHO (Chinese hamster ovary)MTTCell Viability~50% at 1000 µg/mL[4][6]
Melamine + Cyanuric Acid (1:1)CHO (Chinese hamster ovary)MTTCell Viability<50% at 1000 µg/mL[4][6]

Experimental Protocols

Due to the limited research on the specific molecular mechanisms of this compound, this section provides detailed protocols for the quantification of this compound in biological matrices, which is a critical first step in any toxicological or pharmacological study. Additionally, a proposed experimental workflow for investigating the potential cytotoxic and oxidative stress effects of this compound is presented.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is adapted from established methods for the analysis of melamine and its analogues in food matrices.[12][13]

Experimental Workflow

Sample 1. Sample Preparation (e.g., infant formula, tissue homogenate) Spike 2. Internal Standard Spiking (¹³C₃-Ammeline) Sample->Spike Extraction 3. Extraction (e.g., Acetonitrile/Water) Spike->Extraction Cleanup 4. Solid Phase Extraction (SPE) Cleanup (e.g., MCX cartridge) Extraction->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS Quant 6. Quantification LCMS->Quant

Caption: Workflow for this compound quantification.

Methodology:

  • Sample Preparation: Homogenize 1 g of the biological sample (e.g., powdered infant formula, tissue).

  • Internal Standard Spiking: Fortify the sample with a known concentration of an isotopically labeled internal standard (e.g., ¹³C₃-ammeline) to correct for matrix effects and extraction losses.[12]

  • Extraction:

    • Add 20 mL of an extraction solvent (e.g., 1:1 acetonitrile:water) to the sample.[12]

    • Vortex or sonicate for 30 minutes to ensure thorough extraction.

    • Centrifuge at >10,000 x g for 10 minutes to pellet solids.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a mixed-mode cation exchange (MCX) SPE cartridge.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute this compound using an appropriate solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[12]

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Inject the sample onto a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

    • Use a suitable column for separation (e.g., HILIC).

    • Monitor for specific precursor-to-product ion transitions for both native this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Proposed Protocol for Investigating this compound-Induced Cytotoxicity and Oxidative Stress

This protocol outlines a series of in vitro experiments to assess the direct cellular effects of this compound.

Experimental Workflow

Cell_Culture 1. Cell Culture (e.g., HK-2 renal cells) Ammeline_Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->Ammeline_Treatment MTT_Assay 3. Cytotoxicity Assessment (MTT Assay) Ammeline_Treatment->MTT_Assay ROS_Assay 4. ROS Measurement (e.g., DCFH-DA Assay) Ammeline_Treatment->ROS_Assay Antioxidant_Assay 5. Antioxidant Enzyme Activity (SOD, GPX Assays) Ammeline_Treatment->Antioxidant_Assay Apoptosis_Assay 6. Apoptosis Detection (e.g., Annexin V/PI Staining) Ammeline_Treatment->Apoptosis_Assay Data_Analysis 7. Data Analysis MTT_Assay->Data_Analysis ROS_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

The Role of Ammeline in Halogen-Free Flame Retardants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

Introduction

The demand for safer, more environmentally benign flame retardants has driven significant research into halogen-free solutions. Among these, nitrogen-rich compounds derived from melamine (B1676169) have shown considerable promise. While melamine and its salts, such as melamine cyanurate and polyphosphate, are well-studied, its hydrolysis product, ammeline (4,6-diamino-2-hydroxy-1,3,5-triazine), presents an intriguing yet less explored alternative. This technical guide provides an in-depth analysis of this compound's potential as a core component in the formulation of halogen-free flame retardants.

This compound is a triazine derivative that can be formed through the hydrolysis of melamine or the pyrolysis of urea (B33335). Its structure, featuring both amino and hydroxyl functional groups, suggests a potential for complex reaction pathways during thermal decomposition, which could be beneficial for flame retardancy. Notably, thermogravimetric analysis (TGA) has shown that this compound possesses a higher thermal stability than melamine, with complete decomposition occurring at nearly 700°C. This superior thermal stability suggests that this compound could contribute to the formation of a more robust char layer at elevated temperatures, a critical aspect of condensed-phase flame retardancy.

This guide will delve into the synthesis of this compound, its thermal decomposition behavior, and its proposed flame-retardant mechanism. It will also present a comparative analysis of its potential performance with established melamine-based flame retardants, discuss synergistic possibilities, and provide detailed experimental protocols for its synthesis and incorporation into polymer matrices.

Synthesis of this compound for Flame Retardant Applications

This compound for industrial and laboratory use can be synthesized through several methods. The choice of method depends on the desired purity, scale, and available starting materials.

1. Hydrolysis of Melamine:

This compound is the first hydrolysis product of melamine. This can be achieved under acidic or basic conditions. A patented biocatalytic process also allows for the conversion of melamine to this compound with high conversion rates.

2. Pyrolysis of Urea:

The thermal decomposition of urea can also yield this compound. This process involves the formation of several intermediates, including biuret (B89757) and cyanuric acid. At temperatures up to 250°C, melamine can be formed via the reaction of this compound with ammonia (B1221849).

3. Condensation Reaction:

This compound can be synthesized via a condensation reaction between two moles of dicyandiamide (B1669379) and one mole of biuret.

Thermal Decomposition and Flame Retardant Mechanism

The flame-retardant action of nitrogen-rich compounds like this compound is understood to occur in both the gas and condensed phases.

Gas Phase Action: Upon heating, triazine compounds release non-flammable gases, primarily ammonia (NH₃) and nitrogen (N₂). These gases dilute the flammable volatile compounds released by the decomposing polymer and reduce the oxygen concentration in the combustion zone, thus inhibiting the flame.

Condensed Phase Action: In the solid phase, these compounds promote the formation of a stable, insulating char layer. This char acts as a physical barrier, hindering the transfer of heat to the underlying polymer and slowing the release of flammable gases.

Given its higher thermal stability compared to melamine, this compound is expected to contribute significantly to the formation of a more robust and thermally stable char layer at higher temperatures. The presence of the hydroxyl group in this compound may also facilitate cross-linking reactions within the char, further enhancing its integrity.

The proposed thermal decomposition pathway of melamine, which includes the formation of this compound, is illustrated below.

G Conceptual Thermal Decomposition Pathway of Melamine Melamine Melamine This compound This compound Melamine->this compound Hydrolysis Melem Melem Melamine->Melem Condensation (releases NH3) Ammelide Ammelide This compound->Ammelide Further Hydrolysis Cyanuric_Acid Cyanuric_Acid Ammelide->Cyanuric_Acid Complete Hydrolysis Melon Melon Melem->Melon Condensation Graphitic_Carbon_Nitride Graphitic_Carbon_Nitride Melon->Graphitic_Carbon_Nitride Polymerization

Conceptual Thermal Decomposition Pathway of Melamine.

Quantitative Performance Data (Comparative)

Direct quantitative flame retardancy data for this compound as a standalone additive is scarce in publicly available literature. However, by examining the performance of melamine and its derivatives, we can infer the potential efficacy of this compound. The following tables summarize typical performance data for polymers containing melamine-based flame retardants. It is anticipated that this compound, due to its higher thermal stability, could offer comparable or superior performance, particularly in char formation.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings for Various Polymers with Melamine-Based Flame Retardants

Polymer SystemFlame Retardant (Loading)LOI (%)UL-94 RatingReference(s)
Polypropylene (PP)Melamine (25 parts) + Synergists27-29V-2 to V-0
Polybutylene Terephthalate (PBT)Melamine (18-35%)-V-0
Nylon 66 (30% Glass Fiber)Melamine (12%)-V-0 (0.8mm)
Epoxy ResinMelamine-based formulation (20%)30V-0
Polyethylene (PE)Melamine Hydrobromide (2 wt%) + other FRs (total 8 wt%)29.7V-0
Polyamide 6 (PA6)Melamine Polyphosphate-Melamine Octomolybdate (27%)35.3V-0

Table 2: Cone Calorimeter Data for Polymers with Nitrogen-Based Flame Retardants

Polymer SystemFlame RetardantPeak Heat Release Rate (pHRR) ReductionTotal Heat Release (THR) ReductionReference(s)
ABS-PFRLDH nanoparticlesSignificant reduction-
Banana Peduncle Fiber/PolyesterCow Horn Ash Particles-9.07%
Melamine-Formaldehyde Coated MDFA3P1 coating-74%

Applications and Synergistic Effects

This compound is expected to find applications in areas where melamine and its derivatives are currently used, including:

  • Thermoplastics and Thermosets: As an additive flame retardant in polymers such as polyolefins, polyamides, polyesters, and epoxy resins.

  • Intumescent Coatings: As a component in intumescent systems, where it can act as a blowing agent and contribute to char formation.

  • Foams: In polyurethane and other foams to reduce their flammability.

Significant synergistic effects are anticipated when this compound is combined with phosphorus-containing flame retardants, such as ammonium (B1175870) polyphosphate (APP). The phosphorus component acts as an acid source to promote charring, while this compound contributes to gas-phase dilution and the formation of a stable, nitrogen-rich char.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its incorporation into a polymer matrix for flammability testing. Researchers should adapt these protocols based on their specific materials and equipment.

1. Laboratory-Scale Synthesis of this compound via Melamine Hydrolysis

This protocol is based on the general principle of melamine hydrolysis.

  • Materials: Melamine, dilute hydrochloric acid or sodium hydroxide (B78521) solution, distilled water, filtration apparatus, drying oven.

  • Procedure:

    • Suspend melamine in an aqueous solution of either dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).

    • Heat the suspension under reflux with stirring for several hours. The reaction progress can be monitored by techniques such as HPLC.

    • Cool the reaction mixture to room temperature to allow the this compound product to precipitate.

    • Collect the precipitate by filtration and wash thoroughly with distilled water to remove any unreacted starting materials and salts.

    • Dry the purified this compound in an oven at a temperature below its decomposition point (e.g., 100-120°C).

2. Incorporation of this compound into an Epoxy Resin Matrix

This protocol describes a general method for preparing flame-retardant epoxy resin samples for testing.

  • Materials: Epoxy resin (e.g., DGEBA), curing agent (e.g., an amine-based hardener), this compound powder, mechanical stirrer, vacuum oven, molds for test specimens.

  • Procedure:

    • Preheat the epoxy resin to a temperature that reduces its viscosity (e.g., 60-80°C).

    • Gradually add the desired amount of dried this compound powder to the preheated epoxy resin while stirring mechanically.

    • Continue stirring until a homogeneous dispersion is achieved. It may be necessary to use high-shear mixing to ensure proper dispersion of the this compound particles.

    • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

    • Add the stoichiometric amount of the curing agent to the mixture and stir thoroughly for a few minutes.

    • Pour the final mixture into preheated molds treated with a mold release agent.

    • Cure the samples in an oven according to the manufacturer's recommendations for the epoxy system.

    • After curing, allow the samples to cool to room temperature before demolding.

The following diagram illustrates a general workflow for the evaluation of this compound as a flame retardant.

G Workflow for Evaluating this compound as a Flame Retardant cluster_synthesis Synthesis and Preparation cluster_testing Flammability and Thermal Analysis cluster_analysis Data Analysis and Characterization Synthesis Synthesize this compound Purification Purify and Dry this compound Synthesis->Purification Polymer_Compounding Incorporate this compound into Polymer Matrix Purification->Polymer_Compounding Specimen_Preparation Prepare Test Specimens Polymer_Compounding->Specimen_Preparation TGA_Analysis Thermogravimetric Analysis (TGA) Polymer_Compounding->TGA_Analysis LOI_Test Limiting Oxygen Index (LOI) Test Specimen_Preparation->LOI_Test UL94_Test UL-94 Vertical Burn Test Specimen_Preparation->UL94_Test Cone_Calorimeter Cone Calorimeter Analysis Specimen_Preparation->Cone_Calorimeter Data_Evaluation Evaluate Performance Data LOI_Test->Data_Evaluation UL94_Test->Data_Evaluation Cone_Calorimeter->Data_Evaluation Char_Analysis Analyze Char Residue (SEM, FTIR) Cone_Calorimeter->Char_Analysis TGA_Analysis->Data_Evaluation Mechanism_Elucidation Elucidate Flame Retardant Mechanism Data_Evaluation->Mechanism_Elucidation Char_Analysis->Mechanism_Elucidation Mechanism_Elucidation->Polymer_Compounding Formulation Optimization

Workflow for Evaluating this compound as a Flame Retardant.

Conclusion

This compound presents a compelling case as a next-generation, halogen-free flame retardant. Its high nitrogen content and superior thermal stability compared to melamine suggest the potential for enhanced flame retardant performance, particularly through the formation of a more robust char layer at high temperatures. While direct quantitative data on its flame retardant efficacy is currently limited, the existing body of knowledge on melamine and its derivatives provides a strong foundation for future research and development.

Further investigation is warranted to fully characterize the flame retardant properties of this compound in various polymer systems, both as a standalone additive and in synergistic combination with other flame retardants. The experimental protocols and comparative data presented in this guide offer a starting point for researchers and product developers to explore the potential of this compound in creating safer and more sustainable fire-resistant materials.

Detecting Ammeline in the Food Chain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intentional adulteration of food products with nitrogen-rich compounds to artificially inflate protein content poses a significant risk to public health. Ammeline, a triazine compound structurally related to melamine (B1676169), is a key analyte in the safety assessment of various food matrices. This technical guide provides a comprehensive overview of the principal analytical methodologies for the detection and quantification of this compound, offering detailed experimental protocols and comparative performance data to aid researchers in method selection and implementation.

Core Analytical Strategies: A Comparative Overview

The detection of this compound and its analogues in complex food matrices necessitates robust analytical techniques capable of high sensitivity and selectivity. The two primary methodologies employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD) can be used for screening at higher concentrations, its lower sensitivity and specificity make it less suitable for trace-level quantification.

Table 1: Comparison of Key Analytical Methods for this compound Detection

ParameterGC-MSLC-MS/MS
Principle Separation of volatile derivatives by gas chromatography, followed by mass analysis.Separation of polar compounds in their native form by liquid chromatography, followed by tandem mass analysis.
Sample Derivatization Mandatory (typically silylation).Not required.
Sensitivity Good, with LODs in the low mg/kg range.Excellent, with LODs in the µg/kg (ppb) range.[1]
Specificity High, especially with Selected Ion Monitoring (SIM).Very high, especially with Multiple Reaction Monitoring (MRM).[1]
Matrix Effects Can be significant; matrix-matched standards are often necessary.Can be significant; stable isotope-labeled internal standards are recommended to compensate.[2][3]
Common Food Matrices Dry protein materials (e.g., wheat gluten, soy protein), pet food, animal feeds.[4][5]Infant formula, milk products, animal tissues, pet food, protein concentrates.[1][2][6][7]
Throughput Moderate; derivatization adds to sample preparation time.High; direct analysis is faster.[8]

Quantitative Performance Data

The choice of an analytical method is often dictated by the required limits of detection (LOD) and quantification (LOQ), as well as the method's accuracy and precision, typically assessed through recovery studies. The following tables summarize quantitative data from various validated methods for the analysis of this compound and related compounds in different food matrices.

Table 2: Performance Data for GC-MS Methods

Analyte(s)Food MatrixLOD (mg/kg)LOQ (mg/kg)Recovery (%)Reference
This compound, Melamine, Ammelide (B29360), Cyanuric AcidMilk Powder0.0020.00561.4 - 117.2[1]
This compound, Melamine, Ammelide, Cyanuric AcidDry Protein Materials~5 (for this compound)N/AN/A[5]
Melamine, Cyanuric AcidVarious Foodstuffs0.15 (Melamine), 0.05 (Cyanuric Acid)N/AN/A[9]

Table 3: Performance Data for LC-MS/MS Methods

Analyte(s)Food MatrixLOD (mg/kg)LOQ (mg/kg)Recovery (%)Reference
This compound, Melamine, Ammelide, Cyanuric AcidInfant FormulaN/A< 0.02 (for this compound)N/A[7]
MelamineFeed0.580.6578.0 - 82.3[10]
This compound, Melamine, AmmelidePowdered Infant MilkN/A0.1 (µg/g)114 ± 6.8[11]
MelamineRaw Milk0.05N/AN/A[6]
MelamineVegetable Materials0.5N/A70.2 - 80.2[5]

Experimental Protocols

Detailed and standardized protocols are critical for achieving reproducible and reliable results. Below are comprehensive methodologies for the two primary analytical techniques.

Protocol 1: GC-MS Analysis of this compound and Related Compounds

This protocol is based on the U.S. Food and Drug Administration (FDA) method for the screening of melamine and its analogues.[4][12] It involves solvent extraction followed by derivatization to increase the volatility of the target analytes.

1. Sample Extraction

  • Weigh 0.5 g of the homogenized food sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 20 mL of an extraction solvent mixture consisting of diethylamine (B46881) (DEA), water, and acetonitrile (B52724) in a 10:40:50 volume ratio.[4][12]

  • Vortex the sample to ensure it is thoroughly wetted.

  • Sonicate the mixture for 30 minutes.[4][12]

  • Centrifuge the sample at 3,500 rpm for 10 minutes to pellet solid material.[4]

  • Filter the supernatant through a 0.45 µm polytetrafluoroethylene (PTFE) syringe filter into a clean vial.[4]

2. Derivatization

  • Transfer a 200 µL aliquot of the filtered extract into a GC autosampler vial.[4]

  • Evaporate the solvent to complete dryness at 70°C under a gentle stream of dry nitrogen.[4] This step is critical as the presence of water will inhibit the derivatization reaction.[13]

  • Add 200 µL of pyridine (B92270) to the dried residue.[4]

  • Add 100 µL of a suitable internal standard solution (e.g., 2,6-Diamino-4-chloropyrimidine).[1][12]

  • Add 200 µL of the derivatizing reagent, such as Sylon-BFT, which contains bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]

  • Cap the vial tightly and incubate at 70°C for 45 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[4][12]

3. GC-MS Instrumental Analysis

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: 1-2 µL in splitless mode.

  • Oven Program: A typical program starts at 100°C, ramps to 300°C.

  • Mass Spectrometer: Operated in either full scan mode (m/z 50-450) for screening or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[12]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 0.5g Food Sample Extraction Add 20mL DEA/ Water/ACN (10:40:50) Sample->Extraction Sonication Sonicate 30 min Extraction->Sonication Centrifugation Centrifuge 10 min Sonication->Centrifugation Filtration Filter (0.45 µm PTFE) Centrifugation->Filtration Evaporation Evaporate 200µL Extract to Dryness Filtration->Evaporation Supernatant Reconstitution Add Pyridine & IS Evaporation->Reconstitution Derivatize Add Sylon-BFT Reconstitution->Derivatize Incubation Incubate 70°C, 45 min Derivatize->Incubation GCMS GC-MS Analysis (SIM/Scan Mode) Incubation->GCMS TMS-Derivatives

Figure 1: GC-MS Experimental Workflow for this compound Analysis.
Protocol 2: LC-MS/MS Analysis of this compound and Related Compounds

This protocol is a generalized procedure based on common practices for analyzing these polar compounds, often employing Hydrophilic Interaction Liquid Chromatography (HILIC).[6][8]

1. Sample Extraction

  • Weigh 1.0 g of the homogenized food sample (e.g., powdered infant formula) into a 50 mL centrifuge tube.

  • For dry samples, add 4 mL of deionized water and vortex to reconstitute.[2]

  • Add 20 mL of a 1:1 (v/v) acetonitrile-water extraction solution.[7]

  • Fortify the sample with stable isotope-labeled internal standards for each analyte to ensure accurate quantification.[2][14]

  • Vortex vigorously for 1 minute, then sonicate for 30 minutes.

  • Centrifuge at 4000 g for 10 minutes.

2. Solid Phase Extraction (SPE) Clean-up

  • Due to the different chemical properties of the analytes, separate SPE clean-ups may be required for optimal recovery. For example, a mixed-mode cation exchange (MCX) SPE can be used for melamine and this compound, while a mixed-mode anion exchange (MAX) SPE is suitable for cyanuric acid.[2] A two-tiered approach using different polymeric SPE cartridges (e.g., Plexa PCX and PAX) has also been demonstrated.[11]

  • Condition an appropriate SPE cartridge (e.g., MCX) with methanol (B129727) followed by water.

  • Load an aliquot of the supernatant from the extraction step onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., 0.1 N HCl) to remove interferences.

  • Elute the analytes with a stronger solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: An ultra-high-performance liquid chromatography (UPLC) system is preferred for better resolution and speed.

  • Column: A HILIC column is typically used to achieve sufficient retention of these polar analytes.[6][8]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate (B1210297) or ammonium formate).[14]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI), typically in positive mode for this compound and melamine, and negative mode for cyanuric acid.[2]

LCMSMS_Workflow cluster_extraction Sample Extraction cluster_cleanup SPE Clean-up cluster_analysis Analysis Sample 1g Food Sample + IS Extraction Add ACN/Water (1:1) Sample->Extraction Sonication Vortex & Sonicate Extraction->Sonication Centrifugation Centrifuge Sonication->Centrifugation Load Load Supernatant Centrifugation->Load Supernatant Condition Condition SPE Cartridge Condition->Load Wash Wash Interferences Load->Wash Elute Elute Analytes Wash->Elute Evap_Recon Evaporate & Reconstitute Elute->Evap_Recon Eluate LCMSMS HILIC-MS/MS Analysis (MRM Mode) Evap_Recon->LCMSMS

Figure 2: LC-MS/MS Experimental Workflow for this compound Analysis.

Conclusion

The choice between GC-MS and LC-MS/MS for the determination of this compound in food matrices depends on the specific requirements of the analysis, including desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS is generally the superior technique for trace-level quantification due to its higher sensitivity and the elimination of the derivatization step.[6] However, GC-MS remains a robust and reliable method, particularly for screening purposes in certain matrices.[4] The successful implementation of either method relies on careful sample preparation, including efficient extraction and clean-up, to mitigate the significant matrix effects often encountered in food analysis.[3] The use of appropriate internal standards, especially stable isotope-labeled analogues in LC-MS/MS, is crucial for achieving accurate and precise quantification.[2][14]

References

Quantification of Ammeline in Environmental Water Samples by LC-MS/MS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammeline (2,4-diamino-6-hydroxy-1,3,5-triazine), a primary degradation product of the industrial chemical melamine (B1676169), is an emerging contaminant of concern in aqueous environments. Melamine is used in the production of resins, plastics, and fertilizers, and its widespread use can lead to the presence of its derivatives in various water bodies.[1] this compound, along with other melamine-related compounds like ammelide (B29360) and cyanuric acid, can enter the environment through industrial wastewater discharge, agricultural runoff, and leaching from consumer products.[2][3] Understanding the extent of this compound contamination is crucial for assessing its potential ecological and human health risks.

This technical guide provides a comprehensive overview of the analytical methodologies for the quantification of this compound in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for detecting trace levels of contaminants in complex matrices.[2] This document details experimental protocols for sample preparation and instrumental analysis, summarizes quantitative data from various studies, and provides visualizations of the analytical workflow and the environmental fate of this compound.

Environmental Sources and Fate of this compound

This compound is not produced commercially in large quantities but is primarily formed in the environment through the microbial or hydrolytic degradation of melamine.[4] The primary sources of melamine, and consequently this compound, in aquatic ecosystems include:

  • Industrial Effluents: Wastewater from facilities producing or using melamine-formaldehyde resins can contain significant levels of melamine and its by-products.

  • Agricultural Runoff: The use of cyromazine, an insecticide that metabolizes to melamine, and some fertilizers can contribute to the presence of these compounds in surface and groundwater.[1]

  • Consumer Products: Leaching from melamine-based tableware, coatings, and other household items can be a diffuse source of contamination.[5]

Once in the aquatic environment, melamine undergoes a stepwise deamination process, first to this compound, then to ammelide, and finally to cyanuric acid.[6] This degradation can be mediated by microorganisms.[6]

cluster_sources Sources of Melamine cluster_environment Aquatic Environment Industrial_Effluents Industrial Effluents Melamine Melamine Industrial_Effluents->Melamine Agricultural_Runoff Agricultural Runoff (e.g., Cyromazine) Agricultural_Runoff->Melamine Consumer_Products Consumer Products Consumer_Products->Melamine This compound This compound Melamine->this compound Deamination Ammelide Ammelide This compound->Ammelide Deamination Cyanuric_Acid Cyanuric Acid Ammelide->Cyanuric_Acid Deamination

Environmental sources and degradation pathway of melamine to this compound.

Experimental Protocols

Accurate quantification of this compound requires meticulous sample handling and analytical procedures. The following sections detail the common protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation

The choice of sample preparation method depends on the expected concentration of this compound and the complexity of the water matrix.

For samples with expected higher concentrations of this compound or for rapid screening, direct injection can be employed.

  • Protocol:

    • Collect water samples in clean, pre-rinsed glass or polypropylene (B1209903) bottles.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove particulate matter.

    • Transfer the filtrate to an autosampler vial.

    • If necessary, add an internal standard solution.

    • Inject the sample directly into the LC-MS/MS system.

To achieve lower detection limits, samples can be pre-concentrated by evaporating the solvent.

  • Protocol:

    • Filter a known volume of the water sample (e.g., 10-50 mL) through a 0.22 µm or 0.45 µm filter.

    • Transfer the filtrate to a clean tube or flask.

    • Add an internal standard.

    • Evaporate the sample to dryness or near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase or a suitable solvent mixture (e.g., 90:10 acetonitrile:water).[2]

    • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

For complex matrices and trace-level detection, solid-phase extraction is the most effective sample clean-up and pre-concentration technique. Mixed-mode ion-exchange cartridges are particularly effective for retaining polar compounds like this compound.[7]

  • Protocol using Mixed-Mode Cation Exchange (MCX) Cartridges:

    • Sample Pre-treatment: Acidify the water sample (e.g., 100-500 mL) to a pH of approximately 3-4 with an acid like hydrochloric acid. Add an internal standard.[7]

    • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 150 mg, 6 mL) sequentially with 5 mL of methanol (B129727) followed by 5 mL of reagent water.[7]

    • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Washing: Wash the cartridge to remove interferences. A typical wash sequence is 3 mL of water followed by 3 mL of methanol.[7]

    • Elution: Elute the target analytes, including this compound, with 3-5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[7]

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.[7]

    • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

cluster_prep Sample Preparation Workflow Start Water Sample Filtration Filtration (0.22 µm) Start->Filtration Direct_Injection Direct Injection Filtration->Direct_Injection Preconcentration Pre-concentration (Evaporation) Filtration->Preconcentration SPE Solid-Phase Extraction (SPE) Filtration->SPE LCMS_Analysis LC-MS/MS Analysis Direct_Injection->LCMS_Analysis Preconcentration->LCMS_Analysis SPE->LCMS_Analysis

References

Electrochemical Sensor for Ammeline Detection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the principles, methodologies, and performance characteristics of electrochemical sensors for the detection of ammeline, a primary hydrolysis product of melamine (B1676169). This compound, along with other melamine analogues, is a critical analyte in food safety and environmental monitoring. This document details the electrochemical behavior of this compound, proposes a fabrication protocol for a selective and sensitive electrochemical sensor, and presents key performance metrics from the literature. The guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of analytical methods for triazine compounds.

Introduction

This compound (4,6-diamino-2-hydroxy-1,3,5-triazine) is a significant metabolite and impurity found in commercial melamine. The presence of this compound and related triazine compounds in food products and environmental samples is a growing concern due to their potential toxicity, particularly in combination with melamine. Conventional analytical techniques for this compound detection, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), while accurate, are often time-consuming, require extensive sample preparation, and involve costly instrumentation. Electrochemical sensors offer a compelling alternative, providing rapid, sensitive, and cost-effective detection suitable for both laboratory and in-field applications.

This guide explores the electrochemical detection of this compound, focusing on the underlying principles and practical aspects of sensor development and application.

Electrochemical Behavior of this compound

The electrochemical activity of this compound is central to its detection using sensor technologies. Studies have shown that this compound exhibits electrochemical behavior that can be harnessed for analytical purposes.

Cyclic voltammetry studies of this compound at a glassy carbon electrode (GCE) in a phosphate (B84403) buffer solution (pH 7.0) have indicated a quasi-reversible, adsorption-controlled electrochemical process.[1] This process involves the transfer of approximately two electrons.[1]

Furthermore, differential pulse polarography has been successfully employed for the determination of this compound. In a Britton-Robinson buffer at an optimal pH of 9.5, this compound produces a well-defined reduction peak at a potential of -30 mV.[2] This specific electrochemical signature allows for its quantification.

Proposed Experimental Protocol: Molecularly Imprinted Polymer (MIP)-Based this compound Sensor

To achieve high selectivity and sensitivity, a molecularly imprinted polymer (MIP) can be employed as a recognition element on an electrode surface. The following protocol outlines the fabrication of a glassy carbon electrode modified with a molecularly imprinted polymer for this compound detection.

Materials and Reagents
  • This compound (template molecule)

  • Methacrylic acid (MAA) (functional monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Acetonitrile (porogen)

  • Glassy carbon electrode (GCE)

  • Alumina (B75360) slurry (for polishing)

  • Phosphate buffer solution (PBS)

  • Potassium ferricyanide/ferrocyanide solution

Electrode Preparation and MIP Electropolymerization
  • GCE Pre-treatment: The glassy carbon electrode is polished to a mirror-like finish using alumina slurry, followed by sonication in ethanol (B145695) and deionized water to remove any surface contaminants.

  • Pre-polymerization Mixture: A pre-polymerization solution is prepared by dissolving the template molecule (this compound), functional monomer (MAA), and cross-linker (EGDMA) in the porogen (acetonitrile). The initiator (AIBN) is then added to this solution.

  • Electropolymerization: The cleaned GCE is immersed in the pre-polymerization mixture. The MIP film is then grown on the electrode surface via cyclic voltammetry or potentiostatic methods.

  • Template Removal: After polymerization, the template molecule (this compound) is removed from the polymer matrix by immersing the electrode in a suitable solvent (e.g., a mixture of methanol (B129727) and acetic acid) to create specific binding cavities for this compound.

  • Non-Imprinted Polymer (NIP) Control: A non-imprinted polymer (NIP) modified electrode is prepared using the same procedure but without the addition of the this compound template. This serves as a control to evaluate the imprinting effect.

Electrochemical Measurements
  • Electrochemical Characterization: The successful modification of the electrode is confirmed using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a potassium ferricyanide/ferrocyanide solution.

  • This compound Detection: The MIP-modified GCE is incubated in a solution containing this compound for a specific period to allow for binding.

  • Signal Transduction: The electrochemical signal is measured using differential pulse voltammetry (DPV) or square wave voltammetry (SWV) in a suitable electrolyte solution. The change in the electrochemical signal is proportional to the concentration of this compound.

Quantitative Data

The performance of electrochemical sensors for this compound detection is evaluated based on several key parameters. The following table summarizes the quantitative data reported in the literature for the electrochemical determination of this compound.

ParameterValueMethodElectrodeReference
Limit of Detection (LOD) 0.15 µMDifferential Pulse PolarographyDropping Mercury Electrode[2]
Limit of Quantification (LOQ) 0.5 µMDifferential Pulse PolarographyDropping Mercury Electrode[2]
Linear Range 0.5 µM - 39.65 µMDifferential Pulse PolarographyDropping Mercury Electrode[2]
Optimal pH 9.5Differential Pulse PolarographyBritton-Robinson Buffer[2]
Reduction Potential -30 mVDifferential Pulse PolarographyDropping Mercury Electrode[2]
Electron Transfer ~2Cyclic VoltammetryGlassy Carbon Electrode[1]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for the electrochemical detection of this compound and the general experimental workflow for sensor development.

G cluster_electrode Electrode Surface cluster_solution Solution This compound This compound MIP MIP Cavity Electrode Electrode MIP->Electrode Signal Change Measurement Electrochemical Measurement Electrode->Measurement Detection Ammeline_sol This compound Ammeline_sol->MIP Binding

Caption: Proposed signaling pathway for a MIP-based this compound sensor.

G A Electrode Preparation (GCE Polishing) B MIP Film Deposition (Electropolymerization) A->B C Template Removal (this compound Extraction) B->C D Electrochemical Characterization (CV, EIS) C->D E This compound Incubation (Binding) D->E F Electrochemical Measurement (DPV/SWV) E->F G Data Analysis F->G

Caption: Experimental workflow for this compound sensor development.

Conclusion

Electrochemical sensors present a robust and efficient platform for the detection of this compound. The inherent electrochemical activity of this compound allows for direct and indirect detection methods with high sensitivity and selectivity. The development of advanced recognition elements, such as molecularly imprinted polymers, further enhances the performance of these sensors, enabling their application in complex matrices like food and environmental samples. This guide provides a foundational understanding and a practical framework for the design and implementation of electrochemical sensors for this compound, contributing to the advancement of food safety and analytical sciences.

References

Role of Ammeline in prebiotic synthesis of triazines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Ammeline in the Prebiotic Synthesis of Triazines

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key s-triazine derivative, is increasingly recognized for its significant role in prebiotic chemical networks leading to the formation of nucleobase analogues. As the primary hydrolysis product of melamine (B1676169) and a stable intermediate in the abiotic synthesis of other triazines, this compound represents a crucial node in the pathway from simple prebiotic precursors like urea (B33335) to more complex heterocyclic structures.[1] Theoretical models and simulation experiments have demonstrated its formation under plausible early Earth conditions, including spark discharge and freeze-thaw cycles in urea-rich environments.[2][3] This technical guide synthesizes the current understanding of this compound's role in the prebiotic synthesis of triazines, detailing proposed reaction pathways, summarizing available quantitative data, outlining experimental protocols, and visualizing the core chemical transformations.

Introduction: Triazines in Prebiotic Chemistry

The "RNA world" hypothesis posits that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins. A central challenge in origins-of-life research is to understand the abiotic formation of RNA's building blocks. Alongside the canonical purines and pyrimidines, non-canonical bases and their precursors have gained attention for their potential role in early informational polymers. The s-triazines—a family of nitrogen-rich heterocyclic compounds including melamine, this compound, ammelide (B29360), and cyanuric acid—are notable candidates. They have been identified in prebiotic simulation experiments and are thought to form from simple, abundant precursors such as urea or mixtures of carbon monoxide, hydrogen, and ammonia.[4][5] this compound (4,6-diamino-2-hydroxy-1,3,5-triazine) is a pivotal intermediate in these pathways, linking the more amino-rich triazines to their keto-analogues.

Prebiotic Synthesis Pathways of this compound

This compound's formation has been explored through both theoretical calculations and experimental simulations, which point to several plausible prebiotic routes.

Free Radical Synthesis from Urea

Density functional theory (DFT) calculations have elucidated potential free-radical-mediated mechanisms for the formation of triazines from urea, a likely constituent of the prebiotic environment.[2] These pathways are suitable for non-equilibrium conditions, such as those involving spark discharges, ultraviolet radiation, or meteoritic impacts.[6] The models predict that guanylurea, a condensation product of two urea molecules, serves as a direct precursor to both melamine and this compound.[4][7] These theoretical routes proceed through relatively low energy barriers, supporting their plausibility in prebiotic scenarios.[6]

Synthesis in Frozen Urea Solutions

Experiments simulating conditions in icy environments on early Earth or other celestial bodies have demonstrated the efficient synthesis of s-triazines. One key experiment involved subjecting a 0.1 M urea solution to freeze-thaw cycles over three weeks. The icy solution, maintained under a reductive methane-based atmosphere, was exposed to spark discharges for the initial 72 hours as an energy source.[3] Analysis of the products confirmed the formation of this compound, alongside melamine, ammelide, cyanuric acid, and even the canonical pyrimidines cytosine and uracil.[3] A control experiment conducted at room temperature did not yield any triazines, highlighting the crucial role of the ice matrix in concentrating reactants and stabilizing intermediates.[3]

Hydrolysis of Melamine

This compound is the first and primary product of melamine hydrolysis.[1] In aqueous environments, melamine can undergo a series of sequential deamination reactions, converting it first to this compound, then to ammelide, and finally to cyanuric acid.[8][9] This stepwise hydrolysis pathway establishes a clear chemical link between the various s-triazines found in prebiotic simulations.

Quantitative Data on Triazine Synthesis

Quantitative yield data from prebiotic simulation experiments are often limited in the literature. However, the available information provides valuable insights into the relative production of these compounds.

Experiment Type Precursor(s) Conditions Products Identified Quantitative Yields Reference
Theoretical Model UreaDensity Functional Theory (DFT), Free Radical RoutesMelamine, this compound, Ammelide, Cyanuric AcidNot Applicable (Energy barriers calculated)[2][4][6]
Freeze-Thaw Simulation 0.1 M Urea3-week freeze-thaw cycles, CH₄/N₂ atmosphere, spark dischargeThis compound, Melamine, Ammelide, Cyanuric Acid, Cytosine, UracilTriazines and pyrimidines generated in "comparable yields."[3]
Thermal Synthesis Biuret (B89757)Heating >190°CCyanuric Acid, Ammelide, this compoundProduct distribution noted, but specific yields not provided. Melamine was not produced.[7]
Biocatalytic Conversion MelamineBiocatalyst (E. coli extract), pH 9.5, 5 hoursThis compound, Ammelide99% conversion of melamine. Product: 98.6% this compound, 0.4% ammelide, 1% melamine.[10]

Note: The biocatalytic conversion data is from a modern biotechnological process but is included for comparative context on the efficiency of melamine-to-ammeline conversion under optimized, albeit not prebiotic, conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of prebiotic chemistry research. The following protocols are based on published studies that successfully synthesized this compound under simulated prebiotic conditions.

Protocol: Triazine and Pyrimidine Synthesis in Ice (Menor-Salván et al., 2009)

This protocol describes the synthesis of s-triazines, including this compound, from urea in a simulated frozen environment.

  • Preparation of Reactant Solution: Prepare a 0.1 M aqueous solution of urea.

  • Atmosphere and Energy Source: Place the urea solution in a reaction vessel under a reductive, methane-based atmosphere (e.g., CH₄/N₂). Introduce spark discharges as an energy source. The discharge should be applied continuously for the first 72 hours of the experiment.

  • Freeze-Thaw Cycling: Subject the icy solution to continuous freeze-thaw cycles for a total duration of three weeks. This cycling mimics the diurnal or seasonal temperature variations on a prebiotic Earth.

  • Control Experiment: Simultaneously run a control experiment at room temperature, keeping the urea solution in a liquid phase but with the identical atmosphere and energy source application. This is to verify the role of the solid (ice) phase in the reaction.

  • Product Analysis: After the three-week period, analyze the resulting mixture for the presence of triazines and pyrimidines. The original study utilized Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and analysis.[3]

Theoretical Modeling: Free Radical Routes (Jeilani et al., 2014)

This outlines the computational approach used to investigate the formation of triazines from urea.

  • Computational Method: Employ density functional theory (DFT) methods to model the reaction pathways.

  • Precursors: Define urea as the primary starting material and its condensation products, biuret and guanylurea, as key intermediates.[4][6]

  • Reaction Conditions: Simulate conditions that promote free radical formation, such as spark discharge or UV irradiation, by modeling the energetic inputs and subsequent radical generation. The models are designed without solvent requirements to be applicable to scenarios like reactions on low-temperature ice or surfaces during meteoritic impacts.[2]

  • Pathway Analysis: Calculate the energy barriers for the proposed free radical routes leading from the precursors to the final triazine products (melamine, this compound, ammelide, and cyanuric acid). Lower energy barriers indicate more favorable reaction pathways.[6]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key chemical relationships and experimental processes involving this compound.

hydrolysis_pathway melamine Melamine This compound This compound melamine->this compound +H₂O, -NH₃ ammelide Ammelide This compound->ammelide +H₂O, -NH₃ cyanuric_acid Cyanuric Acid ammelide->cyanuric_acid +H₂O, -NH₃

Caption: Stepwise hydrolysis of melamine to cyanuric acid via this compound and ammelide.

prebiotic_synthesis_pathway cluster_urea Urea Condensation cluster_products Triazine Formation Urea Urea Guanylurea Guanylurea Urea->Guanylurea Condensation Biuret Biuret Urea->Biuret Condensation This compound This compound Guanylurea->this compound Radical Mechanism Melamine Melamine Guanylurea->Melamine Radical Mechanism Cyanuric_Acid Cyanuric_Acid Biuret->Cyanuric_Acid Radical Mechanism

Caption: Proposed prebiotic synthesis of triazines from urea condensation products.

experimental_workflow start Start: 0.1 M Urea Solution setup Place under CH₄/N₂ Atmosphere start->setup energy Apply Spark Discharge (First 72 hours) setup->energy cycles 3 Weeks of Freeze-Thaw Cycles energy->cycles analysis Product Analysis (GC-MS) cycles->analysis end End: Triazines (incl. This compound) & Pyrimidines Identified analysis->end

Caption: Experimental workflow for the synthesis of this compound in a freeze-thaw simulation.

Conclusion and Future Directions

This compound is a demonstrably important intermediate in the abiotic synthesis of s-triazines, a class of compounds with plausible roles as non-canonical nucleobases in the origins of life. Both theoretical and experimental studies confirm its formation from simple, prebiotically abundant precursors like urea under conditions mimicking the early Earth. Its position as the first hydrolysis product of melamine places it at a key juncture between different triazine derivatives.

Future research should focus on obtaining more robust quantitative data on the yields of this compound and other triazines in a wider range of prebiotic simulations. Investigating the catalytic potential of mineral surfaces or metal ions on these reaction pathways could further elucidate their feasibility. Finally, exploring the incorporation of this compound into oligomers and the functional properties of such polymers will be critical in assessing the viability of triazines as components of primordial informational systems, a line of inquiry of significant interest to both origins-of-life researchers and scientists in drug development exploring novel heterocyclic scaffolds.

References

Application of Ammeline in the Synthesis of Specialty Polymers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the application of ammeline, a triazine derivative, in the synthesis of specialty polymers, with a particular focus on this compound-Melamine-Formaldehyde Resins (AMFR). It provides a comparative analysis of the properties of these resins against traditional Melamine-Formaldehyde (MF) resins, detailed experimental protocols for their synthesis, and visualizations of key chemical structures and workflows.

Introduction: The Role of this compound in Polymer Modification

Melamine-Formaldehyde (MF) resins are widely utilized thermosetting polymers known for their hardness, durability, and resistance to heat and chemicals.[1] However, their inherent brittleness can limit their application in areas requiring greater flexibility. This compound (4,6-diamino-2-hydroxy-1,3,5-triazine), a hydrolysis product of melamine, presents a valuable comonomer for modifying the properties of these resins.[2] Its unique structure, featuring a hydroxyl group in place of one of the amino groups of melamine, introduces irregularities into the polymer network, leading to enhanced flexibility and altered adhesive properties.[3] This guide delves into the synthesis and characteristics of polymers incorporating this compound, offering insights for the development of advanced materials.

Comparative Analysis: this compound-Melamine-Formaldehyde (AMFR) vs. Melamine-Formaldehyde (MF) Resins

The incorporation of this compound into the melamine-formaldehyde polymer matrix yields this compound-Melamine-Formaldehyde Resins (AMFR) with distinct advantages over conventional MF resins. The primary benefits observed are improved flexibility and modified adhesion characteristics.[3] While extensive quantitative data from direct comparative studies are limited in publicly available literature, the following table summarizes the expected property changes based on existing patents and related research. The data for MF resins are typical values, while the data for AMFR are illustrative of the improvements described in the literature, particularly for resins containing 5-10% this compound.[3]

PropertyMelamine-Formaldehyde (MF) ResinThis compound-Melamine-Formaldehyde (AMFR) Resin (5-10% this compound)Key Advantage of this compound Incorporation
Flexibility BrittleMore FlexibleEnhanced flexibility allows for applications on less rigid substrates and improves impact resistance.[3]
Adhesion GoodDifferent and often improved adhesion propertiesModified surface chemistry can lead to better bonding with a wider range of substrates.[3]
Thermal Stability High (Decomposition >350°C)High (Expected to be similar to MF resins)Maintains high thermal stability suitable for demanding applications.[4]
Solubility Soluble in specific solvents during synthesisDifferent solubility characteristics, pH-dependent.[3]Altered solubility can be leveraged for specific processing and coating applications.
Curing Process Well-establishedSimilar to MF resins, but properties are pH-dependent.[3]The pH sensitivity of AMFR offers an additional parameter for controlling the final properties of the cured resin.

Experimental Protocols: Synthesis of Specialty Polymers

This section provides a detailed methodology for the synthesis of an this compound-Melamine-Formaldehyde Resin containing 5% this compound, based on the procedure outlined in patent EP0598473A2.[3]

Synthesis of 5% this compound-Melamine-Formaldehyde Resin

Materials:

  • This compound

  • Sodium Hydroxide (B78521) (NaOH)

  • Deionized Water

  • Melamine

  • Aqueous Formaldehyde (37%)

  • Polyvinyl Alcohol (PVA)

Procedure:

  • Preparation of Sodium Salt of this compound:

    • In a suitable reaction vessel, mix 6.35 g (0.05 mol) of this compound with 2.0 g (0.05 mol) of sodium hydroxide in 15 mL of deionized water.

    • Heat the mixture until a clear solution is formed (approximately pH 10.25).

    • Allow the solution to cool to room temperature to precipitate the sodium salt of this compound as white needle-like crystals.

  • Polymerization Reaction:

    • At room temperature, add the solution of the this compound salt prepared in the previous step to a mixture of 119.7 g (0.95 mol) of melamine, 0.4 g of polyvinyl alcohol (PVA), and 239 g (2.95 mol) of 37% aqueous formaldehyde.

    • The F/NH₂ mole ratio should be approximately 1:1 (where NH₂ groups are the sum of those from both this compound and melamine).

    • The initial pH of this slurry will be in the range of 10.0-10.2. No pH adjustments are typically needed during the reaction.

    • Heat the reaction mixture. After about 10 minutes, the temperature should reach 80°C, and the mixture will become a clear solution.

    • Maintain the temperature at 90°C. The pH of the reaction solution will slowly decrease during this period.

    • Monitor the reaction progress until the desired viscosity or other properties are achieved.

Visualizations: Chemical Structures and Experimental Workflows

Visual diagrams are essential for understanding the chemical basis of AMFR properties and the process of their synthesis.

cluster_melamine Melamine cluster_this compound This compound melamine Melamine (C3H6N6) melamine_structure ammeline_structure melamine_structure->ammeline_structure Structural Difference: -NH2 vs -OH group This compound This compound (C3H5N5O)

Caption: Chemical structures of Melamine and this compound.

start Start prep_ammeline_salt Prepare Sodium Salt of this compound (this compound + NaOH + H2O) start->prep_ammeline_salt mix_reactants Mix Reactants (this compound Salt + Melamine + Formaldehyde + PVA) prep_ammeline_salt->mix_reactants heating Heat to 80°C (Mixture becomes clear) mix_reactants->heating polymerization Maintain at 90°C (Polymerization proceeds) heating->polymerization end End (AMFR Resin) polymerization->end

Caption: Experimental workflow for the synthesis of AMFR.

Potential Applications and Future Directions

The enhanced flexibility and modified adhesion of AMFR open up new possibilities for their application in coatings, adhesives, and laminates, particularly for substrates that are not perfectly rigid.[3] The ability to tune the properties of the resin by varying the this compound content and the pH during synthesis provides a versatile platform for creating tailor-made materials.

Regarding drug development, while this compound itself has been explored in pharmaceutical research, the direct application of AMFR in drug delivery is not yet established.[5] The thermosetting nature of these resins makes them unsuitable for typical drug delivery systems that require biodegradation or dissolution. However, the unique surface chemistry of this compound-containing polymers could be explored for applications such as biocompatible coatings for medical devices or as a component in composite materials for biomedical applications where controlled surface interactions are crucial. Further research is needed to investigate the biocompatibility and degradation profiles of these polymers to assess their potential in the biomedical field. Polyamide and poly(amino acid) based polymers are more commonly investigated for drug delivery applications due to their biocompatibility and biodegradability.[6]

References

An In-Depth Technical Guide to Troubleshooting and Optimization in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the path from a promising lead to a clinical candidate is rarely linear. Rigorous experimentation is often punctuated by challenges that require systematic troubleshooting and optimization to ensure data integrity and project progression. This guide provides an in-depth technical overview of common hurdles encountered in preclinical research and offers structured approaches to overcome them, ensuring the generation of robust and reliable data.

Section 1: Optimization of Common Analytical and Cell-Based Assays

The accuracy and reproducibility of in vitro and in vivo studies hinge on well-optimized assays. This section delves into the optimization of frequently used experimental techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

Optimizing HPLC methods is crucial for the accurate quantification and characterization of drug candidates. Key parameters for optimization include the mobile phase composition, flow rate, and column temperature.

Data Presentation: HPLC Method Optimization

The following table summarizes the impact of varying key parameters on the separation of a hypothetical drug candidate and its impurities.

ParameterInitial ConditionOptimized ConditionResult
Mobile Phase60% Acetonitrile (B52724) / 40% Water70% Acetonitrile / 30% WaterImproved peak resolution and symmetry.
Flow Rate1.0 mL/min0.8 mL/minIncreased retention time, allowing for better separation of closely eluting peaks.
Column Temperature25°C35°CDecreased viscosity of the mobile phase, leading to sharper peaks and reduced analysis time.
Final Outcome Poor separation of Impurity A and main peak.Baseline resolution of all components.Method suitable for quantitative analysis.

Experimental Protocol: HPLC Method Optimization

A systematic approach is key to efficient HPLC method optimization.

  • Initial Scouting Runs: Begin with a generic gradient method (e.g., 5-95% acetonitrile in water over 20 minutes) to determine the approximate elution time of the analyte and any impurities.

  • Solvent Selection: Test different organic solvents (e.g., acetonitrile vs. methanol) to assess their effect on selectivity.

  • Gradient Optimization: Adjust the gradient slope and time to improve the separation of critical peak pairs.

  • Isocratic Method Development (if applicable): If the initial scouting runs indicate that an isocratic method is feasible, test different mobile phase compositions at a constant ratio.

  • Flow Rate and Temperature Adjustment: Fine-tune the flow rate and column temperature to optimize resolution and analysis time, as detailed in the table above.

  • Method Validation: Once optimal conditions are established, perform method validation according to ICH guidelines to ensure the method is accurate, precise, specific, and robust.[1][2]

Cell-Based Assay Optimization

Cell-based assays are fundamental to understanding a drug candidate's biological activity. However, their variability can be a significant source of error. Key parameters to optimize include cell seeding density, incubation time, and reagent concentration.[3][4][5]

Data Presentation: Cell Viability Assay Optimization

The table below illustrates the optimization of a colorimetric cell viability assay (e.g., MTT or XTT).

ParameterCondition 1Condition 2Condition 3Optimal Condition
Cell Seeding Density (cells/well) 2,5005,00010,0005,000
Absorbance (OD)0.250.851.9 (Signal saturation)0.85
Incubation Time with Compound (hours) 24487248
IC50 (µM)10.25.14.85.1
Reagent Incubation Time (hours) 1242
Absorbance (OD)0.600.850.90 (High background)0.85
Final Outcome Low signal-to-noise ratio.Optimal signal window and consistent IC50.Signal saturation and potential for high background.Robust and reproducible assay.

Experimental Protocol: Cell-Based Assay Optimization

  • Cell Seeding Density: Plate a range of cell densities in a microplate and measure the signal at different time points to determine the optimal density that provides a robust signal without reaching confluency during the assay period.[3]

  • Compound Incubation Time: Treat the cells with a known active compound at various concentrations for different durations (e.g., 24, 48, 72 hours) to identify the incubation time that yields the most potent and consistent dose-response curve.

  • Reagent Concentration and Incubation: Optimize the concentration of the detection reagent and the incubation time to achieve a strong signal with low background noise.

  • Assay Validation: Once optimized, validate the assay by assessing its linearity, range, precision, and accuracy using reference compounds.

Section 2: Troubleshooting Common Experimental Issues

Even with optimized protocols, unexpected issues can arise. This section provides logical workflows to troubleshoot common problems in preclinical research.

Troubleshooting High Background in ELISA

High background in an Enzyme-Linked Immunosorbent Assay (ELISA) can obscure the specific signal and lead to inaccurate results.[6][7][8]

Mandatory Visualization: ELISA Troubleshooting Workflow

ELISA_Troubleshooting start High Background in ELISA check_washing Insufficient Washing? start->check_washing increase_washing Increase wash steps and volume. Ensure thorough aspiration. check_washing->increase_washing Yes check_blocking Inadequate Blocking? check_washing->check_blocking No end_success Problem Resolved increase_washing->end_success optimize_blocking Increase blocking time/temperature. Try different blocking agents (e.g., BSA, non-fat milk). check_blocking->optimize_blocking Yes check_antibody_conc Antibody Concentration Too High? check_blocking->check_antibody_conc No optimize_blocking->end_success titrate_antibody Perform antibody titration to find optimal concentration. check_antibody_conc->titrate_antibody Yes check_cross_reactivity Secondary Antibody Cross-Reactivity? check_antibody_conc->check_cross_reactivity No titrate_antibody->end_success use_preadsorbed_ab Use pre-adsorbed secondary antibody. check_cross_reactivity->use_preadsorbed_ab Yes end_fail Consult Manufacturer/Technical Support check_cross_reactivity->end_fail No use_preadsorbed_ab->end_success

Caption: A decision tree for troubleshooting high background in ELISA.

Troubleshooting Low Yield in Recombinant Protein Expression

Low yield is a frequent challenge in recombinant protein production, impacting the feasibility of subsequent studies.[9][10][11][12]

Mandatory Visualization: Protein Expression Troubleshooting Workflow

Protein_Expression_Troubleshooting start Low Protein Yield check_expression Is the protein being expressed? start->check_expression no_expression Verify construct sequence. Check promoter and inducer. check_expression->no_expression No check_solubility Is the expressed protein soluble? check_expression->check_solubility Yes end_fail Consider alternative expression system no_expression->end_fail insoluble Optimize expression temperature (lower temp). Test solubility-enhancing fusion tags (e.g., MBP, SUMO). Optimize lysis buffer. check_solubility->insoluble No check_lysis Is cell lysis efficient? check_solubility->check_lysis Yes end_success Yield Improved insoluble->end_success inefficient_lysis Try different lysis methods (sonication, enzymatic). Optimize lysis buffer components. check_lysis->inefficient_lysis No check_degradation Is the protein being degraded? check_lysis->check_degradation Yes inefficient_lysis->end_success degradation Add protease inhibitors. Work at low temperatures. check_degradation->degradation Yes check_degradation->end_fail No degradation->end_success

Caption: A decision tree for troubleshooting low recombinant protein yield.

Section 3: Signaling Pathways in Drug Discovery: Troubleshooting and Optimization

Targeting specific signaling pathways is a cornerstone of modern drug discovery. This section provides an overview of two critical pathways and considerations for assay development and troubleshooting.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in many cancers.[13][14][15][16][17]

Mandatory Visualization: EGFR Signaling Pathway

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation TKI Tyrosine Kinase Inhibitors TKI->EGFR Inhibit mAb Monoclonal Antibodies mAb->EGFR Inhibit

Caption: A simplified diagram of the EGFR signaling pathway and points of therapeutic intervention.

Troubleshooting Assays Targeting EGFR:

When developing assays to screen for EGFR inhibitors (e.g., Western blotting for phosphorylated ERK or cell viability assays), common issues include a lack of a clear dose-response or high variability. Optimization should focus on ensuring the cells are properly stimulated with EGF to activate the pathway and that the inhibitor has sufficient time to exert its effect.

The mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, metabolism, and survival, making it a key target in cancer and other diseases.[2][18][19][20][21]

Mandatory Visualization: mTOR Signaling Pathway

mTOR_Signaling GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis/ Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Rapalogs Rapalogs Rapalogs->mTORC1 Inhibit mTOR_inhibitors mTOR Kinase Inhibitors mTOR_inhibitors->mTORC1 Inhibit

Caption: A simplified diagram of the mTOR signaling pathway and points of therapeutic intervention.

Optimization of mTOR Pathway Assays:

Assays targeting the mTOR pathway, such as measuring the phosphorylation of S6K1 or 4E-BP1, require careful optimization of cell culture conditions, as mTOR is sensitive to nutrient and energy levels. Serum starvation and subsequent stimulation can synchronize the cells and provide a clearer window for observing inhibitor effects. When using ATP-competitive mTOR inhibitors, it is crucial to ensure that the assay buffer does not contain high levels of ATP that could compete with the inhibitor.

By implementing these systematic troubleshooting and optimization strategies, researchers and drug development professionals can enhance the quality and reliability of their preclinical data, ultimately accelerating the journey of novel therapeutics from the laboratory to the clinic.

References

Minimizing matrix effects in Ammeline analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Minimizing Matrix Effects in Ammeline Analysis by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a triazine compound and a metabolite of melamine (B1676169), is a substance of concern in food safety and environmental analysis due to its potential for adulteration and its association with renal toxicity when present with related compounds. Accurate and sensitive quantification of this compound in complex biological and food matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often hampered by matrix effects. Matrix effects, the suppression or enhancement of analyte ionization by co-eluting endogenous components, can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity. This technical guide provides a comprehensive overview of strategies to minimize matrix effects in this compound analysis, focusing on robust sample preparation techniques, advanced chromatographic separations, and the use of appropriate internal standards.

Understanding Matrix Effects in LC-MS/MS

Matrix effects arise from the competition for ionization between the analyte of interest (this compound) and co-eluting matrix components in the ion source of the mass spectrometer. This can lead to either ion suppression, where the analyte signal is reduced, or ion enhancement, where the signal is artificially increased. In the analysis of biological fluids and food products, common sources of matrix effects include phospholipids (B1166683), salts, proteins, and other small molecules. For polar compounds like this compound, hydrophilic interaction liquid chromatography (HILIC) is often employed, where different sets of matrix components can interfere compared to traditional reversed-phase chromatography.

A qualitative assessment of matrix effects can be performed using the post-column infusion method, which helps identify regions in the chromatogram susceptible to ion suppression or enhancement.[1] Quantitative evaluation is typically achieved by comparing the analyte response in a pure solvent to that in a matrix extract spiked with the analyte at the same concentration.

Strategies for Minimizing Matrix Effects

A multi-pronged approach, encompassing sample preparation, chromatography, and detection, is the most effective way to mitigate matrix effects in this compound analysis.

Advanced Sample Preparation Techniques

The primary goal of sample preparation is to remove interfering matrix components while efficiently extracting this compound.

Solid-phase extraction is a highly effective technique for cleaning up complex samples prior to LC-MS/MS analysis. For a polar and basic compound like this compound, mixed-mode cation exchange (MCX) and polymeric SPE sorbents are particularly effective.

  • Mixed-Mode Cation Exchange (MCX) SPE: MCX sorbents utilize a combination of reversed-phase and strong cation exchange retention mechanisms. This allows for the retention of basic compounds like this compound while washing away neutral and acidic interferences. A study on the analysis of melamine and its analogues in infant formula demonstrated that modifying the elution solution to 5% ammonium (B1175870) hydroxide (B78521) in methanol (B129727) resulted in nearly quantitative recovery of this compound and Ammelide (B29360) from MCX cartridges.[2][3]

  • Polymeric SPE (e.g., Plexa PCX): Polymeric cation exchange sorbents offer high capacity and are robust across a wide pH range. An application note detailing the analysis of melamine and its analogues from powdered infant milk showed that using a two-tiered approach with Plexa PCX (for melamine, this compound, and ammelide) and Plexa PAX (for cyanuric acid) cartridges resulted in good recoveries and increased sensitivity compared to previous methods.[4][5]

Experimental Protocol: Mixed-Mode Cation Exchange SPE for this compound in Infant Formula [2][3]

  • Sample Pre-treatment: Weigh 1.0 g of infant formula into a centrifuge tube. Add an appropriate amount of 13C-labeled this compound internal standard.

  • Extraction: Add 20 mL of a 1:1 acetonitrile-water mixture and 10 mL of dichloromethane. Mix thoroughly for 10 minutes and centrifuge.

  • Acidification: Take a 1.0 mL aliquot of the supernatant and add 2 mL of 0.1 N HCl.

  • SPE Cartridge Conditioning: Condition an MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the acidified extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 0.1 N HCl followed by 5 mL of methanol to remove interferences.

  • Elution: Elute this compound with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Phospholipids are major contributors to matrix effects in biological samples. While not the primary matrix in food analysis, their removal is critical when analyzing biological fluids. Specialized SPE cartridges and plates, such as HybridSPE®, are designed to specifically target and remove phospholipids through a Lewis acid-base interaction mechanism.[6]

Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC)

Due to its high polarity, this compound is well-suited for analysis using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC separates compounds based on their partitioning between a polar stationary phase and a mobile phase with a high percentage of a less polar organic solvent. This technique provides good retention for polar analytes that are poorly retained in reversed-phase chromatography.

Several studies have successfully employed HILIC for the simultaneous analysis of melamine and its analogs, including this compound, in various matrices such as milk, infant formula, eggs, and meat.[7][8][9] The use of HILIC can effectively separate this compound from many interfering matrix components, thereby reducing matrix effects.

Experimental Protocol: HILIC-MS/MS for this compound Analysis [7][8][9]

  • LC Column: ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or a similar HILIC column.

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 90-95%) and gradually increase the percentage of mobile phase A to elute the polar analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 5 - 10 µL.

  • MS/MS Detection: Electrospray ionization in positive mode (ESI+). Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation.

Use of Stable Isotope-Labeled Internal Standards (SIL-IS)

The most effective way to compensate for matrix effects that cannot be eliminated through sample preparation and chromatography is the use of a stable isotope-labeled internal standard. A SIL-IS, such as 13C3-Ammeline, is chemically identical to the analyte but has a different mass.[2] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be effectively normalized, leading to accurate and precise quantification.

One study on the analysis of this compound in infant formula reported significant matrix effects, with absolute response of performance standards varying considerably.[2] The use of 13C-labeled internal standards for this compound was crucial for achieving accurate quantification in these complex samples.[2]

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes recovery data for this compound from various studies employing different sample preparation and analytical techniques. Higher and more consistent recoveries are indicative of a more effective method for mitigating matrix effects.

MatrixSample Preparation MethodAnalytical MethodThis compound Recovery (%)Reference
Milk & Infant FormulaProtein Precipitation & SPE (Bond Elut Plexa™)HILIC-MS/MS68 - 89[9]
Infant FormulaLLE & Mixed-Mode SPE (MCX)UPLC-HILIC-MS/MSNot explicitly stated for this compound alone, but method validated with SIL-IS to correct for matrix effects.[2][3]
Eggs & MeatAcidic Extraction & Cation Exchange SPEHILIC-UV80 - 105
Powdered Infant MilkPolymeric SPE (Plexa PCX)Reversed-Phase LC-MS/MS~114 (relative recovery)[4][5]

Mandatory Visualizations

G Workflow for Minimizing Matrix Effects in this compound Analysis cluster_sample_prep 1. Sample Preparation cluster_chromatography 2. Chromatographic Separation cluster_detection 3. MS/MS Detection cluster_quantification 4. Data Analysis & Quantification Sample Complex Matrix (e.g., Food, Biological Fluid) Homogenization Homogenization/ Extraction Sample->Homogenization Cleanup Cleanup/ Enrichment Homogenization->Cleanup LC LC Separation (HILIC) Cleanup->LC MS MS/MS Detection (ESI+) LC->MS Data Data Acquisition MS->Data Quant Quantification using Stable Isotope-Labeled Internal Standard Data->Quant

Caption: Overall workflow for minimizing matrix effects in this compound analysis.

G Strategies to Mitigate Matrix Effects cluster_pre Pre-analytical cluster_post Post-analytical / In-analytical Mitigation Minimizing Matrix Effects SP Sample Preparation (SPE, LLE) Mitigation->SP Chrom Chromatographic Separation (HILIC) Mitigation->Chrom Dilution Sample Dilution Mitigation->Dilution IS Stable Isotope-Labeled Internal Standards Mitigation->IS MM Matrix-Matched Calibration Mitigation->MM

Caption: Key strategies for mitigating matrix effects in LC-MS/MS.

Conclusion

Minimizing matrix effects is paramount for the accurate and reliable quantification of this compound in complex matrices by LC-MS/MS. A systematic approach that combines efficient sample preparation, optimized chromatographic separation, and the use of stable isotope-labeled internal standards is essential. Solid-phase extraction with mixed-mode or polymeric sorbents effectively removes interfering components. Hydrophilic interaction liquid chromatography provides the necessary retention and separation for the polar this compound molecule. Finally, the use of a stable isotope-labeled internal standard, such as 13C3-Ammeline, is the gold standard for compensating for residual matrix effects, ensuring the highest quality data for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to the Optimization of Ammeline Derivatization for Quantitative GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the methodologies for the derivatization of ammeline for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and food safety who are engaged in the trace analysis of this compound and related triazine compounds.

Introduction

This compound, a structural analog of melamine (B1676169), is a triazine compound that can be present as an impurity or a metabolite. Its detection and quantification are crucial in various fields, including food safety and environmental analysis, due to potential health risks associated with triazine compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar functional groups, exhibits low volatility, making direct GC-MS analysis challenging.

Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar and more volatile derivatives suitable for GC-MS analysis. For this compound, the most common derivatization technique is silylation, which involves the replacement of active hydrogen atoms in the amino and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This guide details the optimization of this critical step to ensure accurate and reproducible quantitative results.

Principles of this compound Derivatization

Silylation is the most prevalent derivatization method for this compound, enhancing its volatility and thermal stability. The reaction involves a silylating reagent, which is a strong trimethylsilyl donor, reacting with the active hydrogens in this compound's structure.

The most commonly employed silylating agents for this compound and its analogs are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to the silylating reagent to increase its reactivity, especially for hindered functional groups.

The derivatization of this compound with BSTFA + 1% TMCS results in the formation of tris(trimethylsilyl)this compound, which is amenable to GC-MS analysis.

Experimental Protocols

The following protocols are synthesized from established methods for the analysis of melamine and its analogs, including this compound.

A generic extraction procedure suitable for various matrices like milk powder, pet food, or protein powder is as follows:

  • Weigh 0.5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of an extraction solvent mixture of diethylamine, water, and acetonitrile (B52724) (10:40:50, v/v/v).

  • Vortex or mix thoroughly to ensure the entire sample is wetted.

  • Sonicate the mixture for 30 minutes.

  • Centrifuge for 10 minutes to pellet the solid matrix.

  • Transfer an aliquot of the supernatant for the subsequent evaporation step.

The following is a widely adopted derivatization protocol based on silylation:

  • Transfer a measured volume (e.g., 200 µL) of the sample extract supernatant to a clean vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 70°C. It is critical to ensure all water is removed, as it can interfere with the derivatization reaction.

  • Add 200 µL of pyridine (B92270) to the dried residue and vortex.

  • Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Vortex the mixture for approximately 1 minute.

  • Incubate the vial at 70°C for 45 minutes to ensure complete derivatization.

  • After cooling to room temperature, the derivatized sample is ready for GC-MS injection.

Visualizing the Workflow

The logical flow of the analytical process, from sample preparation to data acquisition, is crucial for understanding and troubleshooting.

Caption: General experimental workflow for this compound analysis.

Optimization of Derivatization Parameters

While the above protocol is widely used, optimizing certain parameters can lead to improved derivatization efficiency, and consequently, better sensitivity and reproducibility.

  • Choice of Silylating Reagent :

    • BSTFA + TMCS : This is the most common and effective reagent for this compound and its analogs, providing good yields for a range of compounds. The addition of TMCS as a catalyst is crucial for derivatizing the hindered functional groups of this compound.

    • MSTFA : N-Methyl-N-(trimethylsilyl)trifluoroacetamide is a very strong TMS donor and can be used to directly silylate hydrochloride salts of amines. It may offer advantages in certain matrices.

    • Other Reagents : While less common for this compound, other silylating agents like MBDSTFA could be considered, which form more stable derivatives, potentially beneficial for GC-MS applications due to a high molecular ion concentration.

  • Reaction Temperature and Time : The incubation at 70°C for 45 minutes is a well-established condition. However, for method optimization, these parameters can be varied. A lower temperature for a longer duration or a higher temperature for a shorter period might be investigated to ensure complete derivatization without degradation of the analyte. Microwave-assisted derivatization has been shown to significantly reduce the reaction time to as little as 2 minutes.

  • Solvent and Reagent Volumes : The ratio of the sample residue to the solvent (pyridine) and the derivatizing agent should be optimized to ensure that the reagents are in sufficient excess to drive the reaction to completion.

  • Injection-Port Derivatization (IPD) : For high-throughput analysis, IPD can be explored. This technique involves co-injecting the sample with the derivatizing reagent, where the derivatization occurs in the hot GC inlet. This minimizes sample preparation time and potential for sample degradation.

Visualizing Optimization Logic

The decision-making process for optimizing the derivatization method can be visualized to guide researchers.

optimization_logic Logic for Optimizing this compound Derivatization cluster_optimization_paths Optimization Pathways Start Start Optimization Standard_Protocol Establish Baseline Performance (BSTFA + 1% TMCS, 70°C, 45 min) Start->Standard_Protocol Evaluate_Performance Evaluate Peak Shape, Response, and Reproducibility Standard_Protocol->Evaluate_Performance Is_Optimal Performance Adequate? Evaluate_Performance->Is_Optimal End Final Optimized Method Is_Optimal->End Yes Vary_Reagent Test Alternative Reagents (e.g., MSTFA) Is_Optimal->Vary_Reagent No Vary_Conditions Optimize Reaction Time & Temp (e.g., Microwave) Is_Optimal->Vary_Conditions No Vary_Ratio Adjust Reagent/Solvent Ratio Is_Optimal->Vary_Ratio No Vary_Reagent->Evaluate_Performance Vary_Conditions->Evaluate_Performance Vary_Ratio->Evaluate_Performance

Caption: Logic for optimizing this compound derivatization.

Quantitative Data and Performance Characteristics

The following tables summarize the quantitative performance data for this compound analysis from various studies, providing a benchmark for method validation.

Table 1: Linearity and Detection Limits for this compound

MatrixLinearity Range (mg/kg)Correlation Coefficient (r)LOD (mg/kg)LOQ (mg/kg)Reference
Milk & Milk Products0.004 - 1.6> 0.9990.0020.005
Rice Protein Powder0.02 - 1.0 (µg/L)> 0.99890.5-

Table 2: Recovery and Precision Data for this compound

MatrixSpike Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Reference
Milk Powder0.5, 1.0, 2.061.4 - 117.2< 11.5
Rice Protein Powder1.0, 2.0, 5.072.01 - 96.45< 6.3
Infant Formula5.0 (µg/g)10620
GC-MS Parameters

Optimized GC-MS conditions are critical for the separation and detection of derivatized this compound.

Table 3: Typical GC-MS Operating Conditions

ParameterRecommended SettingReference
Gas Chromatograph (GC)
ColumnVF-5ms (30 m x 0.25 mm i.d., 0.25 µm) or similar
Carrier GasHelium (>99.999%) at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Oven Temperature ProgramInitial 75°C for 1 min, ramp at 15°C/min to 300°C, hold for 10 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS)

Note: For quantitative analysis, the use of an internal standard, such as 2,6-Diamino-4-chloropyrimidine (DACP) or a stable isotope-labeled analog of the analyte, is highly recommended to correct for variations in sample preparation and instrument response.

Conclusion

The quantitative analysis of this compound by GC-MS is a robust and sensitive method that relies on an effective derivatization step. The silylation of this compound, primarily with BSTFA + 1% TMCS, is a well-established technique. This guide has provided a detailed protocol based on current literature and has outlined key areas for optimization, including the choice of derivatization reagent, reaction conditions, and GC-MS parameters. By systematically evaluating these factors, researchers can develop and validate highly reliable methods for the quantification of this compound in various complex matrices. The provided data tables and workflows serve as a valuable resource for achieving optimal analytical performance.

Addressing Interferences in the Electrochemical Detection of Ammeline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and practical challenges in the electrochemical detection of ammeline. This compound, a primary hydrolysis product of melamine (B1676169), is a compound of significant interest in food safety and pharmaceutical research. Its detection can be hampered by the presence of structurally similar compounds and complex sample matrices. This document outlines detailed experimental protocols, strategies for mitigating interference, and quantitative data to support robust and accurate this compound analysis.

Introduction to the Electrochemical Detection of this compound

This compound (4,6-diamino-2-hydroxy-1,3,5-triazine) is a triazine derivative that can be formed from the breakdown of melamine. Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of this compound. These techniques typically rely on the oxidation or reduction of this compound at an electrode surface, generating a measurable current that is proportional to its concentration. However, the accuracy of these measurements can be compromised by interfering substances that are also electroactive in the same potential range or that modify the electrode surface.

Common Interferences in this compound Detection

The primary sources of interference in the electrochemical detection of this compound can be broadly categorized into two groups:

  • Structurally Related Compounds: Due to their similar molecular structures, melamine and its other hydrolysis products, namely ammelide (B29360) and cyanuric acid, are the most significant interferents. These compounds can produce electrochemical signals that overlap with that of this compound, leading to inaccurate quantification.

  • Matrix Effects: Complex sample matrices, such as milk, meat, and biological fluids, contain a variety of components (e.g., proteins, fats, salts) that can adsorb onto the electrode surface, a phenomenon known as electrode fouling. This can passivate the electrode, hindering the electron transfer process and reducing the sensitivity of the measurement.

Quantitative Analysis of Interferences

While specific quantitative data on the percentage of interference for this compound detection is not extensively available, studies on the simultaneous detection of melamine and its analogues provide insights into the potential for signal overlap. The electrochemical behavior of these compounds is pH-dependent, and their peak potentials can be close, necessitating careful optimization of experimental conditions to achieve resolution.

A study on the electrochemical behavior of melamine and its related compounds at a glassy carbon electrode revealed the following cathodic peak potentials in a phosphate (B84403) buffer at pH 7.0[1]:

CompoundCathodic Peak Potential (Epc) vs. SCE
This compound-0.32 V
Melamine-0.59 V
Ammelide-0.56 V
Cyanuric Acid-0.51 V

Data sourced from a study on the interaction of melamine and its related compounds with DNA using cyclic voltammetry[1].

As the table indicates, the reduction potentials of ammelide and cyanuric acid are particularly close to that of melamine, and while this compound's potential is more distinct, significant overlap can still occur depending on the electrode kinetics and the specific voltammetric technique employed.

In the context of melamine detection, studies have shown that common inorganic ions have a negligible effect on the electrochemical signal. It is reasonable to extrapolate that these ions would also have minimal impact on the detection of the structurally similar this compound.

Interfering IonConcentration ExcessInterference (%)
Mg²⁺200-fold< 2
K⁺200-fold< 2
Ca²⁺200-fold< 2
Cl⁻200-fold< 2
SO₄²⁻200-fold< 2
NO₃⁻200-fold< 2

This data is for the electrochemical detection of melamine and is included as a reference for likely interferences with this compound detection.

Experimental Protocols for this compound Detection

To achieve selective and sensitive detection of this compound, specific and optimized experimental protocols are required. Below are detailed methodologies for two common electrochemical techniques.

Differential Pulse Polarography (DPP) for this compound in Milk

This protocol is adapted from a study on the determination of this compound by differential pulse polarography.

Instrumentation and Reagents:

  • Polarograph/Potentiostat

  • Dropping Mercury Electrode (DME) or Hanging Mercury Drop Electrode (HMDE)

  • Ag/AgCl Reference Electrode

  • Platinum Wire Auxiliary Electrode

  • Britton-Robinson (B-R) buffer (0.04 M)

  • This compound standard solutions

  • Nitrogen gas for deoxygenation

Procedure:

  • Sample Preparation:

    • For milk samples, perform protein precipitation. A common method is the addition of an acid, such as hydrochloric acid, followed by centrifugation.

    • The supernatant can then be subjected to a clean-up step, for example, using a Sep-Pak C18 solid-phase extraction cartridge, to remove remaining matrix components.

  • Electrochemical Measurement:

    • Prepare the electrochemical cell with a specific volume of B-R buffer at the optimal pH of 9.5.

    • Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10 minutes.

    • Add a known volume of the prepared sample or standard solution to the cell.

    • Record the differential pulse polarogram by scanning the potential towards more negative values. The reduction potential for this compound is approximately -30 mV vs. Ag/AgCl.

    • Quantification is achieved by the standard addition method to compensate for matrix effects.

DPP Parameters:

  • Pulse Amplitude: 50 mV

  • Pulse Width: 40 ms

  • Scan Rate: 5 mV/s

  • Drop Time: 1 s

Cyclic Voltammetry (CV) for this compound

This protocol provides a general framework for the cyclic voltammetric analysis of this compound.

Instrumentation and Reagents:

  • Potentiostat/Galvanostat

  • Glassy Carbon Electrode (GCE), Gold (Au) Electrode, or Platinum (Pt) Electrode as the working electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

  • Platinum wire or graphite (B72142) rod as the counter electrode

  • Phosphate buffer solution (PBS) or Britton-Robinson buffer

  • This compound standard solutions

  • Nitrogen or Argon gas for deoxygenation

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and sonicate in ethanol (B145695) and water to remove any residual abrasive particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Measurement:

    • Place the supporting electrolyte (e.g., PBS at pH 7.0) in the electrochemical cell.

    • Deoxygenate the solution by purging with an inert gas for 10-15 minutes.

    • Immerse the three electrodes into the solution.

    • Record a background cyclic voltammogram.

    • Add a known concentration of this compound to the cell and record the cyclic voltammogram over a potential window that encompasses the redox peaks of this compound (e.g., from -0.8 V to 1.0 V vs. Ag/AgCl).

    • Vary the scan rate (e.g., from 10 to 200 mV/s) to investigate the nature of the electrochemical process (diffusion-controlled vs. adsorption-controlled).

Visualization of Experimental Workflow and Interference

To further elucidate the process of this compound detection and the challenge of interference, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_electrochemical_analysis Electrochemical Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Milk) Precipitation Protein Precipitation (e.g., Acidification) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Cleanup SPE Cleanup (e.g., C18 Cartridge) Centrifugation->Cleanup Cell Prepare Electrochemical Cell (Buffer + Sample) Cleanup->Cell Deoxygenation Deoxygenation (N2 Purge) Cell->Deoxygenation Measurement Voltammetric Measurement (DPP or CV) Deoxygenation->Measurement Data Data Acquisition Measurement->Data Quantification Quantification (e.g., Standard Addition) Data->Quantification Results Results Quantification->Results Interference_Concept cluster_peaks Overlapping Voltammetric Peaks This compound This compound Signal Melamine Melamine Signal Ammelide Ammelide Signal Cyanuric_Acid Cyanuric Acid Signal Electrode Electrode Potential Current Current

References

Enhancing Ammeline Signal Intensity in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of established methodologies to improve the signal intensity of ammeline in mass spectrometry analysis. Addressing the challenges associated with the detection and quantification of this small molecule, this document outlines key strategies across different analytical platforms, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Detailed experimental protocols and comparative quantitative data are presented to assist researchers in selecting and optimizing the most suitable method for their specific application.

Introduction to this compound Analysis

This compound, a structural analogue of melamine (B1676169), is a compound of interest in various fields, including toxicology and food safety, due to its potential presence as a contaminant or metabolite. Accurate and sensitive detection of this compound is crucial for risk assessment and regulatory compliance. Mass spectrometry has emerged as the gold standard for this purpose, offering high selectivity and sensitivity. However, achieving optimal signal intensity for this compound can be challenging due to its physicochemical properties. This guide explores proven techniques to overcome these challenges and enhance analytical performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely adopted technique for the quantification of this compound in various matrices. Optimization of chromatographic separation and mass spectrometric parameters is key to maximizing signal intensity.

Chromatographic Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase chromatography for the separation of polar compounds like this compound.[1][2] The use of a HILIC column, such as a Venusil HILIC column, with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer has been shown to provide good peak shapes and retention.[2][3]

Mass Spectrometric Detection

Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of this compound.[3][4] Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.[3] The primary and secondary MRM transitions for this compound can be optimized to enhance signal intensity.[3]

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol is a general guideline and may require optimization based on the specific instrument and sample matrix.

  • Standard Preparation:

    • Prepare stock solutions of this compound in a suitable solvent, such as a mixture of ultrapure water and diethylamine (B46881) (80:20, v:v), due to its low solubility in methanol.[1]

    • Prepare working standards by diluting the stock solution in the mobile phase.

  • Sample Preparation:

    • For solid samples, perform an extraction using a suitable solvent mixture, such as acetonitrile/water (1:1, v/v).

    • For complex matrices, a solid-phase extraction (SPE) clean-up step using a mixed-mode ion-exchange cartridge may be necessary to reduce matrix effects.

  • LC-MS/MS Conditions:

    • LC System: ACQUITY UPLC or similar.[3]

    • Column: ACQUITY UPLC BEH HILIC Column or equivalent.[3]

    • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate.[3]

    • Ionization Mode: ESI Positive.[3][4]

    • MS/MS Parameters: Optimize cone voltage and collision energy for this compound-specific MRM transitions.[3]

Quantitative Data Summary: LC-MS/MS
ParameterValueMatrixReference
Limit of Quantification (LOQ)0.1 µg/L (Direct Injection)Water[1]
LOQ0.01 µg/L (with pre-concentration)Water[1]
Recovery82.5–103.1%Fish and Shrimp[5]

Logical Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Preparation LC_Separation HILIC Separation Standard->LC_Separation Sample Sample Extraction Cleanup SPE Cleanup Sample->Cleanup Cleanup->LC_Separation ESI_Ionization ESI+ Ionization LC_Separation->ESI_Ionization MSMS_Detection MRM Detection ESI_Ionization->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Confirmation Confirmation (Secondary Transition) Quantification->Confirmation

Caption: Workflow for this compound Analysis by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an alternative approach for this compound analysis, particularly when dealing with volatile derivatives. Derivatization is a mandatory step to increase the volatility of this compound for GC analysis.[6]

Derivatization

A common derivatization agent for this compound is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5][7][8] This process replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, making the molecule more volatile and thermally stable.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is a general guideline and should be optimized for the specific instrumentation and sample matrix.

  • Extraction:

    • Extract this compound from the sample using a solvent mixture such as diethylamine, water, and acetonitrile (10:40:50, v/v/v).[8]

    • Centrifuge the sample and collect the supernatant.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.[7][8]

    • Add pyridine (B92270) and acetonitrile to the dried extract.[7]

    • Add BSTFA with 1% TMCS and incubate at 70°C for 45 minutes.[6][7]

  • GC-MS Conditions:

    • GC System: Agilent 7890A or similar.

    • Column: HP-5MS or equivalent.

    • MS System: Agilent 5975C or similar.

    • Injection Mode: Splitless.

    • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS.

Quantitative Data Summary: GC-MS
ParameterValueMatrixReference
Limit of Detection (LOD)0.012 mg/kgFish and Shrimp[5]
Limit of Detection (LOD)0.002 mg/kgMilk Powder[8]
Linear Range0.004 - 1.6 mg/kgMilk and Milk Products[7][8]
Recovery61.4% - 117.2%Milk Powder[8]

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Solvent Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization BSTFA + TMCS Derivatization Drying->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation EI_Ionization Electron Ionization GC_Separation->EI_Ionization MS_Detection Mass Spectrometry Detection EI_Ionization->MS_Detection Quantification Quantification (SIM/MRM) MS_Detection->Quantification

Caption: Workflow for this compound Analysis by GC-MS.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a rapid screening tool that can be used for the analysis of this compound.[9] The choice of matrix is critical for successful ionization and signal generation.

Matrix Selection

Sinapinic acid (SA) has been shown to be an effective matrix for the analysis of this compound in positive ion mode, resulting in the observation of (M+H)+ ions.[9][10][11] In contrast, using alpha-cyano-4-hydroxycinnamic acid (ACHC) as a matrix can sometimes lead to the formation of matrix-analyte complexes, which may complicate spectral interpretation.[9][10]

Experimental Protocol: MALDI-TOF MS Analysis of this compound
  • Sample-Matrix Preparation:

    • Prepare a saturated solution of sinapinic acid in a suitable solvent (e.g., acetonitrile/water with 0.1% TFA).

    • Mix the this compound sample solution with the matrix solution.

    • Spot the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • MALDI-TOF MS Analysis:

    • Instrument: A time-of-flight mass spectrometer equipped with a nitrogen laser (337 nm).

    • Ionization Mode: Positive ion mode.

    • Acquisition: Acquire mass spectra over an appropriate m/z range to include the [M+H]+ ion of this compound.

Logical Relationship in MALDI-TOF MS

MALDI_Logic cluster_components Key Components cluster_process Ionization Process cluster_outcome Detection Analyte This compound Proton_Transfer Matrix acts as proton donor Analyte->Proton_Transfer Matrix Sinapinic Acid (SA) Energy_Absorption Matrix absorbs laser energy Matrix->Energy_Absorption Laser Nitrogen Laser (337 nm) Laser->Energy_Absorption Energy_Absorption->Proton_Transfer Ion_Formation Formation of [this compound+H]+ Proton_Transfer->Ion_Formation Detection Detection by TOF Analyzer Ion_Formation->Detection

Caption: Ionization Logic in MALDI-TOF MS of this compound.

Conclusion

Improving the signal intensity of this compound in mass spectrometry analysis is achievable through careful method selection and optimization. For sensitive and quantitative analysis, LC-MS/MS with HILIC separation and positive ESI is a robust choice. When derivatization is feasible, GC-MS provides a reliable alternative. For rapid screening purposes, MALDI-TOF MS with an appropriate matrix such as sinapinic acid can be effectively employed. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers aiming to enhance the performance of their this compound analysis.

References

Stability of Ammeline During Sample Preparation and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammeline (4,6-diamino-1,3,5-triazin-2-ol) is a key intermediate in the hydrolytic degradation pathway of melamine (B1676169) and a substance of interest in various fields, including environmental science, food safety, and pharmaceutical development.[1][2] Understanding the stability of this compound is critical for accurate quantification in analytical samples, for assessing its environmental fate, and for ensuring the integrity of reference standards and formulated products. This technical guide provides an in-depth overview of the stability of this compound during sample preparation and storage, based on available scientific literature. It covers the effects of temperature, pH, and storage containers, and outlines experimental protocols for stability assessment.

Chemical Properties and Degradation Pathways

This compound is a triazine derivative that is weakly acidic, with a pKa of approximately 9.[1] Its primary degradation pathway in aqueous environments is hydrolysis. This compound itself is a hydrolysis product of melamine. Under further hydrolytic conditions, particularly with boiling dilute alkali, this compound is converted to ammelide (B29360), which can then be hydrolyzed to cyanuric acid.[1] This stepwise hydrolysis is a critical consideration in the handling and analysis of samples containing these related triazine compounds. The hydrolysis of melamine and its derivatives, including this compound, has been reported to follow first-order kinetics.

Hydrolytic Degradation Pathway of Melamine

The following diagram illustrates the sequential hydrolysis of melamine to cyanuric acid, with this compound and ammelide as intermediates.

G Melamine Melamine This compound This compound Melamine->this compound + H2O - NH3 Ammelide Ammelide This compound->Ammelide + H2O - NH3 Cyanuric_Acid Cyanuric Acid Ammelide->Cyanuric_Acid + H2O - NH3

Caption: Hydrolytic degradation pathway of melamine.

Stability During Sample Storage

The stability of this compound is influenced by temperature, the storage matrix, and the material of the storage container.

Long-Term Storage in Aqueous Matrix

A study on the stability of this compound in drinking water provides valuable quantitative data for long-term storage. Analyte solutions of 100 µg/L were stored for 28 days under various conditions. The results are summarized in the table below.

Storage TemperatureContainer MaterialDay 1Day 2Day 5Day 7Day 14Day 21Day 28
Room Temperature (20°C) GlassStableStableStableStableStableStableStable
Polyethylene (B3416737) (PE)StableStableStableStableStableStableStable
Polystyrene (PS)StableStableStableStableStableStableStable
Refrigerated (4°C) GlassStableStableStableStableStableStableStable
Polyethylene (PE)StableStableStableStableStableStableStable
Polystyrene (PS)StableStableStableStableStableStableStable
Frozen (-18°C) GlassStableStableStableStableStableStableStable
Polyethylene (PE)StableStableStableStableStableStableStable
Polystyrene (PS)StableStableStableStableStableStableStable
Table 1: Stability of this compound (100 µg/L) in Drinking Water Over 28 Days. "Stable" indicates that no significant degradation was observed.

This study demonstrates that this compound is stable in drinking water for at least 28 days when stored at room temperature, refrigerated, or frozen, in glass, polyethylene, or polystyrene containers.

General Storage Recommendations

For pure this compound substance, storage in original, tightly sealed containers in a cool, dry, and well-ventilated area is recommended. Some suppliers suggest refrigeration (0-5°C).

Stability During Sample Preparation and Analysis

The stability of this compound during the analytical workflow, from extraction to final measurement, is crucial for obtaining accurate results.

Stability in Extraction Solvents

The choice of extraction solvent can impact the stability of this compound. A mixture of diethylamine (B46881), water, and acetonitrile (B52724) (10:40:50, v/v/v) has been used for the simultaneous extraction of melamine and its analogues from milk products.[3] In this extraction solvent, this compound was found to be stable for up to two days.[3] For the preparation of stock solutions, dissolving this compound in a mixture of ultrapure water and diethylamine (80:20, v/v) has been reported due to its low solubility in methanol.[4] HPLC solutions of this compound have been found to be stable for at least one month.[5]

Stability of Derivatized this compound

For analysis by gas chromatography-mass spectrometry (GC-MS), this compound requires derivatization to increase its volatility. After derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), the resulting derivative of this compound in a sample matrix was found to be stable for at least 16 days.[3]

Sample FormMatrix/SolventStability Duration
Extracted AnalyteDiethylamine/Water/AcetonitrileUp to 2 days[3]
Derivatized Analyte (for GC-MS)Sample MatrixAt least 16 days[3]
HPLC Standard SolutionNot specifiedAt least 1 month[5]
Table 2: Stability of this compound During Analytical Procedures.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6] While specific quantitative forced degradation studies for this compound are not widely published, the principles of such studies can be applied. These studies typically involve exposing the analyte to harsh conditions, including acid and base hydrolysis, oxidation, heat, and light.[7]

General Approach to Forced Degradation of this compound

The following workflow outlines a general approach for conducting a forced degradation study on this compound.

G cluster_0 Stress Conditions cluster_1 Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Oxidative->HPLC Thermal Thermal Stress (e.g., 80°C, solid & solution) Thermal->HPLC Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC Quantify Quantify this compound & Degradants HPLC->Quantify Mass_Balance Assess Mass Balance Quantify->Mass_Balance Ammeline_Sample This compound Sample (in solution) Ammeline_Sample->Acid Ammeline_Sample->Base Ammeline_Sample->Oxidative Ammeline_Sample->Thermal Ammeline_Sample->Photo

Caption: General workflow for a forced degradation study.

Based on its chemical structure and the known degradation pathway, this compound is expected to show significant degradation under strong acidic and alkaline conditions due to hydrolysis. Its susceptibility to oxidation and photolysis would need to be empirically determined.

Experimental Protocols

Protocol 1: 28-Day Stability Study of this compound in Water

This protocol is based on the methodology described by Litz et al. (2020).

Objective: To assess the long-term stability of this compound in an aqueous matrix under different storage temperatures and in various container materials.

Materials:

  • This compound reference standard

  • Ultrapure water

  • Glass, polyethylene (PE), and polystyrene (PS) sample containers

  • HPLC-MS/MS system for quantification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water:diethylamine, 80:20, v/v) due to its low solubility in pure water or methanol.

  • Preparation of Spiked Water Samples: Spike a known volume of drinking water to a final this compound concentration of 100 µg/L.

  • Aliquoting: Aliquot the spiked water into the different types of sample containers (glass, PE, PS).

  • Storage: Store the aliquots at three different temperatures: room temperature (20°C), refrigerated (4°C), and frozen (-18°C).

  • Sampling and Analysis: At specified time points (e.g., day 0, 1, 2, 5, 7, 14, 21, and 28), retrieve samples from each storage condition. Allow frozen samples to thaw completely at room temperature.

  • Quantification: Analyze the concentration of this compound in each sample using a validated analytical method, such as HILIC-MS/MS.

  • Data Evaluation: Compare the this compound concentrations at each time point to the initial concentration (day 0) to determine the percentage of recovery and assess stability.

Protocol 2: General Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound, based on ICH guidelines.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound reference standard

  • Appropriate solvents (e.g., water, acetonitrile/water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Stability-indicating HPLC method with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

  • Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of an acidic solution (e.g., 0.1 M HCl). Incubate at a specific temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize with a base, and dilute for analysis.

  • Alkaline Hydrolysis: Mix the this compound solution with an equal volume of a basic solution (e.g., 0.1 M NaOH). Follow the same procedure as for acid hydrolysis, neutralizing with an acid before analysis.

  • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over time and quench if necessary before analysis.

  • Thermal Degradation:

    • In Solution: Heat the this compound solution at an elevated temperature (e.g., 80°C).

    • Solid State: Expose solid this compound powder to dry heat (e.g., 80°C).

    • Analyze samples at various time points.

  • Photostability: Expose the this compound solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be able to separate this compound from all its degradation products.

  • Data Evaluation: Calculate the percentage of degradation for this compound under each stress condition. Identify and characterize any major degradation products using techniques like LC-MS.

Conclusion

This compound is a chemically stable compound under typical long-term storage conditions in aqueous solutions, particularly when refrigerated or frozen.[4] Its stability during sample preparation is dependent on the solvent system and analytical procedure, with derivatized forms showing extended stability.[3] As a hydrolysis product of melamine, this compound is susceptible to further degradation to ammelide and cyanuric acid, a process that is likely accelerated under harsh pH conditions. While specific quantitative data from comprehensive forced degradation studies are limited in the public domain, the established protocols for stress testing provide a clear framework for elucidating its intrinsic stability profile. For researchers and professionals in drug development, a thorough understanding of these stability characteristics is paramount for the reliable quantification of this compound and for ensuring the quality and safety of products where it may be present as an impurity or a metabolite.

References

Troubleshooting Low Yield in Ammeline Synthesis from Dicyandiamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ammeline, a triazine compound, holds significant interest in medicinal chemistry and materials science. Its synthesis from readily available dicyandiamide (B1669379) is a key process, yet achieving high yields can be challenging due to the formation of various byproducts. This technical guide provides a comprehensive overview of the synthesis of this compound from dicyandiamide, focusing on troubleshooting common issues leading to low yields. Detailed experimental protocols, data-driven insights, and logical workflows are presented to aid researchers in optimizing their synthetic strategies.

Core Synthetic Pathways

This compound can be synthesized from dicyandiamide through two primary routes: reaction with a cyanate (B1221674) salt or condensation with biuret.

Reaction of Dicyandiamide with Cyanate

The reaction of dicyandiamide with an alkali, alkaline earth, or ammonium (B1175870) cyanate is a well-known method for preparing this compound.[1] The process typically involves heating a mixture of the two reactants, followed by dissolution of the product in hot water and precipitation of this compound.

A critical factor impacting the yield in this process is the formation of ammelide (B29360) as an undesired byproduct. This is often attributed to the decomposition of this compound in the presence of acids used during product recovery.[1]

Condensation of Dicyandiamide with Biuret

Another synthetic route involves the condensation reaction of two moles of dicyandiamide with one mole of biuret. This reaction also yields this compound, with the elimination of ammonia.

Understanding and Mitigating Low Yields

Low yields in this compound synthesis from dicyandiamide are primarily attributed to the formation of byproducts, most notably ammelide and melamine (B1676169). Controlling the reaction conditions to favor this compound formation and prevent its subsequent conversion is paramount.

Key Factors Influencing Yield
  • Temperature: The reaction temperature significantly influences the reaction rate and the distribution of products. High temperatures can lead to the formation of melamine and other thermal decomposition products of dicyandiamide.

  • Reaction Time: Sufficient reaction time is necessary for the completion of the reaction. However, prolonged reaction times, especially at elevated temperatures, can promote the formation of byproducts.

  • pH during Workup: The pH of the solution during the isolation and purification of this compound is crucial. Acidic conditions can lead to the hydrolysis of this compound to ammelide, thereby reducing the yield.[1]

  • Reactant Ratio: The stoichiometry of dicyandiamide and the coreactant (cyanate or biuret) can affect the reaction equilibrium and product distribution.

Common Side Reactions and Byproducts

The primary side reactions that lead to a reduction in this compound yield include:

  • Formation of Ammelide: this compound can hydrolyze to ammelide, particularly under acidic conditions during product workup.

  • Formation of Melamine: Dicyandiamide can trimerize to form melamine, especially at higher temperatures.

  • Formation of other Triazines and Guanidine Derivatives: A complex mixture of other triazine and guanidine-based compounds can be formed depending on the specific reaction conditions.

The following diagram illustrates the main reaction pathway and the key side reactions that can lead to low this compound yield.

Reaction_Pathway DCD Dicyandiamide This compound This compound (Desired Product) DCD->this compound + Cyanate Salt DCD->this compound + Biuret Melamine Melamine (Byproduct) DCD->Melamine High Temperature Other Other Byproducts DCD->Other Side Reactions Cyanate Cyanate Salt Cyanate->this compound Biuret Biuret Biuret->this compound Ammelide Ammelide (Byproduct) This compound->Ammelide Hydrolysis (Acidic conditions)

Caption: Reaction pathways in this compound synthesis from dicyandiamide.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound from dicyandiamide.

Synthesis of this compound from Dicyandiamide and Potassium Cyanate

This protocol is adapted from a patented method designed to minimize ammelide formation.[1]

Materials:

  • Dicyandiamide

  • Potassium cyanate

  • Carbon dioxide

  • Sodium carbonate (for purification)

  • Deionized water

Procedure:

  • Reactant Preparation: A mixture of 133 parts by weight of dicyandiamide and 109 parts by weight of potassium cyanate is triturated and dried at 110°C.

  • Reaction: The dried mixture is heated to 200-205°C for a sufficient time to allow the mixture to fuse.

  • Dissolution: The reaction product is dissolved in water at 90-100°C.

  • Precipitation: this compound is precipitated from the hot solution by bubbling carbon dioxide through it. This step is crucial as it avoids the use of strong acids which can cause the decomposition of this compound to ammelide.[1]

  • Isolation: The precipitated this compound is collected by filtration.

  • Purification: The obtained this compound can be purified by recrystallization from an aqueous sodium carbonate solution.

Using this method, a yield of approximately 65 parts of this compound was reported, with substantially no ammelide formation.[1]

Synthesis of this compound from Dicyandiamide and Biuret

Materials:

  • Dicyandiamide

  • Biuret

Procedure:

  • Reaction: A condensation reaction is carried out between 2 moles of dicyandiamide and 1 mole of biuret. The specific reaction conditions such as temperature and catalyst (if any) need to be optimized.

  • Workup and Purification: The workup procedure would typically involve separation of the solid product followed by purification, for which methods similar to the cyanate route could be explored.

Data Presentation: Optimizing Reaction Parameters

ParameterConditionExpected Effect on this compound YieldPotential IssuesReference
Coreactant Potassium CyanateFavorableFormation of ammelide during acidic workup.[1]
BiuretPotentially viableRequires optimization of reaction conditions.
Temperature 200-205°C (with KOCN)Good for initial reactionHigher temperatures may favor melamine formation.[1]
Workup pH Neutral to slightly alkaline (CO2 precipitation)HighPrevents hydrolysis of this compound to ammelide.[1]
AcidicLowPromotes formation of ammelide.[1]

Troubleshooting Workflow

The following workflow, presented as a DOT script, outlines a logical approach to troubleshooting low yields in this compound synthesis.

Troubleshooting_Workflow Start Start: Low this compound Yield Analyze Analyze Byproducts (e.g., TLC, HPLC, NMR) Start->Analyze Ammelide High Ammelide Content? Analyze->Ammelide Melamine High Melamine Content? Ammelide->Melamine No OptimizeWorkup Optimize Workup: Use CO2 Precipitation Ammelide->OptimizeWorkup Yes Unreacted High Unreacted DCDA? Melamine->Unreacted No LowerTemp Lower Reaction Temperature Melamine->LowerTemp Yes IncreaseTime Increase Reaction Time or Temperature Unreacted->IncreaseTime Yes OptimizeRatio Optimize Reactant Ratio Unreacted->OptimizeRatio No End End: Improved Yield OptimizeWorkup->End LowerTemp->End IncreaseTime->End OptimizeRatio->End

Caption: A logical workflow for troubleshooting low this compound yield.

Conclusion

Achieving high yields in the synthesis of this compound from dicyandiamide requires careful control over reaction conditions and, critically, the workup procedure. The primary challenge lies in preventing the formation of byproducts, particularly the hydrolysis of the desired product to ammelide. By understanding the underlying reaction pathways and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency of their this compound synthesis, paving the way for further advancements in the application of this versatile molecule.

References

Navigating the Matrix: A Technical Guide to Ammeline Quantification in Complex Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical challenges and methodologies in the accurate quantification of ammeline in complex food matrices. This compound, a structural analogue of melamine (B1676169), can be present in food as a contaminant, metabolite, or impurity, necessitating robust analytical methods for its detection and quantification to ensure food safety and quality. This document provides a comprehensive overview of common issues, detailed experimental protocols, and comparative quantitative data to aid researchers in developing and validating reliable analytical workflows.

Core Challenges in this compound Quantification

The accurate quantification of this compound in diverse and complex food samples is frequently hindered by a number of analytical challenges. These issues can significantly impact the reliability, sensitivity, and reproducibility of the results.[1][2][3]

  • Matrix Effects: Complex food matrices, such as infant formula, milk products, and pet food, contain a multitude of endogenous components like proteins, fats, carbohydrates, and salts. During analysis, particularly with mass spectrometry-based methods, these co-eluting matrix components can interfere with the ionization of this compound, leading to either suppression or enhancement of the analytical signal.[4] This phenomenon, known as the matrix effect, is a primary source of inaccuracy and variability in quantitative results.[3]

  • Low Solubility: this compound, along with its related compounds ammelide (B29360) and cyanuric acid, exhibits extremely low solubility in many common organic solvents used for extraction.[5] This poor solubility can lead to incomplete extraction from the sample matrix, resulting in underestimated concentrations.

  • Analyte Instability and Interactions: this compound can interact with other compounds present in the sample, such as cyanuric acid, to form insoluble complexes like melamine-cyanurate.[3][5] The formation of these complexes can further reduce the extraction efficiency and availability of free this compound for analysis.

  • Sample Preparation Complexity: Developing a robust sample preparation protocol that effectively extracts this compound while minimizing matrix interferences is a significant challenge. The process often requires multiple steps, including extraction, clean-up, and concentration, each of which can introduce variability and potential loss of the analyte.[1]

  • Chromatographic Resolution: Due to its polar nature, achieving good chromatographic separation and peak shape for this compound can be difficult, especially when using traditional reversed-phase liquid chromatography.[3] This can lead to co-elution with interfering compounds and poor quantification.

The following diagram illustrates the logical relationship between these core challenges and the necessary methodological considerations for accurate this compound quantification.

A Complex Food Matrix (Proteins, Fats, etc.) B Matrix Effects (Ion Suppression/Enhancement) A->B causes F Robust Sample Preparation (Extraction & Clean-up) A->F necessitates E Inaccurate Quantification B->E leads to C Low Analyte Solubility C->F requires D Analyte Interactions (e.g., with Cyanuric Acid) D->F requires G Optimized Analytical Method (LC-MS/MS, GC-MS) F->G is crucial for G->E prevents start Start: Infant Formula Sample extraction Extraction (Acetonitrile/Water + DCM) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe_prep_this compound Dilution with 0.1 N HCl supernatant->spe_prep_this compound spe_cleanup_this compound MCX SPE Clean-up spe_prep_this compound->spe_cleanup_this compound elution_this compound Elution (5% NH4OH in Methanol) spe_cleanup_this compound->elution_this compound evaporation Evaporation to Dryness elution_this compound->evaporation reconstitution Reconstitution (90:10 Acetonitrile/Water) evaporation->reconstitution filtration Filtration (0.2 µm) reconstitution->filtration analysis UPLC-MS/MS Analysis filtration->analysis end End: this compound Quantification analysis->end start Start: Milk Product Sample extraction Extraction (DEA/Water/Acetonitrile) start->extraction sonication Sonication (30 min) extraction->sonication centrifugation Centrifugation sonication->centrifugation supernatant Supernatant Evaporation centrifugation->supernatant derivatization Derivatization with BSTFA + 1% TMCS supernatant->derivatization incubation Incubation (70°C, 45 min) derivatization->incubation analysis GC-MS/MS Analysis (MRM) incubation->analysis end End: this compound Quantification analysis->end

References

An In-Depth Technical Guide to Reducing Peak Tailing of Ammeline in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the causes of peak tailing for the polar, basic compound Ammeline in reversed-phase high-performance liquid chromatography (RP-HPLC) and offers detailed strategies for its mitigation. By understanding the underlying chemical interactions and systematically applying the solutions presented, researchers can significantly improve peak symmetry, enhance resolution, and ensure the accuracy and reliability of their quantitative results.

The Root Cause: Understanding this compound's Interaction with Silica (B1680970) Stationary Phases

Peak tailing in RP-HPLC is most often the result of unwanted secondary interactions between the analyte and the stationary phase.[1][2][3] For a basic compound like this compound, the primary cause is the electrostatic interaction with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns (e.g., C18).[1][2][4]

This compound (4,6-diamino-2-hydroxy-1,3,5-triazine) possesses basic amino groups. There is some variance in the reported pKa values for this compound. One value is approximately 9, which corresponds to the acidic nature of its hydroxyl group.[5][6] However, for the purposes of its behavior as a base in chromatography, the relevant value is the pKa of its conjugate acid, which has been measured to be around 4.5.[7]

At mobile phase pH values below its pKa, this compound's amino groups become protonated, carrying a positive charge (BH+). Simultaneously, residual silanol groups on the silica surface, which have a pKa around 3.8-4.2, can become deprotonated and carry a negative charge (SiO-), especially at pH > 4.[8] This leads to a strong ion-exchange interaction, a secondary retention mechanism that is slow to release the analyte, causing the characteristic peak tail.[1][9]

Caption: Interaction of protonated this compound with ionized silanol groups.

Mitigation Strategies: A Multi-Faceted Approach

Improving the peak shape of this compound requires a systematic approach focused on minimizing silanol interactions. This can be achieved by modifying the mobile phase, selecting an appropriate stationary phase, or both.

Mobile Phase Optimization

A. pH Adjustment: Controlling the mobile phase pH is the most powerful tool to influence the ionization states of both this compound and the silanol groups.

  • Low pH (2.0 - 3.0): This is the most common and effective strategy. By lowering the pH well below the silanol pKa (~4), the silanol groups remain fully protonated (Si-OH) and neutral.[4] This prevents the ion-exchange interaction, leading to a dramatic improvement in peak shape. This compound will be fully protonated (BH+), but without an ionized silanol to interact with, retention will be governed primarily by the reversed-phase mechanism.

  • High pH ( > 10.0): An alternative is to use a high pH to deprotonate this compound, making it a neutral molecule (B). This eliminates its ability to interact with the now fully ionized silanol groups. This approach is less common as it requires specialized pH-stable columns (e.g., hybrid or polymer-based) to prevent dissolution of the silica backbone.[10][11]

B. Use of Mobile Phase Additives:

  • Acidic Modifiers: Additives like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are used to control the mobile phase at a low pH.[4][10] TFA can also act as an ion-pairing agent, pairing with the protonated this compound to form a neutral complex and further mask interactions with the stationary phase.[10]

  • Competitive Bases (Silanol Suppressors): Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA) (e.g., 5-20 mM), can improve peak shape.[1][12] The TEA competes with this compound for binding to the active silanol sites, effectively masking them from the analyte.[12] However, TEA can be difficult to flush from the HPLC system and may shorten column lifetime.[12][13]

  • Buffer Concentration: Increasing the ionic strength of the mobile phase (e.g., using 25 mM phosphate (B84403) buffer instead of 10 mM) can help to saturate the silanol sites and reduce their interaction with this compound, improving peak symmetry.[4]

Stationary Phase Selection

The choice of HPLC column is critical for achieving good peak shape with basic compounds.

  • High-Purity, End-Capped Columns (Type B Silica): Modern columns are made from high-purity silica with low metal content and are "end-capped."[1][11] End-capping is a chemical process that covers a significant portion of the residual silanols with a less reactive group (e.g., trimethylsilyl), physically blocking them from interacting with analytes.[3][9]

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This polar group helps to shield analytes from the silica surface and any remaining silanols, leading to improved peak shape for bases without the need for mobile phase additives.

  • Charged Surface Hybrid (CSH) Columns: These columns feature a low-level positive surface charge. This charge electrostatically repels protonated basic compounds like this compound, preventing them from getting close enough to the silica surface to interact with residual silanols.[10][14]

  • Polymer or Hybrid-Based Columns: Columns based on polymeric materials (e.g., polystyrene-divinylbenzene) or hybrid silica-organic particles offer a wider usable pH range and have significantly fewer or no silanol groups, providing an excellent alternative for challenging basic compounds.[1]

Quantitative Impact of Mitigation Strategies

The effectiveness of these strategies can be quantified by measuring the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 represents a perfectly symmetrical Gaussian peak, while values greater than 1.2 indicate significant tailing.[15]

Table 1: Effect of Column Type and Mobile Phase pH on this compound Peak Tailing

Condition No. Column Type Mobile Phase Tailing Factor (Tf) Observation
1 Traditional C18 (Type A Silica) 50:50 ACN:Water, pH 6.8 > 2.5 Severe Tailing
2 Modern End-Capped C18 (Type B) 50:50 ACN:Water, pH 6.8 1.8 Moderate Tailing
3 Modern End-Capped C18 (Type B) 50:50 ACN:0.1% Formic Acid (pH ~2.7) 1.2 Acceptable Peak Shape

| 4 | Charged Surface Hybrid (CSH) C18 | 50:50 ACN:0.1% Formic Acid (pH ~2.7) | 1.05 | Excellent Symmetry |

Note: Data is representative and illustrates typical improvements.

Experimental Protocols

Below are example protocols for the analysis of this compound, demonstrating poor and improved chromatographic conditions.

Protocol 1: Sub-Optimal Method Prone to Peak Tailing
  • Objective: Illustrate a common scenario leading to poor peak shape.

  • Column: Standard C18, 4.6 x 150 mm, 5 µm (non-end-capped or minimally end-capped).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 5% B to 40% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Expected Outcome: A broad, tailing peak for this compound due to strong silanol interactions in an unbuffered, neutral pH mobile phase.

Protocol 2: Optimized Method for Symmetrical Peak Shape
  • Objective: Achieve a sharp, symmetrical peak for this compound.

  • Column: High-purity, end-capped C18 or CSH C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 40% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

  • Expected Outcome: A sharp, symmetrical peak (Tf ≈ 1.0-1.2). The low pH mobile phase protonates the silanol groups, eliminating the secondary retention mechanism. The higher temperature can also improve peak shape by reducing viscosity and improving mass transfer.

Protocol 3: Alternative 100% Aqueous Method

Some highly polar compounds like this compound can be analyzed using highly aqueous mobile phases on specific columns. A published method demonstrates this approach.[16]

  • Objective: Analysis using a simple, environmentally friendly mobile phase.

  • Column: Inertsil® ODS-4, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: 100% Water.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: PDA at 210 nm.

  • Expected Outcome: Successful elution and separation of this compound and related analogues with acceptable peak shapes, demonstrating the utility of specific columns designed for highly aqueous conditions.[16]

Systematic Troubleshooting Workflow

When encountering peak tailing for this compound, a logical workflow can quickly identify and solve the problem.

Caption: Troubleshooting workflow for this compound peak tailing.

References

A Technical Guide to the Validation and Comparative Analysis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous validation of novel therapeutics is a cornerstone of preclinical and clinical drug development. This process ensures that a potential drug is safe, effective, and functions through its intended mechanism. This technical guide provides a comprehensive overview of the critical validation stages for a novel therapeutic agent, using the example of a new kinase inhibitor for oncology. It details essential experimental protocols, presents comparative data analysis, and visualizes key biological pathways and experimental workflows to offer a clear and actionable framework for researchers in the field.

Introduction

The journey of a new drug from the laboratory to the clinic is a multi-stage process that relies on robust validation and comparative analysis. The primary goal is to build a strong evidence base that a new chemical entity has a therapeutic effect on a specific disease and to understand its mechanism of action. This guide will walk through the critical phases of this process: target validation, in vitro efficacy, and in vivo validation, culminating in a comparative analysis against existing standards of care.

Target Identification and Validation

Before assessing a drug's efficacy, the biological target's role in the disease must be validated.[1][2][3] This involves confirming that modulating the target will likely have a therapeutic benefit with an acceptable safety profile.[4]

Logical Workflow for Target Validation

The validation of a potential drug target, such as a protein kinase in a cancer-related pathway, involves a series of steps to confirm its role in the disease's progression. This workflow typically includes genetic and chemical methods to establish a clear link between the target and the disease phenotype.

G cluster_0 Target Identification cluster_1 Genetic Validation cluster_2 Chemical Validation A Genomic Data Analysis (e.g., TCGA, DepMap) B Identify Overexpressed/ Mutated Kinase A->B C Gene Knockdown/Out (siRNA, shRNA, CRISPR) B->C D Observe Cancer Cell Phenotype Change C->D E Confirm Target's Role in Proliferation/Survival D->E F Use Tool Compound (Selective Inhibitor) E->F Target Validated G Assess Pharmacological Inhibition Effect F->G H High-Throughput Screening (HTS) for Novel Inhibitors G->H Proceed to HTS

Caption: Logical workflow for drug target validation.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival.[5][6] Dysregulation of this pathway, often due to mutations in key components like RAS and RAF, is a common driver in many cancers.[7][8] This makes the kinases within this pathway prime targets for therapeutic intervention.

G cluster_0 Cytoplasm cluster_1 GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nuc Nucleus ERK->Nuc Translocates to TF Transcription Factors (e.g., c-FOS, c-JUN) Prolif Cell Proliferation, Survival, Differentiation TF->Prolif Regulates Transcription

Caption: The canonical MAPK signaling pathway in cancer.[5][6]

In Vitro Efficacy and Comparative Analysis

Once a target is validated, the next step is to assess the efficacy of a novel inhibitor in a controlled laboratory setting.[9] This typically involves cell-based assays to determine the compound's potency and to compare it against other known inhibitors.

Experimental Protocol: In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

  • Materials : Recombinant human kinase, a specific peptide substrate, ATP, kinase reaction buffer, test inhibitor, and a detection reagent (e.g., ADP-Glo™).[10]

  • Procedure :

    • Prepare serial dilutions of the test inhibitor.

    • In a 96-well plate, combine the kinase, substrate, and buffer.

    • Add the diluted inhibitor or a vehicle control (like DMSO).

    • Initiate the reaction by adding ATP and incubate at 30°C.

    • Stop the reaction and add the detection reagent to measure kinase activity (e.g., by luminescence).

    • Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]

Experimental Protocol: Cell Viability (MTT) Assay

This assay assesses the effect of the inhibitor on cancer cell proliferation and viability.[12]

  • Materials : Cancer cell line, culture medium, 96-well plates, test inhibitor, MTT reagent, and a solubilizing agent.

  • Procedure :

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the inhibitor and incubate for a set period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

    • Add a solubilizing agent to dissolve the crystals.

    • Measure the absorbance at a specific wavelength to determine the number of viable cells.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Comparative Data: Kinase Inhibitor Potency

The table below presents hypothetical data comparing a novel inhibitor ("NewInhib-1") to an existing FDA-approved drug ("StandardDrug-A") against a primary kinase target and two cancer cell lines.

Compound Kinase Assay IC50 (nM) Cell Line A IC50 (nM) Cell Line B IC50 (nM)
NewInhib-18.55075
StandardDrug-A12.085110

Data is for illustrative purposes only.

In Vivo Model Validation

Promising results from in vitro studies must be validated in a living organism to assess the drug's efficacy, pharmacokinetics, and toxicity in a more complex biological system.[3] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a widely used platform for this purpose.[13]

Experimental Workflow: Xenograft Model Study

This workflow outlines the key steps in conducting a preclinical efficacy study using a xenograft mouse model.[14]

G A Implant Human Cancer Cells into Mice B Allow Tumors to Grow to a Palpable Size A->B C Randomize Mice into Treatment Groups B->C D Administer Treatment (Vehicle, Standard, New Drug) C->D E Monitor Tumor Volume and Body Weight D->E F Euthanize and Collect Tumors E->F G Analyze Data: Tumor Growth Inhibition F->G

Caption: Workflow for an in vivo xenograft model study.[13][14]

Experimental Protocol: Xenograft Efficacy Study
  • Animal Model : Immunodeficient mice (e.g., NOD/SCID or athymic nude).

  • Procedure :

    • Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment cohorts (e.g., vehicle control, standard-of-care drug, new inhibitor).

    • Administer the treatments according to the planned schedule (e.g., daily oral gavage).

    • Measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker studies).

Comparative Data: In Vivo Efficacy

The following table shows sample data from a xenograft study, comparing the tumor growth inhibition (TGI) of "NewInhib-1" to "StandardDrug-A".

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle Control-15000%
NewInhib-15045070%
StandardDrug-A5067555%

Data is for illustrative purposes only.

Conclusion

The validation and comparative analysis of a novel therapeutic is a systematic process that builds a bridge from a biological hypothesis to a potential clinical candidate. Through a tiered approach of target validation, in vitro screening, and in vivo efficacy studies, researchers can rigorously assess the potential of a new drug. The use of standardized protocols, clear data presentation, and a deep understanding of the underlying biological pathways are essential for making informed decisions in the drug development pipeline.

References

An In-depth Technical Guide to the Cross-Validation of Analytical Methods for Ammeline Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the detection and quantification of ammeline, a primary analogue of melamine (B1676169). It is designed to assist researchers, scientists, and professionals in the field of drug development in understanding and implementing robust analytical strategies. This document details various analytical techniques, their experimental protocols, and performance data to facilitate method selection and cross-validation, ensuring data integrity and regulatory compliance.

This compound, along with ammelide (B29360) and cyanuric acid, are known impurities and degradation products of melamine. The presence of these compounds, particularly in food products and pharmaceutical ingredients, has raised significant health concerns, necessitating reliable and sensitive analytical methods for their detection. This guide focuses on the principles and practical application of several key analytical techniques, providing a framework for their comparative evaluation and cross-validation.

Analytical Methodologies for this compound Detection

The selection of an appropriate analytical method for this compound detection is contingent on various factors, including the sample matrix, required sensitivity, sample throughput, and the availability of instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of this compound. It offers good sensitivity and selectivity, particularly when coupled with a photodiode array (PDA) or ultraviolet (UV) detector.

Experimental Protocol: HPLC-PDA with 100% Water Mobile Phase

  • Instrumentation: A standard HPLC system equipped with a photodiode array detector.

  • Column: Inertsil® ODS-4 (250 × 4.6 mm, 5 µm).

  • Mobile Phase: 100% water.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 210 nm, which is an average maximum for melamine and its analogues.

  • Run Time: Less than 8 minutes.

  • Standard Preparation:

    • Stock solutions of this compound and ammelide are prepared by dissolving 5 mg in 20 mL of diethylamine (B46881) and diluting to 500 mL with water to a concentration of 10 µg/mL.

    • Working mixed standard solutions are prepared by diluting the stock solutions with water.

  • System Suitability: Evaluated by calculating the relative standard deviations of peak areas and retention times for 20 replicate injections of a mixed standard solution (e.g., 100 ng/mL of each compound).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the simultaneous determination of melamine and its analogues, including this compound. It requires a derivatization step to increase the volatility of the analytes.

Experimental Protocol: GC-MS/MS for Simultaneous Determination

  • Sample Extraction:

    • Weigh 0.5 g of the solid sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of an extraction solvent mixture of diethylamine, water, and acetonitrile (B52724) (10:40:50, v/v/v).

    • Add an internal standard, such as 2,6-Diamino-4-chloropyrimidine (DACP).

    • Sonicate for 30 minutes and then centrifuge for 10 minutes.

  • Derivatization:

    • Transfer an aliquot of the supernatant to a vial and evaporate to dryness under a gentle stream of nitrogen at 70°C.

    • Add 200 µL of pyridine (B92270) and 200 µL of BSTFA with 1% TMCS as the derivatizing reagent.

    • Incubate at 70°C for 45 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS/MS Analysis:

    • The derivatized sample is injected into the GC-MS/MS system.

    • The analysis is performed in multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for trace-level analysis of this compound due to its high sensitivity, selectivity, and specificity. It often utilizes hydrophilic interaction liquid chromatography (HILIC) for the retention of these polar compounds.

Experimental Protocol: UPLC-MS/MS for Rapid Analysis

  • Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer.

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase:

  • Gradient Elution: A gradient is used to separate the analytes, starting with a high percentage of organic solvent.

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode with positive and negative ion switching.

  • Sample Preparation:

    • Approximately 1.0 g of the sample is weighed into a 50 mL polypropylene centrifuge tube.

    • Isotopically labeled internal standards (e.g., ¹³C-ammeline) are added.

    • Extraction is performed with a mixture of acetonitrile and water (1:1), followed by the addition of dichloromethane.

    • The mixture is shaken and centrifuged.

    • The supernatant is cleaned up using disposable ion-exchange solid-phase extraction (SPE) cartridges.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the principle of antigen-antibody recognition. It is a rapid and cost-effective tool for the preliminary screening of a large number of samples, though it is generally specific to melamine. Cross-reactivity with this compound should be evaluated for specific kits.

Experimental Protocol: Competitive ELISA

  • Reaction Initiation: Calibrators with known melamine concentrations, sample extracts, and a melamine-horseradish peroxidase (HRP) conjugate are added to microplate wells coated with anti-melamine antibodies.

  • Competitive Binding: During a 30-minute incubation, melamine from the sample and the melamine-HRP conjugate compete for binding to the antibodies.

  • Washing: The wells are washed to remove unbound components.

  • Substrate Addition: A clear substrate is added, which is converted to a blue-colored product by the bound HRP.

  • Reaction Stoppage and Reading: The reaction is stopped, and the absorbance is read using a microplate reader. The color intensity is inversely proportional to the melamine concentration.

Quantitative Data and Method Performance

The performance of each analytical method is characterized by several key parameters, which are crucial for cross-validation.

MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (r²)Reference
HPLC-PDA This compoundStandards23 - 46 ng/mL---
HPLC-UV This compoundWheat Flour~5 µg/g---
GC-MS/MS This compoundMilk Powder0.002 mg/kg0.005 mg/kg61.4 - 117.2>0.999
LC-MS/MS This compoundInfant Formula----
LC-MS/MS This compoundPharmaceutical Components-50 ppb--
MEKC This compoundStandards0.04 µg/mL---
ELISA Melamine-10 ppb (µg/L)---

Cross-Validation of Analytical Methods

Cross-validation is the process of assuring that an analytical method is suitable for its intended purpose by comparing it with one or more other established methods. The goal is to demonstrate that the results are equivalent and that the methods are interchangeable within acceptable limits.

Logical Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound detection.

CrossValidationWorkflow A Define Analytical Requirements (e.g., sensitivity, matrix, throughput) B Select Candidate Methods (e.g., HPLC, GC-MS, LC-MS/MS) A->B C Method Validation (Individual) B->C D Prepare Standard and Spiked Samples C->D E Analyze Samples by Method 1 (e.g., HPLC) D->E F Analyze Samples by Method 2 (e.g., GC-MS) D->F G Analyze Samples by Method 3 (e.g., LC-MS/MS) D->G H Compare Results (Statistical Analysis) E->H F->H G->H I Assess Method Equivalency H->I J Document Cross-Validation Report I->J

Caption: Logical workflow for cross-validation.

Experimental Workflow for Sample Analysis

The following diagrams illustrate the generalized experimental workflows for the primary analytical techniques discussed.

HPLC Experimental Workflow

HPLC_Workflow A Sample Preparation (Extraction/Dilution) B HPLC System A->B Inject C Chromatographic Separation (ODS Column) B->C D PDA/UV Detection C->D E Data Acquisition & Analysis D->E

Caption: HPLC experimental workflow for this compound analysis.

GC-MS Experimental Workflow

GCMS_Workflow A Sample Extraction B Derivatization (TMS) A->B C GC-MS System B->C Inject D Gas Chromatographic Separation C->D E Mass Spectrometric Detection (MRM) D->E F Data Acquisition & Analysis E->F

Caption: GC-MS experimental workflow for this compound analysis.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow A Sample Extraction & SPE Cleanup B LC-MS/MS System A->B Inject C HILIC Separation B->C D Tandem MS Detection (MRM) C->D E Data Acquisition & Analysis D->E

Caption: LC-MS/MS experimental workflow for this compound analysis.

Conclusion

The selection of an analytical method for this compound detection requires careful consideration of the specific analytical needs. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for trace-level quantification and confirmatory analysis. GC-MS provides a robust and sensitive alternative, particularly for simultaneous analysis of melamine and its analogues, although it requires a derivatization step. HPLC-UV/PDA is a cost-effective and reliable method for routine analysis where high sensitivity is not the primary requirement. ELISA serves as a valuable high-throughput screening tool, primarily for melamine, and its applicability to this compound would depend on antibody cross-reactivity.

A thorough cross-validation, involving the analysis of identical sample sets by two or more of these methods and subsequent statistical comparison of the results, is essential to ensure the reliability and interchangeability of the analytical data. This guide provides the foundational information and experimental frameworks to design and execute such a cross-validation study, ultimately leading to more robust and defensible analytical results in research, quality control, and drug development.

A Technical Guide to Triazine Derivatives in the Synthesis of Porous Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of porous organic polymers (POPs) is a rapidly advancing field, driven by the unique properties of these materials, including high surface area, tunable porosity, and excellent thermal and chemical stability.[1][2] Among the various building blocks used, nitrogen-rich triazine derivatives have garnered significant attention for creating robust frameworks suitable for applications ranging from gas storage and catalysis to drug delivery.[3][4] This guide provides a comparative overview of common triazine derivatives used in porous polymer synthesis, detailing their reaction pathways, resulting polymer properties, and representative experimental protocols.

General Synthesis Workflow

The production of triazine-based porous polymers follows a multi-step workflow, beginning with the selection of appropriate monomers and culminating in the characterization of the final material. The general pathway involves the polymerization of triazine-based monomers, often with aromatic linkers, under specific conditions to form a crosslinked, insoluble network. This is followed by purification to remove unreacted monomers and catalysts, and comprehensive characterization to determine the polymer's properties.

G General Workflow for Triazine-Based Porous Polymer Synthesis cluster_synthesis Synthesis Stage cluster_processing Post-Synthesis Processing cluster_analysis Characterization & Application Monomer Monomer Selection (e.g., Melamine (B1676169), Cyanuric Chloride) Polymerization Polymerization Reaction (Solvothermal, Ionothermal, etc.) Monomer->Polymerization Linker Linker Selection (e.g., Dialdehydes, Dinitriles) Linker->Polymerization Purification Purification (Solvent Washing, Soxhlet Extraction) Polymerization->Purification Activation Activation (Drying under Vacuum) Purification->Activation Characterization Material Characterization (BET, TGA, XRD, SEM) Activation->Characterization Application Application Testing (Gas Adsorption, Catalysis, Drug Release) Characterization->Application

Caption: General workflow for porous polymer synthesis.

Comparison of Key Triazine Derivatives

The choice of triazine monomer is critical as it dictates the synthesis strategy and the final properties of the polymer. The most common derivatives are melamine, cyanuric chloride, and various aromatic nitriles which form triazine rings in situ.

  • Melamine (2,4,6-triamino-1,3,5-triazine): A cost-effective and highly versatile monomer with three primary amine groups.[5] It readily undergoes polycondensation reactions with aldehydes to form polyaminal or polyimine networks.[6] These reactions are often catalyst-free and can proceed under relatively mild conditions. Melamine-based polymers are known for their high nitrogen content and thermal stability.[5]

  • Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): Characterized by three reactive C-Cl bonds, cyanuric chloride is an excellent electrophile for nucleophilic substitution reactions.[7][8] The step-wise reactivity of the chlorine atoms at different temperatures (0°C, room temperature, >60°C) allows for controlled polymerization.[9] It is commonly reacted with electron-rich aromatic compounds in Friedel-Crafts reactions or with amines and phenols to create diverse polymer structures.[10][11]

  • Aromatic Nitriles (e.g., 1,4-Dicyanobenzene): These monomers are used to synthesize Covalent Triazine Frameworks (CTFs) through the cyclotrimerization of nitrile groups.[2] This reaction typically requires harsh conditions, such as high temperatures (≥400°C) in a molten zinc chloride (ZnCl₂) flux (ionothermal synthesis).[12][13] The resulting CTFs often exhibit high crystallinity and exceptional surface areas.[14] Milder synthesis routes using superacids or microwave enhancement are also being explored.[2][14]

G Key Triazine Derivatives and Polymerization Routes cluster_monomers Common Monomers cluster_reactions Polymerization Pathways cluster_polymers Resulting Polymer Networks Triazine Triazine Core Melamine Melamine (Triamine) Triazine->Melamine CC Cyanuric Chloride (Trichloride) Triazine->CC Nitrile Aromatic Nitriles (e.g., Dicyanobenzene) Triazine->Nitrile Forms triazine in situ Polycondensation Polycondensation (with Aldehydes) Melamine->Polycondensation FriedelCrafts Nucleophilic Substitution / Friedel-Crafts CC->FriedelCrafts Ionothermal Ionothermal Cyclotrimerization Nitrile->Ionothermal POP Polyaminal / Polyimine POPs Polycondensation->POP CTP Covalent Triazine Polymers FriedelCrafts->CTP CTF Covalent Triazine Frameworks (CTFs) Ionothermal->CTF

Caption: Key triazine derivatives and their routes.

Quantitative Data Presentation

The performance of porous polymers derived from different triazine precursors varies significantly. The following table summarizes key quantitative data from cited literature, highlighting differences in surface area, pore volume, and specific application performance.

Polymer Name / TypeTriazine PrecursorCo-monomer / LinkerSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Key Application & Performance
CTF-1 1,4-DicyanobenzeneSelf-trimerizedIonothermal (ZnCl₂)739 - 9200.344Gas Storage, Catalysis[12]
MW-CTF 1,4-DicyanobenzeneSelf-trimerizedMicrowave-IonothermalUp to 2390Up to 2.52Hydrogen Storage (1.78 wt% at 77K, 1 bar)[14][15]
CTF-0 1,3,5-TricyanobenzeneSelf-trimerizedIonothermal (ZnCl₂)~2000 (amorphous)Not specifiedCO₂ Cycloaddition Catalysis[16]
T-POP1 MelamineTerephthalaldehyde (B141574)Polycondensation239.6Not specifiedMethyl Orange Adsorption (>99% efficiency)[1][17]
T-POP3 Melamine3,5-diformyl-4-hydroxybenzoic acidPolycondensation287.4Not specifiedMethylene Blue Adsorption (~99.4% efficiency)[1][6]
PA-1 Melamine1,3,5-Benzenetricarbonyl trichloridePolycondensationNot specifiedNot specifiedCO₂ Uptake (0.134 mmol/g at 273K)[18][19]
THQ Cyanuric ChlorideHydroquinone (B1673460)Nucleophilic Substitution71.55Not specifiedFluorescence Sensing of 2,4,6-trinitrophenol[11]

Experimental Protocols

Detailed and reproducible methodologies are crucial for synthesizing high-quality porous polymers. Below are representative protocols for two common synthesis methods.

This protocol is based on the original method for synthesizing Covalent Triazine Framework-1 (CTF-1) from 1,4-dicyanobenzene.[2]

Materials:

  • 1,4-dicyanobenzene (DCB)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Quartz ampoule (heavy-walled)

  • Hydrochloric acid (HCl), aqueous solution

  • Deionized water

  • Acetone (B3395972)

Procedure:

  • Preparation: In a glovebox, thoroughly mix 1,4-dicyanobenzene and anhydrous ZnCl₂ in a molar ratio of 1:5 to 1:10.

  • Sealing: Transfer the solid mixture into a heavy-walled quartz ampoule. Evacuate the ampoule to high vacuum (<10⁻³ mbar) and seal it using a hydrogen/oxygen torch.

  • Polymerization: Place the sealed ampoule in a tube furnace. Heat the furnace to 400°C at a rate of 10°C/min and hold at this temperature for 40-48 hours.[14]

  • Cooling & Opening: Allow the furnace to cool down to room temperature naturally. Carefully open the ampoule, which may be under pressure. The product is a solid, often black or dark brown monolith.

  • Purification:

    • Grind the solid product into a fine powder.

    • Wash the powder extensively with deionized water to remove the bulk of the ZnCl₂ salt.

    • Stir the powder in a dilute aqueous HCl solution (e.g., 2 M) for 12-24 hours at room temperature to remove any remaining inorganic salts.

    • Filter and wash the solid with copious amounts of deionized water until the filtrate is neutral (pH 7).

    • Subsequently, wash with acetone or perform a Soxhlet extraction with a suitable solvent (e.g., THF, acetone) for 24 hours to remove any unreacted monomer and soluble oligomers.

  • Activation: Dry the purified powder in a vacuum oven at 120-150°C for at least 12 hours to remove trapped solvents and moisture, yielding the final porous CTF-1 material.

This protocol describes a general method for synthesizing a porous organic polymer (POP) via polycondensation of melamine and a dialdehyde (B1249045) linker.[6]

Materials:

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve melamine and terephthalaldehyde (in a 2:3 molar ratio) in anhydrous DMSO.

  • Reaction: Heat the reaction mixture to 150-180°C under a nitrogen atmosphere and stir vigorously for 48-72 hours. A precipitate will form as the polymerization proceeds.

  • Cooling & Collection: Allow the mixture to cool to room temperature. Collect the solid product by filtration (e.g., using a Büchner funnel).

  • Purification:

    • Wash the collected solid sequentially with large volumes of DMSO, deionized water, methanol, and acetone to remove the solvent and any unreacted monomers.

    • To ensure complete removal of impurities, perform a Soxhlet extraction with methanol or acetone for 24 hours.

  • Activation: Dry the purified polymer powder under vacuum at 120°C for 24 hours to yield the final porous material.

This guide provides a foundational comparison of triazine derivatives for synthesizing porous polymers. The choice of monomer and synthetic route allows for significant tuning of the final material's properties, enabling its use in a wide array of applications, including those relevant to the pharmaceutical and drug development industries, such as controlled drug release and biocatalysis.[4]

References

Ammeline in High-Performance Resins: A Technical Evaluation Against Other Nitrogen-Rich Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Formulation Scientists

The continuous demand for advanced materials with superior thermal stability, flame retardancy, and mechanical performance has driven significant research into novel resin formulations. Nitrogen-rich compounds, particularly triazine derivatives, have long been recognized for their ability to impart these desirable properties to polymeric systems. While melamine (B1676169) is the most commercially established compound in this class, its analogues, such as ammeline, benzoguanamine (B160333), and guanamine, offer unique molecular structures that can lead to differentiated performance characteristics in thermosetting resins. This technical guide provides a comprehensive analysis of the performance of this compound in resins, drawing comparisons with other key nitrogen-rich compounds.

Comparative Performance of Nitrogen-Rich Compounds in Resins

The incorporation of triazine-based compounds into resin matrices, primarily formaldehyde (B43269) and epoxy systems, can significantly enhance their performance attributes. The following tables summarize the available quantitative data, comparing the effects of this compound, melamine, and benzoguanamine on the key properties of resins. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the published literature. Therefore, the data presented is compiled from various sources and should be interpreted with consideration of the different resin systems and testing methodologies employed.

Table 1: Thermal Properties of Resins Containing Nitrogen-Rich Compounds

Nitrogen-Rich CompoundResin SystemTGA Onset of Decomposition (°C)Char Yield at 800°C (%)Reference
MelaminePhenolic Resin~350-465 (main decomposition)51[1]
MelamineUnsaturated Polyester~288-382 (third stage)-[2]
Melamine-Benzoguanamine (5% BG)FormaldehydeHigher than pure MFHigher than pure MF[3]
This compound-Melamine (5-10%)FormaldehydeNot specifiedNot specified[4]

Table 2: Mechanical Properties of Resins Containing Nitrogen-Rich Compounds

Nitrogen-Rich CompoundResin SystemPropertyValueReference
MelamineEpoxyStorage Modulus at 25°CUp to 830 MPa[5]
Melamine-BenzoguanamineFormaldehydeTensile StrengthImproved over pure MF[6]
This compound-Melamine (5-10%)FormaldehydeFlexibilityMore flexible than MFR[4]
Benzoguanamine-modified MUFMelamine-Urea-Formaldehyde (B8673199)FlexibilityImproved over unmodified MUF[7]

Note: The description of this compound-melamine-formaldehyde resins as "more flexible" is qualitative.[4] Specific tensile strength or modulus values are not provided in the available literature.

Table 3: Flame Retardant Properties of Resins Containing Nitrogen-Rich Compounds

Nitrogen-Rich CompoundResin SystemTestResultReference
Melamine CyanurateEpoxyLOIIncreased with MC addition[8]
MelaminePhenolic ResinLOI39.6% (with nano-SiO2 and ADP)[1]
MelaminePhenolic ResinUL-94V-0 (with nano-SiO2 and ADP)[1]
Melamine-Benzoguanamine (5% BG)Formaldehyde (in paper laminate)LOI>30%[3]

Note: Specific flame retardancy data for this compound-containing resins is not available in the reviewed literature.

In-Depth Analysis of this compound-Melamine-Formaldehyde Resins (AMFR)

A key development in the use of this compound in resins is the synthesis of this compound-melamine-formaldehyde resins (AMFR). A patented process describes the polymerization of the sodium salt of this compound with melamine and formaldehyde in a basic medium (pH 9.2-10.0).[4] This method allows for the creation of uniform random copolymers with varying this compound to melamine ratios.

The inclusion of 5-10% this compound in the melamine-formaldehyde resin has been reported to yield materials that are more flexible and exhibit different adhesion properties compared to conventional melamine-formaldehyde resins (MFR).[4] The presence of the hydroxyl group in this compound, replacing one of the amino groups of melamine, introduces a different reactivity and structure to the resulting polymer network, which is likely responsible for these changes in physical properties.

Benzoguanamine as a Performance Modifier

Benzoguanamine, which features a phenyl group in place of one of melamine's amino groups, is another important triazine derivative for resin modification. Benzoguanamine-formaldehyde (BF) resins are noted for providing improved flexibility, toughness, and adhesion in comparison to MF resins.[9] The lower number of amino groups in benzoguanamine (two versus three in melamine) leads to a lower crosslink density in the cured resin, which accounts for the increased flexibility.[9] However, BF resins generally exhibit lower UV resistance than their melamine counterparts.[9]

Studies have shown that modifying melamine-urea-formaldehyde (MUF) resins with benzoguanamine can significantly enhance the flexibility of the final products, such as agglomerated cork panels.[7] The addition of benzoguanamine to melamine-formaldehyde resins has also been shown to improve the storage stability of the resin solution.[10]

Experimental Protocols

Detailed and standardized experimental procedures are critical for the accurate assessment and comparison of resin performance. The following protocols are based on established ASTM standards and methodologies reported in the literature for the characterization of thermosetting resins.

Synthesis of this compound-Melamine-Formaldehyde Resin (AMFR) (5% this compound)

This protocol is adapted from the procedure described in US Patent 5,349,039 A.[4]

  • Preparation of Sodium Salt of this compound:

    • Mix this compound (e.g., 6.35 g, 0.05 mol) with sodium hydroxide (B78521) (e.g., 2 g, 0.05 mol) in water (e.g., 15 mL).

    • Heat the mixture to form a clear solution (pH ~10.25).

    • Cool the solution to room temperature to allow the sodium salt of this compound to precipitate as white needle-like crystals.

  • Polymerization:

    • Prepare a mixture of melamine (e.g., 119.7 g, 0.95 mol), polyvinyl alcohol (PVA) (e.g., 0.4 g), and aqueous formaldehyde (37%, e.g., 239 g, 2.95 mol).

    • Add the prepared solution of the sodium salt of this compound to this mixture at room temperature. The initial pH of the slurry should be between 10.0 and 10.2.

    • Heat the reaction mixture. After approximately 10 minutes, the temperature should reach 80°C, and the mixture should become clear.

    • Maintain the temperature at 90°C. The pH of the solution will slowly decrease during the reaction.

    • Monitor the reaction until the desired water tolerance (e.g., 150-160) and viscosity (e.g., 120-150 mPa·s at 25°C) are achieved.

    • Upon completion, add an alcohol (e.g., 40 mL) and adjust the final pH of the resin to approximately 8.5 with a weak acid like citric acid.

    • Store the resulting resin at room temperature.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

This protocol is based on ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."[11]

  • Instrument Setup:

    • Use a calibrated thermogravimetric analyzer.

    • Set the purge gas to nitrogen (for inert atmosphere) or air (for oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min).

  • Sample Preparation:

    • Place a small, representative sample of the cured resin (typically 5-10 mg) into a clean TGA pan.

  • Experimental Run:

    • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 or 20°C/min).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset of decomposition temperature and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

    • Measure the percentage of residual mass (char yield) at the final temperature.

Mechanical Properties (Tensile Testing)

This protocol follows the principles of ASTM D638, "Standard Test Method for Tensile Properties of Plastics."[12]

  • Specimen Preparation:

    • Prepare dog-bone shaped specimens of the cured resin according to the dimensions specified in ASTM D638.[12]

    • Ensure the specimens are free of voids, cracks, or other defects.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.

  • Testing Procedure:

    • Use a universal testing machine equipped with appropriate grips and a load cell.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load to the specimen at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • Calculate the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.

    • Report the average and standard deviation of these properties for a statistically significant number of specimens (typically at least five).

Visualizing Chemical Pathways and Workflows

Synthesis and Curing Pathway of this compound-Melamine-Formaldehyde Resin

The following diagram illustrates the key steps in the synthesis of AMFR, from the initial reaction of the monomers to the formation of a cross-linked polymer network.

AMFR_Synthesis cluster_reactants Reactants cluster_process Process Steps cluster_products Products This compound This compound Salt_Formation Salt Formation (this compound + NaOH) This compound->Salt_Formation NaOH NaOH NaOH->Salt_Formation Melamine Melamine Polymerization Polymerization (pH 9.2-10.0, 90°C) Melamine->Polymerization Formaldehyde Formaldehyde Formaldehyde->Polymerization Ammeline_Salt Sodium this compound Salt_Formation->Ammeline_Salt Precipitation AMFR_Resin AMFR Resin Polymerization->AMFR_Resin Curing Curing (Heat) Crosslinked_Polymer Cross-linked Thermoset Resin Curing->Crosslinked_Polymer Ammeline_Salt->Polymerization AMFR_Resin->Curing

Caption: Synthesis pathway of this compound-Melamine-Formaldehyde Resin (AMFR).

Experimental Workflow for Resin Characterization

This diagram outlines the logical flow of the experimental work for synthesizing and characterizing the performance of a new resin formulation.

Resin_Characterization_Workflow cluster_testing Performance Evaluation Start Start Resin_Synthesis Resin Synthesis (e.g., AMFR) Start->Resin_Synthesis Curing Curing of Resin Samples Resin_Synthesis->Curing Sample_Preparation Preparation of Test Specimens Curing->Sample_Preparation TGA Thermal Analysis (TGA) Sample_Preparation->TGA Tensile_Test Mechanical Testing (Tensile) Sample_Preparation->Tensile_Test Flame_Test Flame Retardancy Test (e.g., LOI, UL-94) Sample_Preparation->Flame_Test Data_Analysis Data Analysis and Comparison TGA->Data_Analysis Tensile_Test->Data_Analysis Flame_Test->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for resin synthesis and performance characterization.

References

Method validation for Ammeline analysis in infant formula according to regulatory standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core principles and technical procedures for the validation of analytical methods for the quantification of ammeline in infant formula, in accordance with international regulatory standards. It is intended for researchers, analytical scientists, and quality control professionals working in the food safety and pharmaceutical industries.

Introduction: The Imperative for Rigorous Monitoring

The integrity of infant formula is of paramount importance to public health. The adulteration of milk products with melamine (B1676169) and its structural analogues, including this compound, highlighted the potential for serious health risks, particularly for infants.[1] this compound (2,4-diamino-6-hydroxy-1,3,5-triazine), a hydrolysis product of melamine, can be present as a contaminant. Regulatory bodies worldwide have established stringent limits for these compounds in food products, especially infant formula.[2][3]

To ensure compliance and safeguard consumer health, it is essential to employ analytical methods that are not only sensitive and accurate but also rigorously validated. Method validation is the process of providing documented evidence that a specific analytical procedure is fit for its intended purpose.[4][5] This document outlines the critical parameters and experimental protocols for validating a method for this compound analysis in infant formula, focusing on a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

Regulatory Context

Several international and national bodies regulate the presence of melamine and its analogues in food.

  • U.S. Food and Drug Administration (FDA): The FDA has been actively involved in monitoring these contaminants. After incidents of contamination, the agency set a safety threshold of 1 part per million (ppm) for melamine in infant formula, provided that its related compounds (like this compound) are not also present.[2] The FDA has also published validated analytical methods for their detection.

  • Codex Alimentarius Commission: The Codex Alimentarius, established by the FAO and WHO, sets international food standards. It has established a maximum level of 1 mg/kg for melamine in powdered infant formula.[3] Methods used for regulatory analysis must be validated to meet these standards.[6]

Analytical Methodologies: An Overview

Various analytical techniques can be used for the determination of this compound in food matrices.[7][8] The most common and reliable methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly specific but typically requires a derivatization step to make the polar analytes, like this compound, volatile enough for GC analysis.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity, specificity, and ability to analyze polar compounds directly without derivatization.[8][10] It is the method detailed in this guide.

Workflow for Analytical Method Validation

The validation process follows a structured workflow, from initial development to routine implementation, to ensure the method is reliable and fit for purpose.

MethodValidationWorkflow Workflow for Analytical Method Validation cluster_params Validation Performance Characteristics method_dev Method Development (LC-MS/MS) protocol Define Validation Protocol & Acceptance Criteria method_dev->protocol protocol->method_dev Revise Method slv Single-Laboratory Validation protocol->slv routine Routine Application & Ongoing Monitoring slv->routine Method Meets Criteria specificity Specificity & Selectivity slv->specificity linearity Linearity & Range slv->linearity accuracy Accuracy (Recovery) slv->accuracy precision Precision (Repeatability & Intermediate) slv->precision lod_loq LOD & LOQ slv->lod_loq robustness Robustness slv->robustness

References

Navigating the Analytical Maze: An In-depth Technical Guide to Inter-laboratory Comparison for Ammeline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) or proficiency testing (PT) scheme for the analysis of ammeline. This compound, a primary metabolite of melamine (B1676169), is a compound of increasing interest in food safety and toxicology. Ensuring the accuracy and comparability of analytical results across different laboratories is paramount for reliable risk assessment and regulatory compliance. This document outlines the core components of a proficiency testing program for this compound, including detailed experimental protocols, data presentation standards, and a visual workflow of the entire process.

Introduction to this compound Proficiency Testing

The presence of melamine and its analogues, including this compound, in various matrices such as infant formula, pet food, and agricultural products has raised significant public health concerns.[1][2][3][4] Accurate quantification of these contaminants is crucial. Proficiency testing is a vital tool for external quality assessment, allowing laboratories to evaluate their analytical performance against their peers and a reference value.[5][6][7][8]

This guide proposes a proficiency testing scheme designed to assess the capabilities of laboratories in the quantitative analysis of this compound in a representative food matrix. The scheme is designed to be comprehensive, from the preparation of test materials to the statistical evaluation of the submitted results.

Design of the Inter-laboratory Comparison Scheme

A successful inter-laboratory comparison for this compound analysis requires careful planning and execution. The key stages of the proficiency testing scheme are outlined below.

Scope and Analytes

The primary focus of this proficiency test is the quantitative determination of this compound. While often analyzed alongside melamine, ammelide (B29360), and cyanuric acid, this scheme will specifically evaluate performance for this compound.[2][3][9]

Proficiency Test Item Preparation

The proficiency test (PT) items will consist of a food matrix, such as powdered infant formula or wheat flour, fortified with a known concentration of this compound.[2][3][10] The preparation process is as follows:

  • Matrix Selection: A commercially available powdered infant formula, previously tested and confirmed to be free of melamine and its analogues, will be selected as the matrix.

  • Homogenization: The powdered formula will be thoroughly homogenized to ensure a uniform consistency.

  • Spiking: A stock solution of certified this compound standard will be prepared. The bulk matrix will be spiked with this solution to achieve a target concentration within a relevant range (e.g., 10-250 µg/kg).[11]

  • Homogenization and Packaging: The spiked matrix will be further homogenized to ensure the uniform distribution of this compound. The material will then be divided into individual, sealed, and uniquely coded sample containers.

  • Homogeneity and Stability Testing: A subset of the prepared PT items will be analyzed by a reference laboratory to confirm the homogeneity and stability of the this compound concentration before distribution to participating laboratories.[5][12]

Experimental Protocols

Participating laboratories are expected to adhere to validated analytical methods for the quantification of this compound. The following protocol, based on established Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods, is recommended.[1][3]

Reagents and Standards
  • This compound analytical standard: Purity ≥ 95%.[3]

  • Internal Standard: ¹³C₃-Ammeline.[3]

  • Solvents: Acetonitrile (ACN), water (LC-MS grade), diethylamine (B46881), and formic acid.[3][9][13]

  • Extraction Solution: A mixture of acetonitrile, water, and diethylamine (e.g., 50:40:10, v/v/v).[9]

Sample Preparation and Extraction
  • Weigh 1.0 g (± 0.01 g) of the proficiency test item into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add a known amount of the ¹³C₃-Ammeline internal standard solution.

  • Add 20 mL of the extraction solution.

  • Vortex for 1 minute and then shake for 30 minutes.

  • Centrifuge at 8000 rpm for 10 minutes.

  • Transfer an aliquot of the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.[14]

UPLC-MS/MS Instrumental Analysis
  • Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended.[3]

  • Mobile Phase: A gradient of (A) 2mM ammonium (B1175870) formate (B1220265) with 0.02% formic acid in water and (B) acetonitrile.[3]

  • Injection Volume: 5.0 µL.[3]

  • Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) should be used.

  • MRM Transitions: Specific precursor and product ion transitions for both this compound and the internal standard should be monitored for quantification and confirmation.

Data Presentation and Evaluation

Participating laboratories will be required to report their quantitative results for this compound in the provided PT item. The results will be compiled and statistically analyzed to assess the performance of each laboratory.

Summary of Quantitative Data

The following table presents a hypothetical summary of results from an inter-laboratory comparison for this compound analysis.

Laboratory CodeReported Concentration (µg/kg)z-score
Lab-001145.8-0.35
Lab-002162.31.03
Lab-003151.20.11
Lab-004139.5-0.88
Lab-005155.70.49
Lab-006170.11.69
Lab-007148.9-0.08
Lab-008153.60.31
Assigned Value (Xpt) 150.0 µg/kg
Standard Deviation for Proficiency Assessment (σ) 12.0 µg/kg

The assigned value (Xpt) is the consensus value determined from the participants' results after the removal of outliers. The standard deviation for proficiency assessment (σ) is a pre-established value based on the expected precision of the analytical method.

Performance Evaluation

The performance of each laboratory is evaluated using the z-score, calculated as follows:

z = (xi - Xpt) / σ

Where:

  • xi is the result reported by the participating laboratory.

  • Xpt is the assigned value.

  • σ is the standard deviation for proficiency assessment.

A common interpretation of z-scores is:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

Workflow and Process Visualization

To provide a clear overview of the proficiency testing scheme, the following diagrams illustrate the key workflows.

PT_Scheme_Workflow cluster_provider Proficiency Test Provider cluster_participants Participating Laboratories prep PT Material Preparation (Spiking & Homogenization) qc Homogeneity & Stability Testing prep->qc dist Distribution of PT Items to Participants qc->dist receive Receipt of PT Item dist->receive collect Collection of Analytical Results eval Statistical Evaluation & z-score Calculation collect->eval report Issuance of PT Report eval->report review Review of PT Report & Corrective Actions report->review analyze Sample Analysis (UPLC-MS/MS) receive->analyze submit Submission of Results analyze->submit submit->collect

Caption: Workflow of the this compound Proficiency Testing Scheme.

Experimental_Workflow start Weigh PT Sample istd Add Internal Standard (¹³C₃-Ammeline) start->istd extract Add Extraction Solvent (ACN/H₂O/DEA) istd->extract vortex Vortex & Shake extract->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant centrifuge->filter analyze UPLC-MS/MS Analysis filter->analyze quantify Quantification analyze->quantify

Caption: Recommended Experimental Workflow for this compound Analysis.

Conclusion

Participation in a well-designed inter-laboratory comparison scheme is essential for any laboratory involved in the analysis of this compound. It provides an objective measure of analytical performance and helps to ensure the reliability and comparability of data. This technical guide offers a robust framework for such a scheme, providing detailed protocols and clear evaluation criteria. By adhering to these guidelines, researchers, scientists, and drug development professionals can enhance the quality and confidence in their analytical results for this compound.

References

Safety Operating Guide

Proper Disposal of Ammeline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of Ammeline, a compound utilized in various research applications. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.

Immediate Safety and Handling for Disposal

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical safety goggles, gloves, and a lab coat. In the case of handling powders, a particulate respirator is also recommended to prevent inhalation. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Procedures

The disposal of this compound must always be in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., filter paper, gloves), should be considered chemical waste.

    • Segregate this compound waste from other waste streams, particularly from incompatible materials like strong oxidizing agents (e.g., nitrates, chlorine bleaches), as contact could lead to ignition.

  • Containerization :

    • Place all this compound waste into a clearly labeled, suitable container with a secure lid to prevent accidental spills or release. The label should prominently display "this compound Waste" and any other identifiers required by your institution or local regulations.

  • Spill Management :

    • Minor Spills : For small spills of solid this compound, remove all potential ignition sources. Carefully sweep or scoop the material using dry clean-up procedures to avoid generating dust. Place the collected material into the designated waste container.

    • Major Spills : In the event of a larger spill, evacuate the immediate area and alert emergency responders, providing them with the location and nature of the hazard. Only personnel with appropriate training and protective equipment should manage the cleanup.

  • Disposal Hierarchy : The preferred approach to waste management follows a hierarchy of controls. Before proceeding with disposal, consider the following options:

    • Reduction : Minimize the amount of waste generated.

    • Reuse : If the this compound is pure and unused, consider if it can be repurposed within the lab.

    • Recycling : Consult with the manufacturer or your institution's environmental health and safety (EHS) office about potential recycling options.

  • Final Disposal :

    • If reduction, reuse, or recycling are not feasible, the this compound waste must be disposed of as chemical waste.

    • Crucially, do not discharge this compound or water contaminated with this compound into drains, sewers, or waterways.

    • Engage a licensed waste disposal company for the final collection and disposal of the contained this compound waste. Your institution's EHS department can provide guidance on approved vendors.

Quantitative Disposal Parameters

Currently, there is no standardized, publicly available quantitative data specifying concentration limits or pH ranges for the direct disposal of this compound. The guiding principle is to treat all concentrations of this compound waste as chemical waste to be handled by a professional disposal service.

Experimental Protocols for Waste Treatment

Specific experimental protocols for the on-site treatment or neutralization of this compound waste are not widely established or recommended in safety literature. The most reliable and compliant method of disposal is through a certified chemical waste management provider.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Ammeline_Disposal_Workflow cluster_WasteGeneration Waste Generation cluster_Evaluation Evaluation cluster_PreferredOptions Preferred Options cluster_Disposal Disposal Protocol Generate This compound Waste (Unused, Contaminated) Evaluate Evaluate Waste Management Hierarchy Generate->Evaluate Reduce Reduce Waste at Source Evaluate->Reduce Can generation be minimized? Reuse Reuse if Pure and Unused Evaluate->Reuse Is it pure and reusable? Recycle Consult Manufacturer for Recycling Evaluate->Recycle Is recycling an option? Dispose Treat as Chemical Waste Evaluate->Dispose If none of the above are feasible Containerize Package in Labeled, Sealed Container Dispose->Containerize Contact Arrange Pickup by Licensed Disposal Vendor Containerize->Contact Record Maintain Disposal Records Contact->Record

Caption: Decision workflow for the safe and compliant

Navigating the Safe Handling of Ammeline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ammeline, a triazine compound used in various research applications.

While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others consider it a hazardous material, with the potential to cause skin sensitization and eye irritation. Given this conflicting information, it is crucial to handle this compound with a degree of caution and to always consult the specific SDS provided by the supplier before use.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidance for triazine compounds.

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or GogglesShould meet EN166 (EU) or ANSI Z87.1 (US) standards.
Hand Protection Chemical-resistant glovesNitrile rubber gloves are commonly recommended for handling triazine compounds. Always inspect gloves for integrity before use.
Body Protection Laboratory coatA standard lab coat should be worn to protect against minor spills and contamination of personal clothing.
Respiratory Protection Air-purifying respirator with a particulate filter (e.g., N95, P100)Recommended when handling this compound powder outside of a chemical fume hood or when there is a potential for dust generation.

Operational Plan for Handling this compound

A systematic approach is essential for the safe handling of this compound in a laboratory setting.

Pre-Handling Preparations
  • Consult the SDS: Always review the supplier-specific Safety Data Sheet for this compound before starting any work.

  • Work Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood to minimize inhalation exposure.

  • Gather Materials: Ensure all necessary PPE and spill cleanup materials are readily available.

Handling Procedures
  • Weighing: When weighing solid this compound, perform this task in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Contact: Minimize direct contact with the skin and eyes.

  • Good Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Spill Management
  • Minor Spills: For small spills of solid this compound, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in a sealed container for disposal.

  • Major Spills: In the event of a larger spill, evacuate the area and follow the emergency procedures outlined in your institution's chemical safety plan.

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Consult SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weigh Solid prep_area->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution post_decontaminate Decontaminate Work Area handle_solution->post_decontaminate post_ppe Doff PPE post_decontaminate->post_ppe post_wash Wash Hands post_ppe->post_wash disp_waste Segregate Waste post_wash->disp_waste disp_dispose Dispose via Licensed Contractor disp_waste->disp_dispose

Caption: Workflow for Safe Handling of this compound.

Disposal Plan for this compound

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.

Waste Segregation
  • Solid Waste: Collect unused this compound powder and any grossly contaminated disposable materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a designated, labeled waste container. Do not discharge into the sewer or waterways.

  • Empty Containers: Decontaminate empty containers before disposal. Observe all label safeguards until containers are cleaned and destroyed.

Disposal Method
  • The recommended disposal methods for this compound waste are:

    • Incineration: In a licensed facility, often after mixing with a suitable combustible material.

    • Landfill: Burial in a licensed landfill.

  • It is imperative to consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor to ensure compliance with all applicable regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.